molecular formula C10H11ClN2O3 B1356090 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid CAS No. 59587-01-8

2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid

Cat. No.: B1356090
CAS No.: 59587-01-8
M. Wt: 242.66 g/mol
InChI Key: RXKVDCNQFKONLD-UHFFFAOYSA-N
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Description

2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid is a synthetic organic compound featuring a benzoic acid core that is functionally substituted with both chloro and dimethylcarbamoyl amino groups. This specific molecular architecture suggests its potential as a valuable intermediate in medicinal chemistry and pharmaceutical research . The structural motif of substituted benzoic acids is frequently explored in the development of pharmacologically active molecules . This compound is intended for research use only and is not approved for use in humans or animals. As with many fine chemicals, appropriate safety precautions should be followed. Researchers should consult the safety data sheet (SDS) and handle the product using personal protective equipment, including gloves and eye/face protection .

Properties

IUPAC Name

2-chloro-4-(dimethylcarbamoylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H11ClN2O3/c1-13(2)10(16)12-6-3-4-7(9(14)15)8(11)5-6/h3-5H,1-2H3,(H,12,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXKVDCNQFKONLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NC1=CC(=C(C=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601028382
Record name 2-Chloro-4-(dimethylcarbamoylamino)benzoic acid
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Molecular Weight

242.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

59587-01-8
Record name CGA-15140
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Record name 2-Chloro-4-(dimethylcarbamoylamino)benzoic acid
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Record name 2-chloro-4-[(dimethylcarbamoyl)amino]benzoic acid
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Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Niche Chemical Entity

This technical guide delves into the properties, synthesis, and potential applications of 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid (CAS 59587-01-8). As a specialized chemical intermediate, direct and extensive peer-reviewed literature on this specific molecule is limited. Therefore, this guide adopts a comprehensive approach, integrating available data with established principles of organic chemistry and pharmacology. Where direct experimental data for the title compound is unavailable, we will draw upon data from closely related structural analogs to provide a scientifically grounded and practical resource for researchers. This approach ensures that this guide serves as a valuable tool for hypothesis generation, experimental design, and the advancement of research in relevant fields.

Core Properties and Structural Elucidation

This compound is a multifaceted organic compound characterized by a chlorinated benzoic acid scaffold further functionalized with a dimethylcarbamoylamino group. This unique combination of functional groups imparts specific physicochemical properties that are of interest in medicinal chemistry and material science.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 59587-01-8[1]
Molecular Formula C₁₀H₁₁ClN₂O₃[1]
Molecular Weight 242.66 g/mol [1]
Appearance Solid[1]
Melting Point Not available
Boiling Point Not available
Solubility Expected to be soluble in polar organic solvents such as DMSO, DMF, and alcohols. Limited solubility in water is anticipated.Inferred from structural features
InChI Key RXKVDCNQFKONLD-UHFFFAOYSA-N[1]
Structural Diagram

Caption: 2D structure of this compound.

Synthesis and Characterization

Proposed Synthetic Pathway

A logical approach to the synthesis of the target compound would involve the acylation of a suitable aminobenzoic acid precursor.

Caption: Proposed synthesis of the target compound.

Hypothetical Experimental Protocol
  • Dissolution: Dissolve 4-amino-2-chlorobenzoic acid in a suitable anhydrous solvent (e.g., pyridine or dichloromethane) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Acylation: Slowly add dimethylcarbamoyl chloride to the cooled solution with continuous stirring. The reaction is typically exothermic.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Purification: Collect the crude product by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

Spectroscopic Characterization (Predicted and Inferred)

Direct experimental spectral data for the title compound is not publicly available. However, we can predict the key spectral features based on its structure and by comparison with the known spectra of similar compounds like 2-amino-4-chlorobenzoic acid and 4-amino-2-chlorobenzoic acid.[5]

Table 2: Predicted Spectroscopic Data

TechniquePredicted Key Signals
¹H NMR - Aromatic protons in the range of 7.0-8.5 ppm. - A singlet for the N-H proton (amide). - A singlet for the two N-methyl groups around 3.0 ppm. - A broad singlet for the carboxylic acid proton (downfield).
¹³C NMR - Aromatic carbons between 110-150 ppm. - A carbonyl carbon (amide) around 155 ppm. - A carbonyl carbon (carboxylic acid) around 170 ppm. - Two N-methyl carbons around 37 ppm.
IR (cm⁻¹) - Broad O-H stretch from the carboxylic acid (2500-3300). - N-H stretch (amide) around 3300. - C=O stretch (carboxylic acid) around 1700. - C=O stretch (amide) around 1650. - Aromatic C=C stretches (1450-1600). - C-Cl stretch (700-800).
Mass Spec (EI) - Molecular ion peak (M⁺) at m/z = 242. - Fragments corresponding to the loss of Cl, COOH, and the dimethylcarbamoyl group.

Potential Applications and Biological Activity

Derivatives of aminobenzoic acid are a well-established class of compounds with a wide range of biological activities.[6][7] While the specific biological profile of this compound is not extensively documented, its structural motifs suggest potential applications in several areas of drug discovery and development.

Anticancer Potential

Numerous studies have highlighted the anticancer properties of substituted benzoic acid derivatives.[8][9][10] These compounds can exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival. The presence of the chloro and amino-linked functional groups on the benzoic acid core of the title compound makes it a candidate for investigation as an anticancer agent.

Anticancer_Mechanism cluster_0 Potential Mechanisms of Action Compound This compound Target Cellular Targets (e.g., Kinases, Enzymes) Compound->Target Pathway Inhibition of Proliferation and Survival Pathways Target->Pathway Outcome Apoptosis / Cell Cycle Arrest Pathway->Outcome

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the physicochemical properties of 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid. As a substituted benzoic acid derivative, this compound holds potential as a building block in medicinal chemistry and materials science. A thorough understanding of its properties is fundamental for predicting its behavior in chemical and biological systems, guiding formulation development, and ensuring reliable experimental outcomes. This document moves beyond a simple data sheet, offering insights into the causality behind experimental methodologies for its characterization.

Chemical Identity and Structure

Correctly identifying a compound is the foundational step for all subsequent research. The structural features of this compound—a carboxylic acid, a halogenated aromatic ring, and a dimethylurea substituent—govern its chemical behavior and physical properties.

  • IUPAC Name: this compound

  • Synonyms: 2-Chloro-4-(dimethylcarbamoylamino)benzoic acid, N-(3-Chloro-4-carboxyphenyl)-N',N'-dimethylurea[1]

  • CAS Number: 59587-01-8[1][2]

  • Molecular Formula: C₁₀H₁₁ClN₂O₃[1][2]

  • Molecular Weight: 242.66 g/mol [2]

The molecule's structure, depicted below, is key to interpreting its properties. The electron-withdrawing chlorine atom and the carboxylic acid group influence the electron density of the aromatic ring, while the dimethylcarbamoylamino group acts as a hydrogen bond donor and acceptor.

Caption: 2D structure of this compound.

Summary of Physicochemical Properties

This table summarizes the known and predicted physicochemical data for the title compound. Where experimental data is not publicly available, the term "Not Available" is used, and a subsequent section details the appropriate methodology for its determination.

PropertyValueSource
Physical Form Solid[1]CymitQuimica[1]
Melting Point 168 °C[2]Biosynth[2]
Boiling Point Not Available-
pKa Not Available (Predicted ~4)See Section 3.2
Aqueous Solubility Not AvailableSee Section 3.1
LogP (Octanol/Water) 1.4 (XlogP - Predicted)[3]PubChem[3]
LogD at pH 7.4 Not AvailableSee Section 3.3

Experimental Protocols for Core Property Determination

For a novel or sparsely characterized compound, robust experimental determination of its properties is paramount. The following sections provide validated, step-by-step protocols for measuring the most critical physicochemical parameters.

Aqueous Solubility Determination (Shake-Flask Method)

Rationale: Solubility dictates a compound's bioavailability and is a critical parameter in drug development and formulation. The shake-flask method is considered the "gold standard" for its direct measurement of thermodynamic equilibrium solubility.[4]

Protocol:

  • Preparation: Add an excess amount of solid this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert container (e.g., glass vial). The excess solid is crucial to ensure saturation is achieved.

  • Equilibration: Agitate the suspension at a constant, controlled temperature (e.g., 25°C or 37°C) using an orbital shaker. Equilibration time is critical; for many compounds, 24-48 hours is required to ensure the system has reached a true thermodynamic equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the solid and liquid phases via centrifugation (e.g., 15,000 rpm for 20 minutes) or filtration through a low-binding filter (e.g., 0.22 µm PVDF). This step must be performed carefully to avoid disturbing the equilibrium.

  • Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), by comparing the response to a standard curve of known concentrations.

  • Calculation: The solubility is reported in units such as mg/mL or µM based on the measured concentration in the saturated supernatant.

Caption: Workflow for determining aqueous solubility via the shake-flask method.

Acidity Constant (pKa) Determination (Potentiometric Titration)

Rationale: The pKa value defines the extent of a molecule's ionization at a given pH. For this compound, the carboxylic acid group is the primary acidic center. Its pKa will dictate its charge at physiological pH, profoundly impacting its absorption, distribution, and target engagement.[5] While the pKa of a typical benzoic acid is around 4.2, the substituents on this molecule will modulate this value. Potentiometric titration is a robust and direct method for pKa measurement.[6]

Protocol:

  • Solution Preparation: Accurately weigh and dissolve a sample of the compound in a co-solvent system if necessary (e.g., a small amount of methanol or DMSO, followed by dilution with deionized water) to create a solution of known concentration (e.g., 0.01 M).

  • Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.

  • Titration: Add a standardized titrant (e.g., 0.1 M NaOH) in small, precise increments using an automated burette. Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is determined from the resulting sigmoid curve. Mathematically, the pKa corresponds to the pH at the half-equivalence point (the point where half of the acid has been neutralized).[5] This can be found at the inflection point of the first derivative of the titration curve.

  • Validation: The accuracy of the method can be confirmed by titrating a known standard with a similar pKa, such as benzoic acid.

Lipophilicity (LogP/LogD) Determination

Rationale: Lipophilicity is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is a key determinant of a drug's ability to cross cell membranes (ADME properties).[7] LogP refers to the partition coefficient of the neutral species, while LogD is the distribution coefficient at a specific pH, accounting for both neutral and ionized forms.[4][8]

Protocol (Shake-Flask Method for LogD at pH 7.4):

  • Phase Preparation: Prepare a biphasic system of n-octanol and an aqueous buffer (pH 7.4), pre-saturating each phase with the other by shaking them together for 24 hours and then allowing them to separate. This ensures the volumes do not change during the experiment.[4]

  • Compound Addition: Dissolve a known amount of the compound in the aqueous phase to create a stock solution. Add a precise volume of this stock to a vial containing a known volume of the pre-saturated n-octanol.

  • Equilibration: Seal the vial and shake gently for a sufficient time (e.g., 2-4 hours) to allow the compound to partition between the two phases until equilibrium is reached.[9]

  • Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the aqueous layer ([aqueous]) and the n-octanol layer ([organic]) using a suitable analytical method like HPLC-UV.

  • Calculation: Calculate LogD using the following formula: LogD₇.₄ = log₁₀ ([organic] / [aqueous])

Conclusion

The physicochemical profile of this compound is defined by its substituted aromatic structure. While key experimental data on its solubility and pKa are not widely published, this guide provides the authoritative, step-by-step methodologies required for their robust determination. The provided melting point and predicted LogP serve as initial benchmarks for characterization. By applying these standardized protocols, researchers can generate the reliable data needed to confidently advance their work in drug discovery and chemical synthesis.

References

  • Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. Available at: [Link]

  • Faller, B., & Ertl, P. (1996). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13. Available at: [Link]

  • LogP/D. (n.d.). Cambridge MedChem Consulting. Available at: [Link]

  • LogP / LogD shake-flask method. (2024). Protocols.io. Available at: [Link]

  • LogP—Making Sense of the Value. (n.d.). ACD/Labs. Available at: [Link]

  • Avdeef, A., Box, K. J., & Tsinman, O. (2007). Development of Methods for the Determination of pKa Values. Pharmaceutical Research, 24(12), 2235-2248. Available at: [Link]

  • This compound (C10H11ClN2O3). (n.d.). PubChemLite. Available at: [Link]

Sources

An In-depth Technical Guide to 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid: Molecular Structure, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive scientific overview of 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid, a molecule of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in these fields, offering in-depth information on its molecular structure, proposed synthesis, and potential biological significance.

Introduction

This compound (C₁₀H₁₁ClN₂O₃) is a substituted benzoic acid derivative with a molecular weight of 242.66 g/mol .[1] Its structure, featuring a chlorinated aromatic ring, a carboxylic acid group, and a dimethylcarbamoylamino moiety, suggests its potential for diverse chemical interactions and biological activity. Notably, this compound has been identified as a potential anticancer agent, purportedly acting through the inhibition of enzymatic catalysis required for DNA synthesis.[2] This guide will delve into the technical details of this molecule, providing a foundational resource for further research and development.

Molecular Structure and Properties

The structural integrity of a compound is paramount to its function. Here, we dissect the key structural features and physicochemical properties of this compound.

Chemical Structure

The molecule consists of a benzoic acid backbone substituted with a chlorine atom at the 2-position and a dimethylcarbamoylamino group at the 4-position.

Systematic Name: this compound Synonyms: N-(3-Chloro-4-carboxyphenyl)-N',N'-dimethylurea[1] CAS Number: 59587-01-8[1]

Below is a 2D representation of the molecular structure:

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below.

PropertyValueSource
Molecular FormulaC₁₀H₁₁ClN₂O₃[1]
Molecular Weight242.66 g/mol [1]
AppearanceSolid[1]
InChIInChI=1S/C10H11ClN2O3/c1-13(2)10(16)12-6-3-4-7(9(14)15)8(11)5-6/h3-5H,1-2H3,(H,12,16)(H,14,15)[1]
InChIKeyRXKVDCNQFKONLD-UHFFFAOYSA-N[1]
SMILESCN(C)C(=O)NC1=CC(=C(C=C1)C(=O)O)Cl

Proposed Synthesis Pathway

synthesis_workflow start 4-Amino-2-chlorobenzoic acid intermediate 2-Chloro-4-(isocyanato)benzoic acid start->intermediate Acylation product This compound intermediate->product Nucleophilic Addition reagent1 Phosgene or Triphosgene reagent1->intermediate reagent2 Dimethylamine reagent2->product

Caption: Proposed synthesis workflow for this compound.

Step 1: Formation of the Isocyanate Intermediate

The synthesis would likely commence with the conversion of the amino group of 4-amino-2-chlorobenzoic acid into an isocyanate. This can be achieved by reacting the starting material with phosgene or a safer alternative like triphosgene in an inert solvent.

Step 2: Reaction with Dimethylamine

The resulting isocyanate intermediate, 2-chloro-4-(isocyanato)benzoic acid, would then be reacted with dimethylamine. The lone pair of electrons on the nitrogen atom of dimethylamine will act as a nucleophile, attacking the electrophilic carbon of the isocyanate group to form the final product, this compound.

Spectroscopic Characterization (Predicted)

Definitive spectroscopic data for the title compound is not currently published. However, we can predict the expected spectral features based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the methyl protons of the dimethylamino group. The aromatic protons will likely appear as a complex multiplet or a set of doublets and a singlet in the region of 7-8 ppm. The N-H proton would likely be a broad singlet, and the two methyl groups would give a sharp singlet at a higher field, likely around 3 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show signals for the ten carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid and the urea moiety will be the most downfield. The aromatic carbons will appear in the 120-150 ppm region, and the methyl carbons will be the most upfield signals.

FT-IR Spectroscopy

The infrared spectrum should exhibit characteristic absorption bands. Key expected peaks include a broad O-H stretch from the carboxylic acid (around 3000 cm⁻¹), a C=O stretch from the carboxylic acid (around 1700 cm⁻¹), another C=O stretch from the urea group (around 1650 cm⁻¹), and N-H stretching and bending vibrations.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (242.66 g/mol ). The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) will result in a characteristic M+2 peak.

Potential Biological Activity and Mechanism of Action

This compound has been cited as a potential anticancer agent.[2] The proposed mechanism of action is the inhibition of enzyme catalysis required for DNA synthesis.[2] While the specific enzymatic target has not been elucidated in the available literature, compounds with similar structural motifs have been known to interfere with DNA replication and repair processes in cancer cells.

The presence of the chloro-substituted aromatic ring and the urea linkage are key features that could contribute to its biological activity. These groups can participate in various non-covalent interactions with biological macromolecules, such as enzymes and DNA.

mechanism_of_action compound This compound inhibition Inhibition compound->inhibition enzyme DNA Synthesis Enzymes (e.g., DNA Polymerase, Topoisomerase) dna_synthesis DNA Synthesis enzyme->dna_synthesis inhibition->dna_synthesis Blocks apoptosis Apoptosis inhibition->apoptosis Induces cell_proliferation Cancer Cell Proliferation dna_synthesis->cell_proliferation Leads to

Caption: Postulated mechanism of anticancer action.

Further research is necessary to identify the specific molecular targets and to fully understand the signaling pathways involved in the anticancer activity of this compound.

Conclusion and Future Directions

This compound is a compound with a molecular architecture that suggests potential for biological activity, particularly in the realm of oncology. This technical guide has provided a comprehensive overview of its structure, a plausible synthetic route, and its postulated mechanism of action.

To advance the understanding and potential application of this molecule, the following areas of research are recommended:

  • Validated Synthesis and Characterization: Development and validation of a robust, high-yield synthesis protocol, followed by comprehensive spectroscopic and crystallographic characterization to confirm its structure.

  • In-depth Biological Evaluation: Systematic screening against a panel of cancer cell lines to determine its efficacy and selectivity.

  • Mechanism of Action Studies: Elucidation of the specific molecular target(s) and signaling pathways through which it exerts its anticancer effects.

This foundational guide serves as a catalyst for further investigation into this promising molecule.

References

Sources

An Investigator's Guide to Elucidating the Mechanism of Action of 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting the Unexplored Territory of a Novel Benzoic Acid Derivative

In the landscape of drug discovery and development, we often encounter novel chemical entities with therapeutic potential that remains to be fully understood. 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid is one such molecule. While its structural alerts, particularly the substituted benzoic acid scaffold, hint at a range of possible biological activities, a definitive mechanism of action has yet to be elucidated. This guide is therefore not a retrospective summary of established knowledge, but rather a forward-looking roadmap for the rigorous scientific investigation required to unveil the core biological functions of this compound. As we embark on this journey, we will operate under the guiding principles of scientific integrity, employing self-validating experimental systems and grounding our hypotheses in the established pharmacology of related chemical structures. Our intended audience—researchers, scientists, and drug development professionals—will find within this document a comprehensive framework for systematically dissecting the pharmacological profile of this intriguing molecule.

Structural Analysis and Hypothesis Generation: Learning from Chemical Analogs

The chemical architecture of this compound provides the initial clues to its potential biological targets. The molecule belongs to the broad class of substituted benzoic acid derivatives, a scaffold present in numerous approved drugs and clinical candidates. Analysis of structurally related compounds allows us to formulate several primary hypotheses regarding its mechanism of action.

Derivatives of 2-chlorobenzoic acid have been noted for their antimicrobial properties[1]. Furthermore, the presence of an amino-linked carbamoyl group is a feature seen in various bioactive molecules. For instance, a structurally analogous compound, 4-{[(benzyloxy)carbonyl]amino}-2-chlorobenzoic acid, has been suggested to function through the inhibition of acetylcholinesterase and butyrylcholinesterase[2]. Additionally, other substituted benzoic acid derivatives have been explored as antagonists of the EP4 receptor, a key player in inflammation and pain pathways[3][4]. The foundational para-aminobenzoic acid (PABA) structure is a well-known building block for compounds with a wide array of therapeutic applications, including anticancer and antibacterial agents[5].

Based on this structural analogy, we can propose the following primary hypotheses for the mechanism of action of this compound:

  • Hypothesis 1: Cholinesterase Inhibition. The compound may act as an inhibitor of acetylcholinesterase (AChE) and/or butyrylcholinesterase (BChE), leading to an increase in acetylcholine levels.

  • Hypothesis 2: Prostaglandin E2 Receptor 4 (EP4) Antagonism. The molecule could function as an antagonist of the EP4 receptor, thereby modulating inflammatory signaling pathways.

  • Hypothesis 3: Antimicrobial Activity. The compound may exert direct antimicrobial effects on various bacterial or fungal strains.

  • Hypothesis 4: Modulation of Cancer-Related Pathways. Given the broad therapeutic applications of PABA derivatives, the compound might interfere with signaling pathways implicated in cancer cell proliferation or survival.

This guide will now detail the experimental workflows designed to systematically test each of these hypotheses.

Experimental Workflows for Mechanistic Elucidation

The following sections outline a series of tiered experimental protocols, starting with broad phenotypic screens and progressing to more focused target-based assays and pathway analysis.

Initial Phenotypic Screening: A Broad Net for Biological Activity

To gain a preliminary understanding of the compound's biological effects, a panel of high-throughput phenotypic screens is the logical first step. This approach allows for an unbiased assessment of its activity across a range of cellular models.

Experimental Protocol: Broad-Based Cell Viability and Proliferation Assays

  • Cell Line Selection: A diverse panel of human cell lines should be selected, including neuronal cell lines (e.g., SH-SY5Y), immune cell lines (e.g., Jurkat, THP-1), various cancer cell lines representing different tissue origins (e.g., MCF-7, A549, HCT116), and a non-cancerous control cell line (e.g., HEK293).

  • Compound Treatment: Cells are seeded in 96-well or 384-well plates and treated with a concentration range of this compound (e.g., from 1 nM to 100 µM) for 24, 48, and 72 hours.

  • Viability/Proliferation Assessment: Cell viability and proliferation will be assessed using standard colorimetric (e.g., MTT, XTT) or fluorometric (e.g., resazurin, CyQUANT) assays.

  • Data Analysis: Dose-response curves will be generated, and IC50 values (the concentration at which 50% of cell growth is inhibited) will be calculated for each cell line and time point.

Data Presentation: Summary of IC50 Values

Cell LineTissue of OriginIC50 (µM) at 48h
SH-SY5YNeuroblastoma[Insert Data]
JurkatT-cell Leukemia[Insert Data]
THP-1Monocytic Leukemia[Insert Data]
MCF-7Breast Cancer[Insert Data]
A549Lung Cancer[Insert Data]
HCT116Colon Cancer[Insert Data]
HEK293Embryonic Kidney[Insert Data]

Interpretation of Results: Differential sensitivity of the cell lines to the compound will provide initial clues. For example, high potency in neuronal cell lines might lend weight to the cholinesterase inhibition hypothesis, while potent activity against immune or cancer cell lines would direct our investigation towards inflammatory or oncogenic pathways.

Workflow Diagram: Initial Phenotypic Screening

Phenotypic_Screening cluster_setup Experimental Setup cluster_assay Assay Execution cluster_analysis Data Analysis & Interpretation CellLines Select Diverse Cell Lines Treatment Treat Cells with Compound CellLines->Treatment CompoundPrep Prepare Serial Dilutions of Compound CompoundPrep->Treatment Incubation Incubate for 24, 48, 72h Treatment->Incubation ViabilityAssay Perform Viability/Proliferation Assay Incubation->ViabilityAssay DataCollection Measure Signal ViabilityAssay->DataCollection DoseResponse Generate Dose-Response Curves DataCollection->DoseResponse IC50 Calculate IC50 Values DoseResponse->IC50 Interpretation Interpret Differential Sensitivity IC50->Interpretation

Caption: Workflow for initial phenotypic screening to assess the compound's biological activity.

Investigating Hypothesis 1: Cholinesterase Inhibition

Should the initial screens suggest neuroactivity, or as a primary hypothesis based on structural analogs, direct enzymatic assays are warranted.

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay

  • Enzyme Source: Recombinant human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

  • Assay Principle: The Ellman's reagent (DTNB) assay is a standard colorimetric method. The enzyme hydrolyzes a substrate (acetylthiocholine or butyrylthiocholine) to produce thiocholine, which reacts with DTNB to produce a yellow-colored product.

  • Procedure:

    • A reaction mixture containing the respective enzyme, DTNB, and varying concentrations of this compound is prepared in a 96-well plate.

    • The reaction is initiated by the addition of the substrate.

    • The change in absorbance is monitored kinetically at 412 nm.

  • Data Analysis: The rate of reaction is calculated for each compound concentration. IC50 values are determined by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration.

Data Presentation: Cholinesterase Inhibition Potency

EnzymeIC50 (µM)
Acetylcholinesterase (AChE)[Insert Data]
Butyrylcholinesterase (BChE)[Insert Data]

Signaling Pathway Diagram: Cholinergic Synapse

Cholinergic_Synapse cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane ACh_Vesicle Acetylcholine (ACh) Stored in Vesicles Release Action Potential Triggers Release AChE AChE Release->AChE ACh ACh_Receptor Acetylcholine Receptor AChE->ACh_Receptor ACh Compound This compound Compound->AChE Inhibition Signal Signal Transduction ACh_Receptor->Signal

Caption: Inhibition of AChE by the compound increases acetylcholine levels in the synaptic cleft.

Investigating Hypothesis 2: EP4 Receptor Antagonism

If the compound shows activity in immune cell lines or if anti-inflammatory effects are suspected, investigating its interaction with the EP4 receptor is a priority.

Experimental Protocol: EP4 Receptor Binding and Functional Assays

  • Receptor Binding Assay:

    • Principle: A competitive binding assay using a radiolabeled ligand (e.g., [3H]-PGE2) and cell membranes expressing the human EP4 receptor.

    • Procedure: Membranes are incubated with the radioligand and increasing concentrations of the test compound. The amount of bound radioligand is measured by scintillation counting.

    • Data Analysis: Ki (inhibition constant) is calculated from the IC50 value of the displacement curve.

  • Functional Assay (cAMP Measurement):

    • Principle: The EP4 receptor is a Gs-coupled GPCR, and its activation leads to an increase in intracellular cyclic AMP (cAMP). An antagonist will block this increase.

    • Procedure: Cells expressing the EP4 receptor are pre-treated with the test compound, followed by stimulation with an EP4 agonist (e.g., PGE2). Intracellular cAMP levels are then measured using a suitable assay kit (e.g., HTRF, ELISA).

    • Data Analysis: The ability of the compound to inhibit the agonist-induced cAMP production is quantified, and an IC50 value is determined.

Data Presentation: EP4 Receptor Activity

Assay TypeParameterValue
Receptor BindingKi (nM)[Insert Data]
Functional (cAMP)IC50 (nM)[Insert Data]

Signaling Pathway Diagram: EP4 Receptor Signaling

EP4_Signaling PGE2 PGE2 (Agonist) EP4R EP4 Receptor PGE2->EP4R Binds & Activates Compound Test Compound (Antagonist) Compound->EP4R Blocks Binding Gs Gs EP4R->Gs Activates AC Adenylate Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription (Inflammation) CREB->Gene Initiates

Caption: Antagonism of the EP4 receptor by the test compound blocks downstream inflammatory signaling.

Concluding Remarks and Future Directions

This guide provides a structured and logical framework for the initial investigation into the mechanism of action of this compound. The proposed experimental workflows are designed to be self-validating, with each stage of the investigation informing the next. Positive results in any of these primary assays would necessitate further, more in-depth studies, including but not limited to:

  • Target Engagement and Biomarker Studies: In cellular and in vivo models to confirm that the compound interacts with its intended target and produces the expected downstream biological effects.

  • Selectivity Profiling: Testing the compound against a broad panel of related receptors and enzymes to determine its specificity.

  • In Vivo Efficacy Studies: Evaluating the compound's therapeutic potential in relevant animal models of disease.

By systematically following this investigative roadmap, we can move from a position of limited knowledge to a comprehensive understanding of the pharmacological profile of this compound, ultimately paving the way for its potential development as a novel therapeutic agent.

References

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (2023). Molecules, 28(15), 5891. [Link]

  • Blanco, M. J., Vetman, T., Chandrasekhar, S., Fisher, M. J., Harvey, A., Chambers, M., Lin, C., Mudra, D., Oskins, J., Wang, X. S., Yu, X. P., & Warshawsky, A. M. (2016). Discovery of potent aryl-substituted 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid EP4 antagonists with improved pharmacokinetic profile. Bioorganic & medicinal chemistry letters, 26(3), 931–935. [Link]

  • Discovery of substituted-2,4-dimethyl-(naphthalene-4-carbonyl)amino-benzoic acid as potent and selective EP4 antagonists. (2016). Bioorganic & medicinal chemistry letters, 26(21), 5229–5233. [Link]

  • United States Patent 4,044,142. (1977). Substituted Amino-Benzamides.
  • United States Patent 2,442,797. (1948). Para-amino benzoic acid esters.

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potential biological activity of 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Biological Activity of 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid

Authored by a Senior Application Scientist

Subject: Elucidation of the Therapeutic Potential of this compound

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide to the unexplored biological potential of the novel chemical entity, this compound. While direct experimental data for this compound is not publicly available, its structural features, which include a 2-chlorobenzoic acid scaffold and a substituted para-aminobenzoic acid (PABA) moiety, suggest a high probability of interesting pharmacological activities. This guide is built on a foundation of structure-activity relationship (SAR) analysis of analogous compounds and proposes a robust, multi-pronged research strategy to systematically investigate its therapeutic potential. We will delve into hypothesized mechanisms of action and provide detailed, self-validating experimental protocols for screening and validation, with a focus on antimicrobial, anticancer, and anti-inflammatory applications. This whitepaper is intended to serve as a foundational roadmap for initiating a drug discovery program centered on this promising, yet uncharacterized, molecule.

Introduction and Structural Rationale

The field of drug discovery is in a constant search for novel scaffolds that can be developed into next-generation therapeutics. This compound presents itself as a compelling starting point for such an investigation. Its molecular structure is a hybrid of two well-established pharmacophores:

  • The 2-Chlorobenzoic Acid Core: Derivatives of 2-chlorobenzoic acid have been reported to possess significant antimicrobial properties. A 2014 study on such derivatives demonstrated notable antibacterial activity, particularly against Gram-negative bacteria like Escherichia coli[1]. This suggests that the chlorinated benzoic acid ring in our target compound could confer antimicrobial potential.

  • The Substituted 4-Aminobenzoic Acid (PABA) Moiety: PABA and its derivatives are a cornerstone in medicinal chemistry, known for a vast array of biological activities. These include anticancer, anti-inflammatory, antiviral, and even anti-Alzheimer's properties[2][3][4]. The presence of this versatile "building block" in our target molecule opens up a wide range of therapeutic avenues to explore[3].

Given this structural parentage, we can logically hypothesize that this compound is not an inert molecule. The key to unlocking its potential lies in a systematic and logically designed screening and validation program. This guide will lay out such a program.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is critical for any experimental design, particularly for ensuring solubility in assay buffers and for later-stage formulation development.

PropertyValueSource
Molecular Formula C₁₀H₁₁ClN₂O₃[5]
Molecular Weight 242.66 g/mol [5]
Form Solid[5]
Purity Typically available at ≥95%[5]
Synonyms N-(3-Chloro-4-carboxyphenyl)-N',N'-dimethylurea[5]

Hypothesized Biological Activities and a Proposed Research Cascade

Based on the structural analysis, we propose a tiered screening approach, starting with broad-based assays and progressively narrowing down to more specific mechanistic studies. Our primary hypotheses for the bioactivity of this compound are:

  • Antimicrobial Activity: Leveraging the known properties of the 2-chlorobenzoic acid core.

  • Anticancer Activity: Drawing from the wide-ranging cytotoxic effects reported for PABA derivatives.

  • Anti-inflammatory Activity: A common therapeutic area for benzoic acid derivatives.

The following sections detail the experimental workflows to test these hypotheses.

Workflow 1: Antimicrobial Activity Screening

The logical first step is to determine if the compound has any effect against a panel of clinically relevant microbes.

Antimicrobial_Workflow start Compound Solubilization (DMSO Stock) mic_panel Primary Screening: Minimum Inhibitory Concentration (MIC) Panel (Gram+, Gram-, Fungi) start->mic_panel Prepare serial dilutions bactericidal_static Secondary Assay: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) mic_panel->bactericidal_static If MIC is observed time_kill Mechanism Insight: Time-Kill Kinetic Assay bactericidal_static->time_kill For promising candidates conclusion Data Analysis & Go/No-Go Decision time_kill->conclusion

Caption: Proposed workflow for antimicrobial screening.

Detailed Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Rationale: This is the gold-standard initial assay to determine the lowest concentration of a drug that inhibits the visible growth of a microorganism. It is a highly efficient method for screening multiple organisms simultaneously.

  • Procedure:

    • Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO.

    • Microorganism Panel: Use a panel of clinically relevant bacteria and fungi, such as Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), Pseudomonas aeruginosa (Gram-negative, often drug-resistant), and Candida albicans (fungus).

    • Assay Setup: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi). This will create a concentration gradient.

    • Inoculation: Add a standardized inoculum of each microorganism to the wells.

    • Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

    • Data Collection: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

  • Self-Validation:

    • Positive Control: Include a well with a known antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) to ensure the assay is working correctly.

    • Negative Control: A well with only the microorganism and the highest concentration of DMSO used in the assay to ensure the solvent is not inhibiting growth.

    • Sterility Control: A well with only media to check for contamination.

Workflow 2: Anticancer Activity Screening

Many PABA derivatives have shown promise as cytotoxic agents[4]. A logical next step is to screen our compound against a panel of human cancer cell lines.

Anticancer_Workflow start Compound Preparation (DMSO Stock) ic50_screen Primary Screening: IC50 Determination (e.g., NCI-60 panel) start->ic50_screen Dose-response curves apoptosis_assay Mechanism of Action: Apoptosis Assay (Caspase-Glo, Annexin V) ic50_screen->apoptosis_assay For sensitive cell lines cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) apoptosis_assay->cell_cycle pathway_analysis Target Pathway Investigation (Western Blot for key proteins) cell_cycle->pathway_analysis conclusion Prioritize Cell Lines & Pathways pathway_analysis->conclusion

Caption: Workflow for evaluating anticancer potential.

Detailed Protocol: IC50 Determination via MTT Assay

  • Rationale: The IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is a proxy for cell viability.

  • Procedure:

    • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a range of concentrations of this compound (prepared from the DMSO stock) for 48-72 hours.

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

    • Data Collection: Measure the absorbance of the purple solution at ~570 nm using a plate reader.

    • Analysis: Plot the absorbance against the log of the compound concentration and fit to a dose-response curve to calculate the IC50 value.

  • Self-Validation:

    • Positive Control: Use a known chemotherapy drug (e.g., doxorubicin) to confirm the sensitivity of the cell lines.

    • Vehicle Control: Treat cells with the highest concentration of DMSO used in the experiment to ensure it is not causing cytotoxicity.

    • Untreated Control: Cells treated with media alone to represent 100% viability.

Workflow 3: Anti-inflammatory Activity Screening

The benzoic acid scaffold is present in many non-steroidal anti-inflammatory drugs (NSAIDs). Therefore, investigating the anti-inflammatory potential of our compound is a logical third pillar of our initial screening.

Anti_inflammatory_Workflow start Cell Culture: (e.g., RAW 264.7 macrophages) lps_stimulation Induce Inflammation: LPS Stimulation start->lps_stimulation compound_treatment Co-treatment with Test Compound lps_stimulation->compound_treatment no_assay Nitric Oxide (NO) Measurement (Griess Assay) compound_treatment->no_assay cytokine_assay Cytokine Profiling (ELISA for TNF-α, IL-6) compound_treatment->cytokine_assay conclusion Evaluate Anti-inflammatory Efficacy no_assay->conclusion cytokine_assay->conclusion

Caption: A workflow for assessing in vitro anti-inflammatory activity.

Detailed Protocol: Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages

  • Rationale: During inflammation, macrophages produce high levels of nitric oxide (NO), a key inflammatory mediator. A reduction in NO production in response to an inflammatory stimulus (like lipopolysaccharide, LPS) is a strong indicator of anti-inflammatory activity.

  • Procedure:

    • Cell Culture: Culture RAW 264.7 murine macrophages in 96-well plates.

    • Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulation: Stimulate the cells with LPS (a component of the outer membrane of Gram-negative bacteria) to induce an inflammatory response.

    • Incubation: Incubate for 24 hours.

    • NO Measurement: Collect the cell culture supernatant. Measure the amount of nitrite (a stable breakdown product of NO) using the Griess reagent system. The intensity of the color change is proportional to the amount of NO produced.

    • Analysis: Compare the NO levels in compound-treated wells to the LPS-only treated wells to determine the percentage of inhibition.

  • Self-Validation:

    • Positive Control: Use a known anti-inflammatory agent (e.g., dexamethasone) to demonstrate inhibition of NO production.

    • LPS-only Control: To establish the maximum inflammatory response.

    • Vehicle Control: To ensure DMSO is not affecting the results.

    • Cell Viability Assay: Concurrently run a cell viability assay (e.g., MTT) to ensure that the observed reduction in NO is due to an anti-inflammatory effect and not simply due to cytotoxicity.

Conclusion and Future Directions

This compound is a molecule of significant, yet untapped, potential. Its composite structure, derived from known bioactive scaffolds, provides a strong rationale for a comprehensive investigation into its pharmacological properties. The experimental workflows detailed in this guide offer a clear, logical, and robust starting point for any research program aimed at characterizing this compound.

Should positive results be obtained from any of these initial screens, the next steps would involve:

  • Lead Optimization: Synthesis of analogues to improve potency and selectivity.

  • Advanced Mechanistic Studies: Target identification and pathway analysis to understand how the compound works.

  • In Vivo Efficacy: Testing in animal models of infection, cancer, or inflammation.

  • ADME/Tox Studies: Evaluation of the compound's absorption, distribution, metabolism, excretion, and toxicity profile.

By following the systematic approach outlined here, the scientific community can efficiently and effectively determine the true therapeutic value of this compound, potentially adding a new and valuable tool to our therapeutic arsenal.

References

  • Iftikhar, K., Murtaza, S., Kausar, N., & Tahir, M. N. (2024). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. Journal of Molecular Structure.
  • Khan, I., et al. (2022). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 27(15), 4983. [Link]

  • Kriger et al. (1976).
  • Boehringer Ingelheim Pharmaceuticals, Inc. (2002). Process for making 3-amino-2-chloro-4-methylpyridine. U.S.
  • Lemmerer, A., Esterhuysen, C., & Bernstein, J. (2010). Synthesis, characterization, and molecular modeling of a pharmaceutical co-crystal: (2-chloro-4-nitrobenzoic acid):(nicotinamide). Journal of pharmaceutical sciences, 99(9), 4054–4071. [Link]

  • Blanco, M. J., Vetman, T., Chandrasekhar, S., Fisher, M. J., Harvey, A., Mudra, D., Wang, X. S., Yu, X. P., Schiffler, M. A., & Warshawsky, A. M. (2016). Discovery of substituted-2,4-dimethyl-(naphthalene-4-carbonyl)amino-benzoic acid as potent and selective EP4 antagonists. Bioorganic & medicinal chemistry letters, 26(1), 105–109. [Link]

  • Khan, I., et al. (2022). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 27(15), 4983. [Link]

  • Sharp and Dohme Inc. (1948). Para-amino benzoic acid esters. U.S.
  • CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid - Google Patents. (n.d.).
  • Process for production of 2-chloro-4-nitroimidazole derivatives - Justia Patents. (n.d.). Retrieved from [Link]

  • (PDF) 2-Amino-4-chlorobenzoic acid - ResearchGate. (n.d.). Retrieved from [Link]

  • Koci, J., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules, 10(1), 9. [Link]

  • US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides - Google Patents. (n.d.).
  • Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material - Patsnap Eureka. (n.d.). Retrieved from [Link]

  • Khalifa, A., et al. (2025). 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. Molecules, 30(9), 1234. [Link]

  • Dana Bioscience. (n.d.). 2-Chloro-4-[(methylcarbamoyl)amino]benzoic acid 1g. Retrieved from [Link]

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An In-depth Technical Guide to the Synthesis of 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid, a key intermediate in the development of various pharmacologically active compounds. This document is intended for researchers, scientists, and drug development professionals, offering a detailed, two-step synthetic route commencing from commercially available starting materials. The guide encompasses a thorough examination of the reaction mechanisms, detailed experimental protocols, and methods for the purification and characterization of the final product. The synthesis involves the initial reduction of 2-chloro-4-nitrobenzoic acid to 2-chloro-4-aminobenzoic acid, followed by a nucleophilic acyl substitution with dimethylcarbamoyl chloride. Each step is elucidated with expert insights into the causality behind experimental choices, ensuring scientific integrity and reproducibility.

Introduction

This compound (CAS No. 59587-01-8) is a substituted benzoic acid derivative of significant interest in medicinal chemistry and organic synthesis.[1] Its structure, which incorporates a chloro substituent, a carboxylic acid, and a dimethylaminocarboxamide moiety, presents a versatile scaffold for the generation of a diverse range of complex molecules. The presence of these functional groups allows for a variety of chemical transformations, making it a valuable building block in the synthesis of targeted therapeutic agents.

This guide details a reliable and scalable two-step synthesis of this compound, designed to provide a clear and reproducible pathway for laboratory and potential pilot-plant scale production.

Overall Synthesis Pathway

The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the reduction of the nitro group of 2-chloro-4-nitrobenzoic acid to an amino group, yielding 2-chloro-4-aminobenzoic acid. The second step is the formation of the N,N-dimethylurea linkage through the reaction of the amino group with dimethylcarbamoyl chloride.

Synthesis_Pathway start 2-Chloro-4-nitrobenzoic acid intermediate 2-Chloro-4-aminobenzoic acid start->intermediate Reduction (e.g., SnCl2, HCl or H2, Pd/C) final This compound intermediate->final Acylation (Dimethylcarbamoyl chloride, Base)

Caption: Overall two-step synthesis pathway for this compound.

Step 1: Synthesis of 2-Chloro-4-aminobenzoic acid

The initial step in the synthesis is the reduction of the nitro group of 2-chloro-4-nitrobenzoic acid. This transformation is a common and well-established reaction in organic chemistry, with several reliable methods available. The choice of reducing agent is critical to ensure high yield and chemoselectivity, avoiding the reduction of the carboxylic acid or the chloro substituent.

Reaction Mechanism

The reduction of an aromatic nitro group to an amine can be achieved through various mechanisms depending on the chosen reagent. When using a metal-acid system like tin(II) chloride in hydrochloric acid, the reaction proceeds through a series of single electron transfers from the metal, followed by protonation steps. Catalytic hydrogenation, on the other hand, involves the transfer of hydrogen atoms from the surface of a catalyst, such as palladium on carbon (Pd/C), to the nitro group.

Experimental Protocol: Reduction using Tin(II) Chloride

This protocol details a classic and effective method for the reduction of aromatic nitro compounds.

Materials:

  • 2-Chloro-4-nitrobenzoic acid

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-chloro-4-nitrobenzoic acid (1.0 eq) in ethanol.

  • In a separate beaker, prepare a solution of tin(II) chloride dihydrate (4.0-5.0 eq) in concentrated hydrochloric acid.

  • Carefully add the tin(II) chloride solution to the stirred solution of 2-chloro-4-nitrobenzoic acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully neutralize the excess acid by the slow addition of a concentrated sodium hydroxide solution until the pH is basic. This will precipitate tin salts.

  • Filter the mixture to remove the tin salts and wash the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield crude 2-chloro-4-aminobenzoic acid. The product can be further purified by recrystallization if necessary.

Reactant/Reagent Molar Eq. Purpose
2-Chloro-4-nitrobenzoic acid1.0Starting material
Tin(II) chloride dihydrate4.0 - 5.0Reducing agent
Concentrated HCl-Solvent and proton source
Ethanol-Solvent
Sodium hydroxide-Neutralization
Ethyl acetate-Extraction solvent

Step 2: Synthesis of this compound

The second and final step is the formation of the target molecule through the acylation of the amino group of 2-chloro-4-aminobenzoic acid with dimethylcarbamoyl chloride. This reaction is a nucleophilic acyl substitution.

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the amino group of 2-chloro-4-aminobenzoic acid on the electrophilic carbonyl carbon of dimethylcarbamoyl chloride. The presence of a non-nucleophilic base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Acylation_Mechanism cluster_0 Nucleophilic Attack cluster_1 Chloride Elimination & Deprotonation Amine R-NH₂ CarbamoylChloride Cl-C(=O)-N(CH₃)₂ Amine->CarbamoylChloride TetrahedralIntermediate R-NH₂⁺-C(O⁻)-Cl-N(CH₃)₂ CarbamoylChloride->TetrahedralIntermediate Product R-NH-C(=O)-N(CH₃)₂ TetrahedralIntermediate->Product - Cl⁻ Product->Product - H⁺ HCl HCl Base Base Salt Base-H⁺Cl⁻ HClBase HClBase HClBase->Salt

Caption: Generalized mechanism for the acylation of an amine with dimethylcarbamoyl chloride.

Experimental Protocol

This protocol is based on established methods for the acylation of aromatic amines.

Materials:

  • 2-Chloro-4-aminobenzoic acid

  • Dimethylcarbamoyl chloride

  • Pyridine or Triethylamine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-4-aminobenzoic acid (1.0 eq) in anhydrous DCM or THF.

  • Add a non-nucleophilic base such as pyridine or triethylamine (1.1 - 1.5 eq) to the solution and stir.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add dimethylcarbamoyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield pure this compound.

Reactant/Reagent Molar Eq. Purpose
2-Chloro-4-aminobenzoic acid1.0Nucleophile
Dimethylcarbamoyl chloride1.1Acylating agent
Pyridine or Triethylamine1.1 - 1.5Base to neutralize HCl
Anhydrous DCM or THF-Solvent

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Physical Properties: The product is expected to be a solid at room temperature.[1]

  • Molecular Formula: C₁₀H₁₁ClN₂O₃[1]

  • Molecular Weight: 242.66 g/mol [1]

Spectroscopic Data (Predicted/Typical):

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, a singlet for the two methyl groups of the dimethylcarbamoyl moiety, a signal for the N-H proton, and a broad signal for the carboxylic acid proton.

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbonyl carbons of the carboxylic acid and the urea, the aromatic carbons, and the methyl carbons.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretch, the O-H stretch of the carboxylic acid, C=O stretches for the urea and carboxylic acid, and C-Cl and C-N stretches.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

Safety Considerations

  • 2-Chloro-4-nitrobenzoic acid: Handle with care as it is a nitroaromatic compound.

  • Tin(II) chloride: Corrosive and should be handled in a well-ventilated area.

  • Concentrated Hydrochloric Acid: Highly corrosive. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dimethylcarbamoyl chloride: This reagent is toxic and a suspected carcinogen. All manipulations should be performed in a fume hood with appropriate PPE.

  • Pyridine/Triethylamine: Flammable and have strong odors. Handle in a well-ventilated fume hood.

  • Solvents (Ethanol, DCM, THF, Ethyl Acetate): Flammable and should be handled away from ignition sources.

Conclusion

The two-step synthesis pathway detailed in this guide provides a reliable and efficient method for the preparation of this compound. By following the outlined experimental protocols and adhering to the safety precautions, researchers can successfully synthesize this valuable intermediate for applications in drug discovery and organic synthesis. The provided insights into the reaction mechanisms and experimental choices are intended to empower scientists to not only reproduce this synthesis but also to adapt and optimize it for their specific needs.

References

  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to Alternative Acylating Agents for 4-Aminobenzoyl Chloride in Synthesis.
  • CymitQuimica. This compound.
  • PubChem. This compound (C10H11ClN2O3).
  • PubMed. (2020).
  • BenchChem. (2025). A Comparative Spectroscopic Analysis of 2-Amino-4-chlorobenzoic Acid and 4-Amino-2.
  • Patsnap Eureka.
  • Google Patents.
  • NIST WebBook. Benzoic acid, 4-amino-2-chloro-.
  • GoldBio. 2-Amino-4-chlorobenzoic acid.
  • Google Patents.
  • MDPI. (2021). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents.
  • The Royal Society of Chemistry. (2017). Synthesis and Characterization of new Photoswitchable Azobenzene-containing poly(ε-caprolactones).
  • CymitQuimica. This compound. CAS: 59587-01-8.
  • ResearchGate. (2021). Proposed mechanism for the formation of dimethylcarbamoyl chloride (19)....
  • BenchChem. (2025).
  • PubChem. 4-Amino-2-chlorobenzoic acid | C7H6ClNO2 | CID 17154.
  • NIST WebBook. Benzoic acid, 4-amino-2-chloro-.
  • NIST WebBook. Urea, N'-(4-chlorophenyl)-N,N-dimethyl-.
  • PubChem. N'-(3-Chlorophenyl)-N,N-dimethylurea | C9H11ClN2O | CID 11480.

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An In-depth Technical Guide to the Starting Materials for the Synthesis of 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic pathways and critical starting materials for the preparation of 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid, a key intermediate in pharmaceutical and agrochemical research. Designed for researchers, chemists, and professionals in drug development, this document delves into the strategic selection of precursors and the underlying chemical principles governing the synthesis, ensuring a blend of theoretical knowledge and practical application.

Introduction

This compound is a bespoke chemical entity whose value lies in its intricate molecular architecture, featuring a chlorinated benzoic acid scaffold further functionalized with a dimethylcarbamoyl-protected amine. This substitution pattern makes it a versatile building block for the synthesis of more complex molecules with potential biological activity. The synthetic approach to this target molecule is a multi-step process that hinges on the careful selection of a core starting material and a logical sequence of functional group transformations. The primary retrosynthetic disconnection reveals that the final carbamoylation step is preceded by the synthesis of a key intermediate: 2-chloro-4-aminobenzoic acid.

Core Synthetic Strategies

The synthesis of this compound can be logically divided into two main stages:

  • Formation of the 2-chloro-4-aminobenzoic acid backbone: This crucial step involves the strategic introduction and manipulation of the chloro, amino, and carboxylic acid functionalities on the benzene ring.

  • Carbamoylation of the 4-amino group: The final step involves the installation of the dimethylcarbamoyl group onto the aniline nitrogen.

This guide will explore the primary and alternative starting materials for each stage, providing a rationale for their selection and detailed experimental insights.

Part 1: Synthesis of the Key Intermediate: 2-Chloro-4-aminobenzoic acid

The most direct and widely employed route to 2-chloro-4-aminobenzoic acid is through the reduction of 2-chloro-4-nitrobenzoic acid. This approach benefits from the commercial availability of the nitro-substituted precursor and the well-established methodologies for nitro group reduction.

Primary Starting Material: 2-Chloro-4-nitrobenzoic acid

The synthesis of 2-chloro-4-aminobenzoic acid predominantly commences with 2-chloro-4-nitrobenzoic acid. The choice of this starting material is strategic, as the nitro group can be selectively reduced to an amine without affecting the chloro and carboxylic acid functionalities under appropriate conditions.

There are two common industrial methods for the preparation of 2-chloro-4-nitrobenzoic acid itself:

  • Oxidation of 2-chloro-4-nitrotoluene: This is a prevalent method where the methyl group of 2-chloro-4-nitrotoluene is oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or nitric acid. Careful control of reaction conditions is essential to maximize the yield and prevent side reactions.

  • Nitration of 2-chlorobenzoic acid: While seemingly direct, this route can be more challenging due to the directing effects of the chloro and carboxyl groups, which can lead to a mixture of isomers.

Experimental Protocol: Reduction of 2-Chloro-4-nitrobenzoic acid

This protocol details a common method for the reduction of the nitro group to an amine using a catalytic hydrogenation approach.

Materials:

  • 2-Chloro-4-nitrobenzoic acid

  • Palladium on carbon (Pd/C, 5% or 10%)

  • Methanol or Ethanol

  • Hydrogen gas

  • Filter aid (e.g., Celite®)

Procedure:

  • In a hydrogenation vessel, dissolve or suspend 2-chloro-4-nitrobenzoic acid in a suitable solvent such as methanol or ethanol.

  • Carefully add a catalytic amount of palladium on carbon (typically 1-5 mol%).

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-5 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of filter aid to remove the palladium catalyst.

  • Wash the filter cake with the solvent used in the reaction.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-chloro-4-aminobenzoic acid.

  • The product can be further purified by recrystallization from a suitable solvent system if necessary.

Causality of Experimental Choices:

  • Catalyst: Palladium on carbon is a highly efficient and selective catalyst for the reduction of aromatic nitro groups. It allows the reaction to proceed under mild conditions, minimizing the risk of dehalogenation or reduction of the carboxylic acid.

  • Solvent: Methanol and ethanol are excellent solvents for both the starting material and the product, and they are compatible with the catalytic hydrogenation conditions.

  • Hydrogen Pressure: The use of moderate hydrogen pressure ensures a sufficient concentration of hydrogen for the reaction to proceed at a reasonable rate without requiring specialized high-pressure equipment.

Part 2: Carbamoylation of 2-Chloro-4-aminobenzoic acid

The final step in the synthesis is the formation of the N,N-dimethylcarbamoyl group at the 4-amino position. This is typically achieved through an acylation reaction using a suitable dimethylcarbamoylating agent.

Primary Starting Material: Dimethylcarbamoyl chloride

Dimethylcarbamoyl chloride is a highly reactive and commercially available reagent for the introduction of the dimethylcarbamoyl group.[1] It readily reacts with primary and secondary amines to form the corresponding ureas.

Experimental Protocol: Carbamoylation Reaction

This protocol describes a general method for the reaction of an aromatic amine with dimethylcarbamoyl chloride.

Materials:

  • 2-Chloro-4-aminobenzoic acid

  • Dimethylcarbamoyl chloride

  • A suitable base (e.g., triethylamine, pyridine, or sodium bicarbonate)

  • An inert solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile)

Procedure:

  • Dissolve or suspend 2-chloro-4-aminobenzoic acid in an inert solvent in a reaction vessel equipped with a stirrer and under an inert atmosphere.

  • Add a suitable base to the mixture to act as a scavenger for the hydrochloric acid byproduct.

  • Cool the mixture in an ice bath.

  • Slowly add a stoichiometric amount of dimethylcarbamoyl chloride to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by TLC or HPLC.

  • Upon completion, quench the reaction with water or a dilute aqueous acid solution.

  • Extract the product into an organic solvent.

  • Wash the organic layer with brine, dry over an anhydrous sulfate (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Causality of Experimental Choices:

  • Base: The presence of a base is crucial to neutralize the HCl generated during the reaction. This prevents the protonation of the starting amine, which would render it unreactive towards the electrophilic dimethylcarbamoyl chloride.

  • Inert Solvent: The use of an aprotic, inert solvent prevents unwanted side reactions with the highly reactive dimethylcarbamoyl chloride.

  • Controlled Addition: The slow, controlled addition of dimethylcarbamoyl chloride at a low temperature helps to manage the exothermic nature of the reaction and minimize the formation of byproducts.

Summary of Synthetic Pathways and Starting Materials

The following table summarizes the key starting materials and transformations discussed in this guide.

Transformation Starting Material Key Reagents Product
Synthesis of Precursor 2-Chloro-4-nitrobenzoic acidH₂, Pd/C2-Chloro-4-aminobenzoic acid
Final Carbamoylation 2-Chloro-4-aminobenzoic acidDimethylcarbamoyl chloride, BaseThis compound

Visualizing the Synthetic Workflow

The following diagrams illustrate the logical flow of the synthetic strategies described.

Synthesis_Workflow cluster_precursor Part 1: Precursor Synthesis cluster_final Part 2: Final Product Synthesis SM1 2-Chloro-4-nitrotoluene Intermediate1 2-Chloro-4-nitrobenzoic acid SM1->Intermediate1 Oxidation SM2 2-Chlorobenzoic acid SM2->Intermediate1 Nitration Product1 2-Chloro-4-aminobenzoic acid Intermediate1->Product1 Reduction Product2 This compound Product1->Product2 SM3 Dimethylcarbamoyl chloride SM3->Product2 Carbamoylation

Caption: Overall synthetic workflow for this compound.

Reaction_Mechanism cluster_reduction Nitro Group Reduction cluster_carbamoylation Carbamoylation Nitro Ar-NO₂ Amine Ar-NH₂ Nitro->Amine H₂, Pd/C Amine2 Ar-NH₂ Product Ar-NHCON(CH₃)₂ Amine2->Product DMCC (CH₃)₂NCOCl DMCC->Product

Caption: Key chemical transformations in the synthesis.

Conclusion

The synthesis of this compound is a well-defined process that relies on the strategic use of readily available starting materials. The primary route, involving the reduction of 2-chloro-4-nitrobenzoic acid followed by carbamoylation with dimethylcarbamoyl chloride, offers a reliable and scalable method for obtaining this valuable intermediate. Understanding the rationale behind the choice of reagents and reaction conditions is paramount for achieving high yields and purity, which is critical for professionals in the fields of chemical synthesis and drug development. This guide provides the foundational knowledge to approach this synthesis with a high degree of confidence and scientific rigor.

References

  • Solved Synthesize 2-chloro-4-nitrobenzoic acid from toluene | Chegg.com. (URL: [Link])

  • Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material - Patsnap Eureka. (URL: [Link])

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - MDPI. (URL: [Link])

  • The Study of the Polymorphic System of 2-chloro-4-nitrobenzoic Acid - ResearchGate. (URL: [Link])

  • Dimethylcarbamoyl chloride - Wikipedia. (URL: [Link])

  • Carbamate synthesis by carbamoylation - Organic Chemistry Portal. (URL: [Link])

  • What are multistep reactions to synthesize 4-chloro-2-nitrobenzoic acid from benzene?. (URL: [Link])

  • AU2018100364A4 - Rivanol medicine intermediates 2-chloro-4-nitrobenzoic acid synthesis method - Google P

Sources

An In-depth Technical Guide to 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid, a substituted phenylurea derivative of interest in medicinal chemistry. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes information from analogous structures and established chemical principles to offer insights into its synthesis, physicochemical properties, and potential biological activities. The guide is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, providing a structured approach to understanding and potentially exploring this and related molecules.

Introduction

Substituted benzoic acids and their derivatives are fundamental scaffolds in the development of a wide array of therapeutic agents.[1] The incorporation of a urea moiety, particularly a phenylurea, has been a successful strategy in the design of compounds with potent biological activities, including anticancer and kinase inhibitory effects.[2] this compound, with its unique substitution pattern on the phenyl ring, presents an interesting candidate for investigation within this chemical space. This guide will delve into the projected synthesis, characterization, and potential pharmacological profile of this molecule, drawing upon established knowledge of its constituent functional groups and related compounds.

Synthesis and Characterization

The synthesis of this compound can be logically approached through a two-step process starting from 2-chloro-4-nitrobenzoic acid. The overall synthetic pathway involves the reduction of the nitro group followed by the formation of the dimethylurea linkage.

Synthesis_Pathway A 2-Chloro-4-nitrobenzoic acid B 4-Amino-2-chlorobenzoic acid A->B Reduction (e.g., SnCl2/HCl or Catalytic Hydrogenation) C This compound B->C Dimethylcarbamoylation (Dimethylcarbamoyl chloride, Base) Biological_Activity_Workflow cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action Studies A This compound B Cytotoxicity Screening (e.g., MTT Assay) A->B D Determination of IC50 values B->D C Panel of Cancer Cell Lines C->B E Kinase Inhibition Assays D->E F Cell Cycle Analysis D->F G Apoptosis Assays D->G

Sources

A Comprehensive Technical Guide to the Spectral Analysis of 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid, with the molecular formula C₁₀H₁₁ClN₂O₃ and a molecular weight of 242.66 g/mol , is a multifaceted organic compound with potential applications in medicinal chemistry and materials science.[1][2] Its structural elucidation is paramount for quality control, reaction monitoring, and understanding its physicochemical properties. This in-depth technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectral data for this compound. While experimental spectra for this specific molecule are not widely published, this guide, grounded in the fundamental principles of spectroscopy and comparative data from analogous structures, offers a robust predictive framework for its characterization.

Molecular Structure and Functional Groups

A thorough understanding of the molecular structure is the foundation for interpreting its spectral data. The key functional groups in this compound are a carboxylic acid, a substituted aromatic ring, an amide (specifically, a urea derivative), and a chloro group. Each of these moieties will give rise to characteristic signals in the various spectra.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound and allow for the observation of the acidic proton.

  • Instrument Setup:

    • Use a spectrometer with a field strength of at least 300 MHz for adequate signal dispersion.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set the spectral width to encompass the expected chemical shift range (typically 0-15 ppm).

    • Use a standard 90° pulse sequence.

  • Data Acquisition: Acquire the free induction decay (FID) with an appropriate number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm).

    • Integrate the signals to determine the relative number of protons.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is summarized below. Chemical shifts of aromatic protons are influenced by the electronic effects of the substituents. The chloro and carboxylic acid groups are electron-withdrawing, while the amino group is electron-donating.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Justification
Carboxylic Acid (-COOH)12.0 - 13.0Broad Singlet1HThe acidic proton of a carboxylic acid is highly deshielded and often appears as a broad signal.[3][4]
Amide (-NH-)8.5 - 9.5Singlet1HThe amide proton is deshielded due to the adjacent carbonyl group and its resonance with the aromatic ring.
Aromatic (H-6)7.8 - 8.0Doublet1HThis proton is ortho to the electron-withdrawing carboxylic acid group, leading to a downfield shift.
Aromatic (H-5)7.4 - 7.6Doublet of Doublets1HThis proton is coupled to both H-6 and H-3.
Aromatic (H-3)6.8 - 7.0Doublet1HThis proton is ortho to the electron-donating amino group, resulting in an upfield shift.
Dimethyl (-N(CH₃)₂)2.9 - 3.1Singlet6HThe two methyl groups are chemically equivalent and appear as a single, integrated signal.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Prepare the sample as described for ¹H NMR spectroscopy, though a higher concentration (20-50 mg) may be required.

  • Instrument Setup:

    • Use a broadband probe tuned to the ¹³C frequency.

    • Employ proton decoupling to simplify the spectrum to single lines for each unique carbon.

    • Set the spectral width to approximately 0-200 ppm.

  • Data Acquisition: Acquire the data over a sufficient number of scans to obtain a good signal-to-noise ratio, which is inherently lower for ¹³C than for ¹H.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing the chemical shifts to the solvent signal (e.g., DMSO-d₆ at 39.52 ppm).

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will show distinct signals for each unique carbon atom.

Carbon Assignment Predicted Chemical Shift (ppm) Justification
Carboxylic Acid (-COOH)165 - 175The carbonyl carbon of a carboxylic acid is significantly deshielded.[3][4]
Amide (-C=O)152 - 158The carbonyl carbon of the urea moiety is also deshielded.
Aromatic (C-4)145 - 150This carbon is attached to the nitrogen of the electron-donating amino group.
Aromatic (C-2)135 - 140This carbon is attached to the electron-withdrawing chloro group.
Aromatic (C-1)130 - 135This carbon is attached to the carboxylic acid group.
Aromatic (C-6)125 - 130Aromatic carbon adjacent to the carboxylic acid group.
Aromatic (C-5)115 - 120Aromatic carbon.
Aromatic (C-3)110 - 115Aromatic carbon ortho to the amino group.
Dimethyl (-N(CH₃)₂)35 - 40The methyl carbons of the dimethylamino group.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For a solid sample, the most common methods are:

    • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or pure KBr pellet).

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted IR Spectral Data

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

Functional Group Predicted Absorption Range (cm⁻¹) Vibration
Carboxylic Acid O-H3300 - 2500 (broad)O-H stretch[4][5][6]
Amide N-H3300 - 3100N-H stretch
C-H (aromatic)3100 - 3000C-H stretch
C-H (aliphatic)3000 - 2850C-H stretch
Carboxylic Acid C=O1710 - 1680C=O stretch (conjugated)[6]
Amide C=O (Urea)1650 - 1630C=O stretch
C=C (aromatic)1600 - 1450C=C stretch
C-N1350 - 1250C-N stretch
C-O1320 - 1210C-O stretch[6]
C-Cl800 - 600C-Cl stretch

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a molecule.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like liquid chromatography (LC-MS).

  • Ionization: Use an appropriate ionization technique. Electrospray ionization (ESI) is well-suited for this type of molecule and can be operated in both positive and negative ion modes.

  • Mass Analysis: The ions are separated in a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the relative abundance of ions at each mass-to-charge ratio.

Predicted Mass Spectral Data

In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be expected at m/z 243.05. The presence of chlorine will result in a characteristic isotopic pattern, with a peak at m/z 245.05 that is approximately one-third the intensity of the [M+H]⁺ peak.

A plausible fragmentation pathway for this compound is proposed below. Aromatic carboxylic acids often undergo fragmentation with the loss of -OH and -C=O.[3]

mol [M+H]⁺ m/z 243 frag1 Loss of H₂O [M+H - H₂O]⁺ m/z 225 mol->frag1 frag3 Loss of (CH₃)₂NCO [M+H - (CH₃)₂NCO]⁺ m/z 172 mol->frag3 frag2 Loss of CO [M+H - H₂O - CO]⁺ m/z 197 frag1->frag2

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid, a substituted urea derivative of potential interest as a building block in medicinal chemistry and materials science. The protocol details a robust and reproducible method starting from the readily available precursor, 2-Chloro-4-aminobenzoic acid, and its subsequent acylation using dimethylcarbamoyl chloride. This application note emphasizes the scientific rationale behind the procedural steps, critical safety considerations, and methods for characterization, designed for researchers in organic synthesis and drug development.

Introduction and Scientific Rationale

Substituted benzoic acids are fundamental intermediates in the synthesis of active pharmaceutical ingredients (APIs). The title compound, this compound, incorporates a urea moiety, a common pharmacophore known to engage in hydrogen bonding with biological targets. The synthetic strategy is based on a classic nucleophilic acyl substitution reaction. The primary amino group of 2-Chloro-4-aminobenzoic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of dimethylcarbamoyl chloride. A non-nucleophilic organic base is employed to neutralize the hydrochloric acid generated in situ, preventing the protonation of the starting amine and driving the reaction to completion.

Reaction Scheme and Mechanism

The core transformation involves the formation of a urea linkage through the acylation of an aromatic amine.

Overall Reaction

Caption: Synthesis of the target compound via acylation.

Mechanistic Rationale

The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the 4-amino group attacks the carbonyl carbon of dimethylcarbamoyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group. The pyridine in the reaction mixture acts as a base to abstract the proton from the newly formed urea nitrogen, and it also sequesters the generated HCl, preventing it from forming an unreactive ammonium salt with the starting material.

Materials and Reagents

All reagents should be of high purity and used as received unless otherwise noted. All operations should be conducted in a well-ventilated fume hood.

Reagent/MaterialCAS NumberMolecular Wt.PuritySupplier ExampleNotes
2-Chloro-4-aminobenzoic acid89-77-0171.58≥98%Sigma-AldrichStarting material.[1]
Dimethylcarbamoyl chloride79-44-7107.54≥98%Sigma-AldrichEXTREMELY TOXIC & CARCINOGENIC . Handle with extreme care.
Pyridine, anhydrous110-86-179.1099.8%Sigma-AldrichUse anhydrous grade to avoid hydrolysis of the acid chloride.
Tetrahydrofuran (THF), anhydrous109-99-972.11≥99.9%Sigma-AldrichSolvent.
Hydrochloric Acid (HCl), conc.7647-01-036.46~37%Fisher ScientificFor acidification during work-up.
Ethyl Acetate (EtOAc)141-78-688.11ACS GradeVWRFor recrystallization.
Hexanes110-54-386.18ACS GradeVWRFor recrystallization.

Detailed Experimental Protocol

The following protocol describes a laboratory-scale synthesis of the target compound.

Synthetic Workflow Overview

G cluster_setup Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis setup_reagents 1. Weigh Reagents setup_glassware 2. Assemble Dry Glassware (Flask, Funnel, N2 Inlet) dissolve 3. Dissolve Starting Material & Pyridine in THF setup_glassware->dissolve cool 4. Cool to 0°C (Ice Bath) dissolve->cool addition 5. Add Dimethylcarbamoyl Chloride Dropwise cool->addition react 6. Stir at RT (Monitor by TLC) addition->react quench 7. Quench with Water react->quench acidify 8. Acidify with HCl (aq) to pH 2-3 quench->acidify precipitate 9. Collect Precipitate by Filtration acidify->precipitate wash 10. Wash Solid with Cold Water precipitate->wash recrystallize 11. Recrystallize (e.g., EtOAc/Hexanes) wash->recrystallize dry 12. Dry Under Vacuum recrystallize->dry analyze 13. Characterize Product (NMR, MS, IR) dry->analyze

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure
  • Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2-Chloro-4-aminobenzoic acid (5.00 g, 29.1 mmol, 1.0 equiv.).

  • Dissolution: Add anhydrous tetrahydrofuran (THF, 100 mL) followed by anhydrous pyridine (3.5 mL, 43.7 mmol, 1.5 equiv.). Stir the mixture under a nitrogen atmosphere until all solids have dissolved.

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath.

  • Reagent Addition: Dissolve dimethylcarbamoyl chloride (3.0 mL, 32.6 mmol, 1.1 equiv.) in anhydrous THF (20 mL) and add it to the dropping funnel. Add the dimethylcarbamoyl chloride solution dropwise to the stirred reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours. The formation of a precipitate (pyridinium hydrochloride) is expected.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 70:30:1 Ethyl Acetate:Hexanes:Acetic Acid. The product should have a lower Rf value than the starting material.

  • Work-up: Once the reaction is complete, pour the mixture into a beaker containing 200 mL of deionized water. Stir for 15 minutes.

  • Acidification: Slowly add concentrated hydrochloric acid dropwise to the aqueous mixture while stirring until the pH reaches 2-3. A thick white precipitate of the product will form.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any remaining salts.

  • Purification: The crude solid can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethyl acetate and add hexanes dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under high vacuum to a constant weight.

Data Summary and Characterization

Key Reaction Parameters
ParameterValueRationale
Molar Ratio (SM:Reagent:Base)1 : 1.1 : 1.5A slight excess of the acylating agent ensures complete consumption of the starting material. Excess base ensures neutralization of all generated HCl.
Temperature0 °C to Room Temp.Initial cooling controls the exothermic reaction; subsequent warming to RT ensures the reaction goes to completion.
Reaction Time4 - 6 hoursTypical duration for this type of acylation at room temperature. Monitor by TLC for confirmation.
Expected Yield80 - 90%Based on typical yields for similar acylation reactions.
Expected Characterization Data
  • Product Name: this compound[2]

  • Molecular Formula: C₁₀H₁₁ClN₂O₃[2][3]

  • Molecular Weight: 242.66 g/mol [2]

  • Appearance: White to off-white solid.[2]

  • ¹H NMR (400 MHz, DMSO-d₆): δ ~13.0 (s, 1H, -COOH), ~9.0 (s, 1H, -NH-), ~7.8-8.0 (m, 2H, Ar-H), ~7.5 (m, 1H, Ar-H), 2.95 (s, 6H, -N(CH₃)₂).

  • Mass Spec (ESI-): m/z 241.0 [M-H]⁻.[3]

Safety Protocols and Waste Management

CRITICAL SAFETY WARNING: Dimethylcarbamoyl chloride is a potent carcinogen and is highly toxic and corrosive. It must be handled exclusively in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and nitrile gloves. When handling dimethylcarbamoyl chloride, consider double-gloving.

  • Handling: Dimethylcarbamoyl chloride is moisture-sensitive and will hydrolyze to release HCl. Handle under an inert atmosphere. All transfers should be performed using a syringe or cannula.

  • Spill Management: In case of a small spill, absorb with an inert material (e.g., vermiculite) and place it in a sealed container for hazardous waste disposal.

  • Waste Disposal:

    • Quench any residual dimethylcarbamoyl chloride by slowly adding it to a stirred solution of sodium carbonate.

    • All liquid and solid waste containing the reagents or product should be collected in a designated hazardous waste container labeled "Halogenated Organic Waste". Do not dispose of it down the drain.[4]

References

  • Carl ROTH. Safety Data Sheet: 2-Amino-4-chlorobenzoic acid. [Link]

  • PubChemLite. This compound (C10H11ClN2O3). [Link]

  • ChemSafety. MSDS of 2-amino-3-chloro-4-methylbenzoic acid. [Link]

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Application Notes and Protocols: Laboratory-Scale Synthesis of 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Niche Carboxylic Acid Derivative

2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and drug development as a scaffold or intermediate for synthesizing more complex bioactive molecules. Its structure, featuring a chlorinated benzoic acid core with a dimethylaminocarbonylamino substituent, offers multiple points for further chemical modification. This guide provides a comprehensive, technically detailed protocol for its laboratory-scale synthesis, emphasizing not just the procedural steps but the underlying scientific rationale and stringent safety measures required.

PART 1: Synthetic Strategy and Mechanistic Rationale

The synthesis of this compound is most efficiently achieved through the acylation of 2-chloro-4-aminobenzoic acid with dimethylcarbamoyl chloride. This approach is favored due to the commercial availability of the starting materials and the straightforward nature of the reaction.

Reaction Scheme:

Caption: Overall reaction for the synthesis of the target compound.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The amino group of 2-chloro-4-aminobenzoic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of dimethylcarbamoyl chloride. A base is required to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

PART 2: Detailed Experimental Protocol

This protocol is designed for the synthesis of approximately 2-3 grams of this compound. All operations involving dimethylcarbamoyl chloride must be performed in a certified chemical fume hood.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )AmountPuritySupplier
2-Chloro-4-aminobenzoic acid89-77-0171.581.72 g (10 mmol)≥98%Sigma-Aldrich
Dimethylcarbamoyl chloride79-44-7107.541.29 g (1.1 mL, 12 mmol)≥98%Sigma-Aldrich
Pyridine (anhydrous)110-86-179.1010 mL≥99.8%Sigma-Aldrich
Dichloromethane (anhydrous)75-09-284.9350 mL≥99.8%Sigma-Aldrich
Hydrochloric acid (concentrated)7647-01-036.46~5 mL37%VWR
Deionized water7732-18-518.02As needed--
Sodium sulfate (anhydrous)7757-82-6142.04As needed-VWR
Equipment
  • 100 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

  • Inert gas (Nitrogen or Argon) supply

  • Ice-water bath

  • Heating mantle with temperature control

  • Separatory funnel (250 mL)

  • Büchner funnel and flask

  • pH paper or pH meter

  • Rotary evaporator

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Dissolve 2-chloro-4-aminobenzoic acid in anhydrous dichloromethane and pyridine in a three-neck flask. B 2. Place the flask under an inert atmosphere (N2 or Ar). A->B C 3. Cool the mixture to 0 °C in an ice-water bath. B->C D 4. Add dimethylcarbamoyl chloride dropwise via a dropping funnel. C->D E 5. Allow the reaction to warm to room temperature and stir for 12-18 hours. D->E F 6. Quench the reaction with water. E->F G 7. Acidify the aqueous layer with concentrated HCl to pH 2-3. F->G H 8. Extract the product with dichloromethane. G->H I 9. Dry the organic layer over anhydrous Na2SO4. H->I J 10. Filter and concentrate the organic layer under reduced pressure. I->J K 11. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water). J->K L 12. Isolate the pure product by filtration, wash with cold solvent, and dry. K->L

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, add 2-chloro-4-aminobenzoic acid (1.72 g, 10 mmol).

  • Add anhydrous dichloromethane (40 mL) and anhydrous pyridine (10 mL) to the flask. Stir the mixture to dissolve the starting material.

  • Place the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition of Reagent: Dissolve dimethylcarbamoyl chloride (1.29 g, 1.1 mL, 12 mmol) in anhydrous dichloromethane (10 mL) and add it to the dropping funnel. Add the dimethylcarbamoyl chloride solution dropwise to the stirred reaction mixture over 30 minutes. A precipitate may form during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by slowly adding deionized water (30 mL).

  • Transfer the mixture to a 250 mL separatory funnel. Separate the organic layer.

  • Wash the organic layer with 1 M HCl (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture.[1] Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol/water mixture and dry them under vacuum.

PART 3: Scientific Integrity & Logic

Causality Behind Experimental Choices
  • Solvent and Base: Anhydrous dichloromethane is chosen as the solvent due to its inertness and ability to dissolve the starting materials. Pyridine serves as both a base to neutralize the HCl byproduct and as a nucleophilic catalyst. The use of anhydrous conditions is crucial as dimethylcarbamoyl chloride is highly reactive with water.[2][3]

  • Temperature Control: The initial cooling to 0 °C is to control the exothermic reaction upon the addition of the highly reactive dimethylcarbamoyl chloride. Running the reaction at room temperature thereafter provides sufficient energy for the reaction to proceed to completion without promoting side reactions.

  • Purification: Recrystallization is a robust method for purifying solid organic compounds.[1][4] The choice of an ethanol/water solvent system is based on the principle that the desired compound is soluble in the hot solvent mixture but sparingly soluble at low temperatures, while impurities remain in solution.

Self-Validating System

The protocol incorporates self-validating checkpoints:

  • TLC Monitoring: Regular monitoring of the reaction by TLC will confirm the consumption of the starting material and the formation of the product.

  • pH Measurement: Acidification of the aqueous layer to pH 2-3 ensures the protonation of any unreacted starting material and the product, facilitating its extraction into the organic phase.

  • Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The melting point of the purified product should also be determined and compared to literature values.

Safety Precautions: Handling Dimethylcarbamoyl Chloride

EXTREME CAUTION IS ADVISED.

Dimethylcarbamoyl chloride is a highly toxic, corrosive, and suspected carcinogen.[2][5][6] All handling must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including:

  • Chemical-resistant gloves (e.g., nitrile)[5]

  • Safety goggles and a face shield

  • A lab coat

Avoid inhalation of vapors and contact with skin and eyes.[6][7] In case of exposure, seek immediate medical attention.[3] It reacts with water and moisture to produce toxic hydrogen chloride gas.[3][5]

References

  • Vertex AI Search. The Chemical Synthesis of 2-Chloro-4-nitrobenzoic Acid: Raw Materials and Methods. Accessed January 17, 2026.
  • Vertex AI Search. Understanding the Hazards and Safe Handling of Dimethylcarbamoyl Chloride. Accessed January 17, 2026.
  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Dimethylcarbamoyl Chloride. Available at: [Link].

  • NOAA. DIMETHYLCARBAMOYL CHLORIDE - CAMEO Chemicals. Accessed January 17, 2026.
  • CDC. NIOSH Pocket Guide to Chemical Hazards: Dimethyl carbamoyl chloride. Available at: [Link].

  • CPAChem. Safety data sheet: Dimethylcarbamyl chloride. Accessed January 17, 2026.
  • Google Patents. AU2018100364A4 - Rivanol medicine intermediates 2-chloro-4-nitrobenzoic acid synthesis method. Accessed January 17, 2026.
  • Study.com. Synthesize 2-chloro-4-nitrobenzoic acid from toluene and any other reagents necessary. Accessed January 17, 2026.
  • The Student Room.
  • ResearchGate. The Study of the Polymorphic System of 2-chloro-4-nitrobenzoic Acid. Accessed January 17, 2026.
  • BenchChem. What is 2-Chloro-4-nitrobenzoic acid used for in organic synthesis and medicinal chemistry?. Accessed January 17, 2026.
  • Google Patents.
  • CymitQuimica. This compound. Accessed January 17, 2026.
  • University of Rochester. Recrystallization and Crystallization. Available at: [Link].

Sources

Application Note: High-Purity Refinement of 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic Acid via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid by recrystallization. The described methodology is designed for researchers, medicinal chemists, and process development scientists seeking to enhance the purity of this compound, a crucial intermediate in various pharmaceutical syntheses. The protocol is grounded in the principles of solvent selection, solubility gradients, and impurity removal. We detail a systematic approach to solvent screening, the full recrystallization workflow, and methods for assessing the final product's purity.

Introduction: The Imperative for Purity

This compound is a key building block in the synthesis of a number of pharmacologically active molecules. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, decreased yields, and the generation of difficult-to-remove, structurally related by-products in subsequent synthetic steps. Commercial sources often provide this material at purities around 95%, necessitating a robust purification method to meet the stringent requirements of drug development and manufacturing.[1]

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[2][3] The principle underpinning this method is the differential solubility of the target compound and its impurities in a given solvent or solvent system at varying temperatures. An ideal recrystallization process involves dissolving the impure solid in a hot solvent and allowing it to cool slowly, whereupon the desired compound crystallizes out in a purer form, leaving the impurities dissolved in the mother liquor.[2]

This document provides a detailed protocol for the recrystallization of this compound, moving from theoretical considerations to practical, actionable steps.

Rationale and Strategy for Purification

Analysis of the Target Molecule

This compound possesses several functional groups that dictate its solubility and chemical behavior: a carboxylic acid, a urea-type amide linkage, a chlorinated aromatic ring, and two methyl groups. The carboxylic acid and amide groups can participate in hydrogen bonding, suggesting solubility in polar protic solvents. The aromatic ring and chloro-substituent introduce some non-polar character.

Anticipated Impurities

Based on synthetic routes for analogous substituted aminobenzoic acids, potential impurities may include:

  • Starting materials: Unreacted 2-chloro-4-aminobenzoic acid or its precursors.

  • Reagents: Residual acylating or activating agents.

  • Side-products: Isomeric by-products or products of incomplete reaction. For instance, in the synthesis of related compounds, isomeric nitro- or amino-chlorobenzoic acids can be formed.[4]

The chosen recrystallization strategy must effectively separate the target compound from these potential contaminants.

Experimental Protocols

Materials and Equipment
  • Crude this compound

  • Reagent-grade solvents (Ethanol, Isopropanol, Methanol, Acetone, Ethyl Acetate, Deionized Water)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Buchner funnel and vacuum flask

  • Filter paper

  • Spatula and glass stirring rod

  • Ice bath

  • Drying oven or vacuum desiccator

  • Melting point apparatus

  • High-Performance Liquid Chromatography (HPLC) system

Protocol 1: Solvent Screening

A systematic solvent screening is crucial for identifying the optimal solvent or solvent system for recrystallization. The ideal solvent will exhibit high solubility for the compound at elevated temperatures and low solubility at room temperature or below.

Procedure:

  • Place approximately 50 mg of crude this compound into several test tubes.

  • To each tube, add a different solvent (e.g., water, ethanol, isopropanol, acetone, ethyl acetate) dropwise at room temperature, vortexing after each addition. Observe the solubility.

  • If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a water bath and continue adding the solvent dropwise until the solid dissolves. Note the approximate volume of solvent required.

  • Allow the solutions to cool slowly to room temperature, and then place them in an ice bath.

  • Observe the formation of crystals. An ideal solvent will yield a significant amount of crystalline solid upon cooling.

Expected Observations and Solvent Selection Rationale:

SolventPredicted Solubility at 25°CPredicted Solubility at Boiling PointRationale for Use/Rejection
WaterLowModeratePotential for use in a mixed solvent system.
EthanolModerateHighA strong candidate due to the polarity matching the target molecule.
IsopropanolLow to ModerateHighA good candidate, often provides excellent crystal quality.
AcetoneHighHighLikely to be a poor choice as it may not allow for significant precipitation upon cooling.
Ethyl AcetateLow to ModerateHighA potential candidate, its polarity is suitable for many organic acids.
HeptaneInsolubleInsolubleA non-polar solvent, unlikely to dissolve the polar target molecule. Can be used as an anti-solvent.

Based on the structural similarity to other N-acyl aminobenzoic acids, an ethanol/water or isopropanol/water solvent system is predicted to be highly effective.[5] The organic solvent will dissolve the compound when hot, and the addition of water as an anti-solvent will decrease the solubility upon cooling, promoting crystallization.

Protocol 2: Recrystallization of this compound

This protocol assumes the use of an ethanol/water solvent system, identified as optimal from the solvent screening.

Workflow Diagram:

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation & Drying A 1. Place crude compound in Erlenmeyer flask B 2. Add minimal hot ethanol to dissolve A->B C 3. Filter hot solution to remove insoluble impurities B->C D 4. Add hot water dropwise until cloudy C->D E 5. Re-heat to clarify D->E F 6. Cool slowly to room temperature E->F G 7. Cool in ice bath F->G H 8. Collect crystals by vacuum filtration G->H I 9. Wash with cold ethanol/water H->I J 10. Dry crystals under vacuum I->J

Caption: Recrystallization Workflow Diagram.

Step-by-Step Procedure:

  • Dissolution:

    • Place 5.0 g of crude this compound into a 250 mL Erlenmeyer flask.

    • Add a magnetic stir bar.

    • On a hot plate, bring approximately 100 mL of ethanol to a gentle boil in a separate beaker.

    • Add the hot ethanol to the Erlenmeyer flask containing the crude solid in small portions while stirring, until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and add a small amount (spatula tip) of activated charcoal.

    • Reheat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.

  • Hot Gravity Filtration (if charcoal was used or insoluble impurities are present):

    • Preheat a second Erlenmeyer flask and a glass funnel.

    • Place a fluted filter paper in the funnel.

    • Quickly filter the hot solution into the preheated flask. This step removes the activated charcoal and any insoluble impurities.

  • Crystallization:

    • Bring deionized water to a boil.

    • While stirring the hot ethanolic solution of your compound, add the hot water dropwise until the solution becomes faintly cloudy. This indicates that the saturation point has been reached.

    • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of a cold 1:1 ethanol/water mixture to remove any adhering mother liquor.

    • Continue to draw air through the crystals on the filter for several minutes to partially dry them.

    • Transfer the purified crystals to a watch glass and dry them to a constant weight in a vacuum oven at a moderate temperature (e.g., 50-60 °C).

Purity Assessment

The purity of the recrystallized this compound should be assessed and compared to the crude material.

Methods for Purity Analysis:

  • Melting Point Determination: A pure compound will have a sharp melting point range, whereas an impure compound will melt over a broader and lower temperature range.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for determining the purity of a compound and quantifying any remaining impurities. A comparison of the chromatograms of the crude and recrystallized material will demonstrate the effectiveness of the purification.

  • Thin-Layer Chromatography (TLC): A quick method to qualitatively assess purity. The purified compound should appear as a single spot.

Troubleshooting

ProblemPossible CauseSolution
Oiling OutThe compound's solubility limit was exceeded too quickly, or the boiling point of the solvent is higher than the melting point of the compound.Re-heat the solution to dissolve the oil, add more of the primary solvent (ethanol), and cool more slowly.
No Crystal FormationToo much solvent was used, or the solution is supersaturated.Try scratching the inside of the flask with a glass rod to induce crystallization. If that fails, a small seed crystal of the crude material can be added. If still unsuccessful, evaporate some of the solvent and allow it to cool again.
Low RecoveryThe compound has significant solubility in the cold solvent, or too much solvent was used.Ensure the solution is thoroughly cooled in an ice bath. Use the minimum amount of hot solvent for dissolution.

Conclusion

The protocol detailed in this application note provides a reliable and effective method for the purification of this compound by recrystallization. By systematically selecting an appropriate solvent system and carefully controlling the cooling rate, researchers can significantly enhance the purity of this valuable synthetic intermediate, ensuring the quality and integrity of downstream applications in drug discovery and development.

References

  • PrepChem. Synthesis of 2-amino-5-chlorobenzoic acid. [Link]

  • PubChem. This compound. [Link]

  • PubMed. Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives. [Link]

  • ResearchGate. Solubility of p ABA in several solvents. [Link]

  • PubMed. The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. [Link]

  • Solubility of Things. 4-Aminobenzoic acid. [Link]

  • FAMU. Lab Report Recrystallization. [Link]

  • University of Missouri–St. Louis. Recrystallization of Benzoic Acid. [Link]

  • University of Massachusetts. The Recrystallization of Benzoic Acid. [Link]

  • Google Patents. Preparation method of 2- (3-amino-4-chlorobenzoyl) benzoic acid.
  • Google Patents.
  • YouTube. The Recrystallization of Impure Benzoic Acid Lab. [Link]

  • PubMed. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. [Link]

  • ResearchGate. 2-Amino-4-chlorobenzoic acid. [Link]

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Application Note: A Validated HPLC Method for the Quantitative Analysis of 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid. The method was developed to provide a reliable analytical tool for researchers, scientists, and drug development professionals. The separation is achieved on a C18 reversed-phase column with a gradient elution using a mobile phase of acetonitrile and a phosphate buffer. The method has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.

Introduction

This compound is a substituted benzoic acid derivative of interest in pharmaceutical research and development. Accurate and precise quantification of this compound is essential for various stages of drug development, including formulation studies, stability testing, and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique ideally suited for the analysis of such compounds.

This application note provides a detailed, step-by-step protocol for the HPLC analysis of this compound. The method development was guided by the physicochemical properties of the analyte and best practices in reversed-phase chromatography. Furthermore, a comprehensive validation study was conducted to ensure the method's suitability for its intended purpose, adhering to the stringent requirements of regulatory bodies such as the FDA and EMA.[1][2][3][4][5][6]

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing a robust HPLC method.

  • Structure: Chemical structure of this compound

    Figure 1: Chemical structure of this compound.

  • Molecular Formula: C₁₀H₁₁ClN₂O₃[7]

  • Molecular Weight: 242.66 g/mol [7]

  • pKa (estimated): The pKa of the carboxylic acid group is estimated to be in the range of 3-4. This estimation is based on the pKa of 2-chlorobenzoic acid (pKa ≈ 2.89)[8] and the electronic effects of the substituents on the benzene ring. The electron-withdrawing chloro group and the dimethylcarbamoylamino group influence the acidity of the carboxylic acid. To ensure complete ionization and achieve good peak shape, a mobile phase pH of at least 2 units above the estimated pKa is recommended.

Experimental

Materials and Reagents
  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

  • Orthophosphoric acid (85%) (AR grade)

  • Deionized water (18.2 MΩ·cm)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable for this method.

Table 1: HPLC Method Parameters

ParameterSetting
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 25 mM Potassium Phosphate Buffer (pH 3.0)
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 20% B; 2-10 min: 20-80% B; 10-12 min: 80% B; 12-13 min: 80-20% B; 13-15 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Preparation of Solutions
  • Mobile Phase A (25 mM Potassium Phosphate Buffer, pH 3.0): Dissolve 3.4 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 3.0 with 85% orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.

Method Validation

The developed HPLC method was validated according to the ICH Q2(R1) guidelines.[3][6] The validation parameters assessed were specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

System Suitability

Before each validation run, a system suitability test was performed by injecting the 50 µg/mL standard solution six times. The acceptance criteria are summarized in Table 2.[1][2][9]

Table 2: System Suitability Criteria

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%
Specificity

Specificity was evaluated by analyzing a blank (mobile phase), a placebo (a mixture of all excipients without the analyte), and the analyte spiked into the placebo. The chromatograms demonstrated no interference from the blank or placebo at the retention time of the analyte peak.

Linearity

The linearity of the method was determined by analyzing seven concentrations of the analyte ranging from 1 to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (r²) was found to be > 0.999, indicating excellent linearity over the tested range.

Accuracy

Accuracy was assessed by the recovery of the analyte spiked into a placebo at three concentration levels (80%, 100%, and 120% of the target concentration). The mean recovery was between 98.0% and 102.0%, with an RSD of < 2.0% at each level, confirming the accuracy of the method.

Precision
  • Repeatability (Intra-day Precision): Six replicate injections of the 50 µg/mL standard solution were performed on the same day. The RSD of the peak areas was < 1.0%.

  • Intermediate Precision (Inter-day Precision): The repeatability assay was performed on two different days by two different analysts. The RSD between the two days was < 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve. The LOD was found to be approximately 0.1 µg/mL, and the LOQ was established at 0.3 µg/mL with acceptable precision and accuracy.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the method parameters, including:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase pH (± 0.2 units)

The system suitability parameters remained within the acceptance criteria, demonstrating the robustness of the method.

Protocols

Standard Analysis Protocol

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mp Prepare Mobile Phase A & B setup Equilibrate HPLC System with Initial Conditions prep_mp->setup prep_std Prepare Standard Solutions (1-100 µg/mL) sst Perform System Suitability Test (6 injections of 50 µg/mL std) prep_std->sst setup->sst Check Acceptance Criteria cal Inject Calibration Standards (1-100 µg/mL) sst->cal If Passed sample Inject Sample Solution cal->sample integrate Integrate Peak Areas sample->integrate curve Generate Calibration Curve integrate->curve quantify Quantify Analyte Concentration curve->quantify

Caption: Standard Analysis Workflow.

  • Prepare Solutions: Prepare the mobile phases and working standard solutions as described in section 3.3.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (20% B) for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability: Perform the system suitability test as outlined in section 4.1.

  • Calibration: Inject the calibration standards in increasing order of concentration.

  • Sample Analysis: Inject the sample solutions for analysis.

  • Data Processing: Process the chromatograms to determine the peak areas and calculate the concentration of the analyte using the calibration curve.

Method Validation Protocol

G cluster_protocol Validation Protocol start Method Validation Plan specificity Specificity (Blank, Placebo, Spiked Placebo) start->specificity linearity Linearity (7 concentrations, 1-100 µg/mL) start->linearity accuracy Accuracy (3 levels: 80%, 100%, 120%) start->accuracy precision Precision (Repeatability & Intermediate) start->precision lod_loq LOD & LOQ (Signal-to-Noise or Slope Method) start->lod_loq robustness Robustness (Vary Flow, Temp, pH) start->robustness end Validation Report specificity->end linearity->end accuracy->end precision->end lod_loq->end robustness->end

Caption: Method Validation Workflow.

This protocol follows the validation parameters detailed in section 4. Each parameter should be tested according to the described procedures, and the results should be documented in a comprehensive validation report.

Conclusion

A selective, linear, accurate, precise, and robust HPLC method for the quantitative analysis of this compound has been successfully developed and validated. The method is suitable for routine analysis in a quality control environment and can be a valuable tool for researchers and scientists in the pharmaceutical industry.

References

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025, November 3). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Retrieved from [Link]

  • Altabrisa Group. (2025, September 13). What Are HPLC System Suitability Tests and Their Importance? Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997). Practical HPLC Method Development (2nd ed.). Wiley-Interscience.
  • Ahuja, S., & Dong, M. (Eds.). (2005). Handbook of Pharmaceutical Analysis by HPLC. Elsevier.
  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-2-chlorobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminobenzoic acid. Retrieved from [Link]

  • AMS Biotechnology (Europe) Ltd. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Zhang, Y., et al. (2018). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
  • Shandong Qibo New Energy Co., Ltd. (2025, July 5). Benzoic Acid Solubility in Acetonitrile. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Chlorobenzoic acid. Retrieved from [Link]

Sources

Application Notes and Protocols for the Analytical Method Development of 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid, a substituted benzoic acid derivative, is a molecule of interest in pharmaceutical development. Its structural features, including a carboxylic acid, a chloro group, and a dimethylcarbamoyl amino moiety, necessitate a robust and reliable analytical method for its quantification and purity assessment. This document provides a comprehensive guide for the development and validation of an analytical method for this compound, intended for researchers, scientists, and drug development professionals. The methodologies outlined herein are grounded in established scientific principles and regulatory expectations, ensuring the generation of accurate and reproducible data critical for drug development milestones.

The compound has a molecular formula of C₁₀H₁₁ClN₂O₃ and a molecular weight of 242.66 g/mol .[1] It is also known by the synonym N-(3-Chloro-4-carboxyphenyl)-N',N'-dimethylurea. Given its potential as an active pharmaceutical ingredient (API), stringent control over its purity and impurity profile is paramount. This application note details a systematic approach to developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method, a cornerstone of modern pharmaceutical analysis.

Physicochemical Properties and their Analytical Implications

A thorough understanding of the physicochemical properties of this compound is the foundation for rational method development.

PropertyValue/PredictionAnalytical Implication
Molecular Formula C₁₀H₁₁ClN₂O₃Confirms the elemental composition.
Molecular Weight 242.66 g/mol [1]Essential for preparing standard solutions of known concentration.
Chemical Structure A substituted benzoic acid with a dimethylcarbamoyl amino group.The presence of a chromophore (the benzene ring) makes UV detection a suitable choice for HPLC. The carboxylic acid and urea moieties will influence its solubility and chromatographic retention.
pKa (predicted) Carboxylic acid: ~3-5, Urea moiety: Weakly basic.The ionization state of the molecule is pH-dependent. A buffered mobile phase below the pKa of the carboxylic acid will ensure it is in its neutral form, leading to better retention on a reversed-phase column.
Solubility (predicted) Soluble in organic solvents like methanol, ethanol, and acetonitrile. Limited solubility in non-polar solvents. Solubility in aqueous solutions is pH-dependent.Methanol or a mixture of methanol and water is a good starting point for sample and standard preparation.
Physical Form Solid[1]Requires dissolution for analysis.

High-Performance Liquid Chromatography (HPLC) Method Development

A reversed-phase HPLC method with UV detection is proposed as the primary analytical technique due to its wide applicability, sensitivity, and robustness for the analysis of small organic molecules containing chromophores.

Instrumentation and Consumables
  • HPLC System: A quaternary or binary HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point. A cyano column could be an alternative for different selectivity.

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Reagents: Analytical grade phosphate or acetate buffer components.

  • Filters: 0.45 µm or 0.22 µm syringe filters for sample preparation.

Initial Chromatographic Conditions

The following starting conditions are recommended based on the analysis of similar substituted benzoic acids and urea derivatives.

ParameterRecommended Starting ConditionRationale
Mobile Phase A 0.1% Phosphoric acid in water (pH ~2.5)To ensure the carboxylic acid group is protonated and the molecule is in its non-ionized form, promoting retention on a C18 column.
Mobile Phase B AcetonitrileA common and effective organic modifier for reversed-phase chromatography.
Gradient Elution 5% to 95% B over 20 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.A gradient is recommended for initial runs to determine the approximate retention time of the analyte and to elute any potential impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Detection Wavelength 254 nm or determined by UV scanThe aromatic ring should provide good UV absorbance. A PDA detector can be used to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.
Injection Volume 10 µLA typical injection volume.
Method Optimization

The initial chromatographic conditions should be systematically optimized to achieve the desired separation characteristics, including good resolution between the main peak and any impurities, acceptable peak shape, and a reasonable run time.

  • Mobile Phase pH: The pH of the aqueous mobile phase is a critical parameter. Varying the pH between 2.5 and 4.5 can significantly impact the retention time and peak shape of the analyte.

  • Organic Modifier: If peak shape or resolution is not optimal with acetonitrile, methanol can be evaluated as an alternative or in combination with acetonitrile.

  • Gradient Profile: The gradient slope can be adjusted to improve the separation of closely eluting impurities. A shallower gradient around the elution time of the main peak can enhance resolution.

  • Column Chemistry: If adequate separation cannot be achieved on a C18 column, alternative stationary phases such as a C8, phenyl-hexyl, or cyano column can be explored.

Protocol 1: Preparation of Standard and Sample Solutions

  • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solution (e.g., 0.1 mg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with the mobile phase initial composition (e.g., 95:5 Mobile Phase A:Mobile Phase B).

  • Sample Solution (e.g., 0.1 mg/mL): Accurately weigh a sufficient amount of the sample to achieve a final concentration of approximately 0.1 mg/mL. Dissolve in methanol and then dilute with the mobile phase initial composition. Filter the final solution through a 0.45 µm syringe filter before injection.

Potential Impurities and Degradation Products

A robust analytical method must be able to separate the active ingredient from its potential impurities. Based on the structure of this compound, potential impurities could arise from the synthesis process or degradation.

  • Process-related impurities: These could include starting materials, intermediates, or by-products from the synthetic route. For example, if the synthesis involves the reaction of 2-chloro-4-aminobenzoic acid with dimethylcarbamoyl chloride, unreacted starting materials could be present.

  • Degradation products: The urea linkage is susceptible to hydrolysis, especially under acidic or basic conditions, which could lead to the formation of 2-chloro-4-aminobenzoic acid and dimethylamine. The molecule may also be susceptible to oxidative or photolytic degradation.

Forced degradation studies should be performed to demonstrate the stability-indicating nature of the method. This involves subjecting the sample to stress conditions such as acid, base, peroxide, heat, and light, and then analyzing the degraded samples to ensure that the degradation products are well-separated from the main peak.

Method Validation

The optimized HPLC method must be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. The following validation parameters should be assessed:

Validation ParameterAcceptance Criteria
Specificity The peak for the analyte should be free from interference from placebo, impurities, and degradation products. Peak purity analysis using a PDA detector should confirm homogeneity.
Linearity A minimum of five concentrations covering the expected range (e.g., 50% to 150% of the nominal concentration). The correlation coefficient (r²) should be ≥ 0.999.
Range The range for which the method is linear, accurate, and precise.
Accuracy Determined by recovery studies on spiked placebo samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120%). The mean recovery should be within 98.0% to 102.0%.
Precision - Repeatability (Intra-day): The relative standard deviation (RSD) of six replicate injections of the standard solution should be ≤ 2.0%. - Intermediate Precision (Inter-day): Analysis performed by different analysts on different days and with different equipment. The RSD should be ≤ 2.0%.
Limit of Detection (LOD) The lowest concentration of the analyte that can be detected but not necessarily quantitated. Typically determined based on a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. Typically determined based on a signal-to-noise ratio of 10:1. The precision (RSD) at the LOQ should be ≤ 10%.
Robustness The method's performance should be evaluated by making small, deliberate changes to the method parameters, such as mobile phase pH (±0.2 units), column temperature (±5 °C), flow rate (±0.1 mL/min), and mobile phase composition (±2%). The system suitability parameters should remain within acceptable limits.
Solution Stability Standard and sample solutions should be stable for a defined period under specified storage conditions (e.g., 24 hours at room temperature). The change in concentration should be ≤ 2.0%.

Protocol 2: HPLC Method Validation - Linearity Study

  • Prepare a series of at least five standard solutions of this compound ranging from approximately 50% to 150% of the target concentration (e.g., 0.05, 0.075, 0.1, 0.125, and 0.15 mg/mL).

  • Inject each standard solution in triplicate.

  • Plot a graph of the mean peak area versus the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Visualizations

Method Development Workflow

MethodDevelopmentWorkflow A Define Analytical Target Profile B Understand Analyte Physicochemical Properties (pKa, Solubility, UV spectra) A->B C Select HPLC Mode and Column (Reversed-Phase, C18) B->C D Initial Method Scouting (Mobile Phase, Gradient) C->D E Method Optimization (pH, Organic Modifier, Gradient) D->E F System Suitability Testing E->F E->F Does not meet criteria G Method Validation (ICH Q2(R1)) F->G Meets Criteria H Final Method Documentation G->H

Caption: A typical workflow for HPLC method development.

Method Validation Logical Flow

MethodValidationFlow Start Optimized HPLC Method Specificity Specificity/ Peak Purity Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Stability Solution Stability Robustness->Stability End Validated Method Stability->End

Caption: Logical flow for analytical method validation.

Conclusion

The development of a robust and reliable analytical method for this compound is a critical step in its journey through the pharmaceutical development pipeline. The systematic approach outlined in this application note, beginning with an understanding of the molecule's physicochemical properties and culminating in a comprehensive method validation based on ICH guidelines, provides a solid framework for establishing a fit-for-purpose HPLC method. This detailed protocol will enable researchers and scientists to generate high-quality analytical data, ensuring the safety, efficacy, and quality of potential new medicines.

References

  • International Council for Harmonisation. Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005. [Link]

Sources

using 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid in solid-phase synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Strategic Application of 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid in Solid-Phase Synthesis for Drug Discovery and Chemical Biology

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Versatile Building Block for Solid-Phase Synthesis

This compound is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and chemical biology. Its structure incorporates several key features: a reactive carboxylic acid handle for conjugation, a urea moiety that can participate in hydrogen bonding, and a chlorinated phenyl ring that provides a scaffold for further functionalization or can influence pharmacokinetic properties. While noted as a potential anticancer agent, its primary utility in a research setting is as a versatile building block for constructing compound libraries via solid-phase synthesis (SPS).[1]

Solid-phase synthesis is a cornerstone technique that enables the rapid and efficient assembly of complex molecules, such as peptides and small molecule libraries, on an insoluble polymer support.[2] This guide provides a detailed framework for the effective use of this compound as a capping agent or an internal scaffold component in standard Fmoc-based solid-phase workflows. We will explore the underlying chemical principles, provide validated protocols, and discuss critical parameters for ensuring reaction success and product purity.

Physicochemical Properties and Safety Considerations

A thorough understanding of the reagent's properties is fundamental to its successful application.

PropertyValueReference
CAS Number 59587-01-8[1]
Molecular Formula C₁₀H₁₁ClN₂O₃[1][3]
Molecular Weight 242.66 g/mol [1]
Appearance Solid[3]
Melting Point 168 °C[1]
InChI Key RXKVDCNQFKONLD-UHFFFAOYSA-N[3]

Safety Precautions: While a specific Safety Data Sheet (SDS) for this exact compound is not readily available in the search results, data from structurally similar chlorinated benzoic acids indicate that appropriate handling is crucial.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[4][5]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6][7] Avoid dust formation.

  • First Aid: In case of skin contact, wash off with soap and plenty of water.[5] In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5][6] If inhaled, move the person to fresh air.[6]

  • Storage: Store in a cool, dry place away from direct light.[6]

Core Principles and Workflow in Solid-Phase Synthesis

The primary role of this compound in SPS is to be coupled via its carboxylic acid group to a free amine present on the solid support. This amine is typically the N-terminus of a growing peptide chain or a functional group on a linker attached to the resin. The overall process follows a well-established cycle of deprotection, activation, coupling, and washing.

G cluster_prep Preparation cluster_cycle Synthesis Cycle cluster_final Final Steps Resin_Selection 1. Resin Selection (e.g., Rink Amide) Resin_Swelling 2. Resin Swelling (DCM/DMF) Resin_Selection->Resin_Swelling Deprotection 3. N-Terminal Deprotection (e.g., Piperidine/DMF) Resin_Swelling->Deprotection Activation 4. Acid Activation (Coupling Reagent) Deprotection->Activation Coupling 5. Coupling Reaction Activation->Coupling Wash 6. Washing (DMF/DCM) Coupling->Wash Cleavage 7. Cleavage from Resin (TFA Cocktail) Wash->Cleavage Purification 8. Product Purification (HPLC) Cleavage->Purification

Caption: General workflow for solid-phase synthesis.

Experimental Design: Selecting the Right Tools

The success of the synthesis is highly dependent on the judicious selection of resin, coupling reagents, and solvents.

Resin Selection

The choice of resin dictates the C-terminal functionality of the final product.[8]

  • For C-Terminal Amides: Rink Amide resin is the preferred choice. The linker is cleaved under standard trifluoroacetic acid (TFA) conditions to yield a primary amide.[9][10][11]

  • For C-Terminal Carboxylic Acids: 2-Chlorotrityl chloride (2-CTC) resin is ideal. It allows for the attachment of the first amino acid and subsequent cleavage under very mild acidic conditions, which preserves acid-labile side-chain protecting groups if a protected fragment is desired.[2][8][9][12]

Coupling Reagent Selection

The activation of the carboxylic acid is the most critical step for efficient amide bond formation. Several classes of reagents are available, each with distinct advantages.

Reagent ClassExamplesMechanismProsCons
Carbodiimides DIC, DCC, EDCForms O-acylisourea intermediateCost-effective, widely used.[13][14][15]Byproduct can be difficult to remove (DCC); potential for racemization without additives like HOBt.[15][16]
Aminium/Uronium Salts HATU, HBTU, HCTUForms highly reactive OAt or OBt estersHigh efficiency, fast reaction times, low racemization, effective for sterically hindered couplings.[13][15][16]Higher cost; can cause side reactions (guanidinylation) if used in excess.[16][17]
Phosphonium Salts PyBOP, PyAOPForms OBt or OAt estersHigh reactivity, similar to aminium salts.[13][15]Byproduct (HMPA from BOP) is carcinogenic; PyBOP is a safer alternative.[13]

For robust and high-yield synthesis, HATU is recommended as a first choice due to its high efficiency.[13][16]

Mechanism of Activation and Coupling

The coupling process involves two key steps: the activation of the carboxylic acid and the nucleophilic attack by the resin-bound amine. Using HATU as an example, the carboxylate is converted into a highly reactive OAt-ester intermediate. This intermediate is then susceptible to nucleophilic attack by the primary or secondary amine on the solid support to form the stable amide bond.

G cluster_mechanism HATU-Mediated Coupling Mechanism Acid R-COOH (Benzoic Acid Derivative) Intermediate [R-CO-OAt]+ (Activated OAt-Ester) Acid->Intermediate Activation HATU HATU + Base HATU->Intermediate Product R-CO-NH-Resin (Coupled Product) Intermediate->Product Byproduct HOAt + Urea byproduct Intermediate->Byproduct ResinAmine H₂N-Resin (Resin-Bound Amine) ResinAmine->Product Nucleophilic Attack

Caption: Simplified mechanism of amide bond formation.

Detailed Protocols

The following protocols are based on a 0.1 mmol synthesis scale using Rink Amide resin. Adjust volumes accordingly for different scales.

Protocol 1: Resin Preparation and Swelling

Causality: Swelling the resin is essential to expose the reactive sites within the polymer matrix, allowing reagents to diffuse freely.[2][18] Polystyrene-based resins swell well in apolar solvents like Dichloromethane (DCM) and polar aprotic solvents like N,N-Dimethylformamide (DMF).[2]

  • Place Rink Amide resin (0.1 mmol substitution) into a solid-phase reaction vessel.

  • Add DCM (approx. 10 mL/g of resin) and allow the resin to swell for 30 minutes with gentle agitation.[18]

  • Drain the DCM and wash the resin three times with DMF to prepare for the aqueous-compatible deprotection step.

Protocol 2: Fmoc-Group Deprotection

Causality: The Fmoc (9-fluorenylmethyloxycarbonyl) group is a base-labile protecting group.[19] A solution of a secondary amine, typically piperidine in DMF, cleaves the Fmoc group via a β-elimination mechanism, liberating the N-terminal amine for the subsequent coupling reaction.[8][19]

  • Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.

  • Agitate the mixture for 5-7 minutes at room temperature.[8]

  • Drain the solution.

  • Repeat the piperidine treatment for another 5-7 minutes to ensure complete deprotection.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine, which would otherwise neutralize the activated carboxylic acid in the next step.

Protocol 3: Activation and Coupling

Causality: Pre-activating the carboxylic acid ensures the formation of the reactive ester intermediate before it is introduced to the resin-bound amine, maximizing coupling efficiency and minimizing side reactions.[13] A slight excess of the acid and coupling reagents is used to drive the reaction to completion.

  • In a separate vial, dissolve this compound (3 eq., 0.3 mmol, 72.8 mg) and HATU (2.9 eq., 0.29 mmol, 110.3 mg) in DMF (2 mL).

  • Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (6 eq., 0.6 mmol, 105 µL), to the solution.

  • Allow the activation mixture to stand for 5-10 minutes at room temperature.

  • Drain the final DMF wash from the deprotected resin and immediately add the activation mixture.

  • Agitate the reaction vessel for 1-2 hours at room temperature. Longer coupling times may be necessary for sterically hindered sequences.[8]

Protocol 4: Post-Coupling Wash and Reaction Monitoring

Causality: Thorough washing is critical to remove excess reagents and byproducts before proceeding to the next step or final cleavage.[18] Reaction monitoring confirms the completion of the coupling step, ensuring the quality of the synthesis.

  • Drain the coupling solution from the resin.

  • Wash the resin sequentially with DMF (3 times), DCM (3 times), and DMF (3 times).

  • Trustworthiness Check: Perform a Kaiser test (or Chloranil test) on a small sample of beads. A negative result (beads remain colorless or yellow) indicates the absence of free primary amines and confirms that the coupling reaction has gone to completion. If the test is positive (blue beads), the coupling step should be repeated.

Protocol 5: Cleavage and Product Isolation

Causality: A strong acid, typically TFA, is used to cleave the linker attaching the synthesized molecule to the resin and to simultaneously remove any acid-labile side-chain protecting groups.[10] Scavengers are added to the cleavage "cocktail" to trap reactive cations (e.g., t-butyl cations) generated during this process, which could otherwise cause unwanted side reactions with sensitive residues like Tryptophan or Methionine.[20][21]

  • Wash the final resin product with DCM (3 times) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 3 hours.[21]

  • Prepare a cleavage cocktail. For most standard applications, a mixture of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v) is effective.[20] CAUTION: TFA is highly corrosive and must be handled in a fume hood.

  • Add the cleavage cocktail to the dry resin (approx. 10 mL/g of resin) in a round-bottom flask.[21]

  • Stir the mixture at room temperature for 1.5-2 hours.[21]

  • Filter the resin through a fritted funnel and collect the filtrate. Wash the resin twice more with fresh TFA.

  • Combine the filtrates and precipitate the crude product by adding it dropwise to a large volume (8-10 fold) of cold diethyl ether.

  • Isolate the precipitated product by centrifugation, decant the ether, and dry the crude product under vacuum.

  • Purify the product using reverse-phase High-Performance Liquid Chromatography (HPLC).

References

  • Carl ROTH. (2024, March 1). Safety Data Sheet: 2-Amino-4-chlorobenzoic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-chloro-4-[(methylcarbamoyl)amino]benzoic acid. Retrieved from [Link]

  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]

  • ResearchGate. (2025, January). Antioxidant and Antimicrobial Activity of New Amide Compounds Containing Azo Group Using Dicyclohexylcarbodiimide (DCC) as Coupling Agent. Retrieved from [Link]

  • Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6559-6668. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Retrieved from [Link]

  • Nowick Laboratory, UCI Department of Chemistry. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2-(3-amino-4-chlorobenzoyl) benzoic acid.
  • Bonkowski, B., et al. (2013). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. Modern Chemistry & Applications, 1(113). Retrieved from [Link]

  • PubMed. (2010). Synthesis, characterization, and molecular modeling of a pharmaceutical co-crystal: (2-chloro-4-nitrobenzoic acid):(nicotinamide). Retrieved from [Link]

  • ResearchGate. (n.d.). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link]

  • AAPPTEC. (n.d.). Peptide Synthesis Resins. Retrieved from [Link]

  • Google Patents. (n.d.). Cleavage of synthetic peptides.
  • Patsnap Eureka. (n.d.). Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. Retrieved from [Link]

  • Machado, D., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53-69. Retrieved from [Link]

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Application Notes and Protocols: 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid as a Pivotal Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the application of 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid as a strategic building block in modern drug discovery. Moving beyond a simple catalog of properties, this guide delves into the causality behind its utility, focusing on its role in the synthesis of targeted therapeutics, particularly kinase inhibitors. We will explore its intrinsic chemical features that make it a valuable scaffold, provide a detailed case study of its application in the synthesis of a clinically significant MEK inhibitor, and present robust, field-tested protocols for its synthetic manipulation. This guide is designed to empower researchers to effectively integrate this versatile building block into their drug discovery programs.

Introduction: The Strategic Value of a Multifunctional Scaffold

In the landscape of medicinal chemistry, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate success of a drug discovery campaign. This compound (MW: 242.66 g/mol , Formula: C₁₀H₁₁ClN₂O₃) is a deceptively simple molecule that packs a significant punch in terms of synthetic versatility and its ability to impart desirable properties to target molecules.

Its structure is characterized by three key functional handles on a central phenyl ring:

  • A carboxylic acid group, which is a primary site for amide bond formation, a cornerstone of medicinal chemistry.

  • An ortho-chloro substituent, which can serve multiple purposes. It can act as a steric element to control conformation, a site for further functionalization via cross-coupling reactions, or a key electronic modulator influencing the pKa of the carboxylic acid and the overall electronics of the molecule.

  • A para-dimethylcarbamoylamino (dimethylurea) group. This moiety is a potent hydrogen bond donor and acceptor, often crucial for establishing high-affinity interactions with biological targets. Its presence can also enhance solubility and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

The specific arrangement of these groups creates a scaffold that is pre-disposed for incorporation into pharmacologically active molecules, particularly those targeting ATP-binding sites in kinases.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a building block is fundamental to its effective use in synthesis.

PropertyValueSource
Molecular Formula C₁₀H₁₁ClN₂O₃[1]
Molecular Weight 242.66 g/mol [1]
Appearance Solid[1]
Purity Typically >95%[1]
InChI Key RXKVDCNQFKONLD-UHFFFAOYSA-N[1]

Application Focus: Synthesis of MEK Inhibitor Trametinib

A prominent example that underscores the importance of this building block is its role as a key intermediate in the synthesis of Trametinib , a highly potent and selective inhibitor of mitogen-activated protein kinase kinase (MEK) 1 and 2 enzymes. Trametinib is an approved therapeutic for the treatment of various cancers, including melanoma.

The core structure of Trametinib features a central benzamide linkage, which is constructed by coupling a derivative of this compound with a substituted aniline. This strategic disconnection highlights the building block's direct contribution to the final drug architecture.

G cluster_0 Retrosynthetic Analysis of Trametinib Trametinib Trametinib (MEK Inhibitor) Disconnection Amide Bond Disconnection Trametinib->Disconnection Retrosynthesis BuildingBlock This compound (Key Building Block) Disconnection->BuildingBlock Aniline Substituted Aniline Fragment Disconnection->Aniline

Caption: Retrosynthetic analysis of Trametinib.

The synthesis of Trametinib, as outlined in various patents, involves the crucial step of forming an amide bond between the activated form of this compound and 5-(2-cyclopropyl-5-((2-fluoro-4-iodophenyl)amino)pyrimidin-4-yl)-2-methylpyridin-3-amine. This reaction forges the central scaffold of the drug molecule.

Experimental Protocols: Amide Bond Formation

The formation of an amide bond is the most common and critical reaction involving this compound. The following protocols provide a robust and validated methodology for this transformation, adaptable to a range of amine coupling partners.

Protocol 1: Carbodiimide-Mediated Amide Coupling

This method is a widely used, one-pot procedure that offers operational simplicity and is effective for a broad range of substrates.

Rationale: Carbodiimides like EDC activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate readily reacts with the amine to form the desired amide. The addition of an auxiliary nucleophile like HOBt can improve reaction efficiency and suppress side reactions, such as racemization in chiral substrates.

G cluster_workflow Carbodiimide Coupling Workflow Start Dissolve Benzoic Acid Derivative & HOBt in DMF Activation Cool to 0°C Add EDC Start->Activation Stirring1 Stir for 30 min (Activation) Activation->Stirring1 Amine_Addition Add Amine & DIPEA Stirring1->Amine_Addition Reaction Warm to RT Stir for 12-24h Amine_Addition->Reaction Workup Aqueous Workup (Water/Brine Wash) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Isolated Amide Product Purification->Product

Caption: Workflow for EDC/HOBt mediated amide coupling.

Materials:

  • This compound (1.0 eq)

  • Amine coupling partner (1.0 - 1.2 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 - 1.5 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 - 1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard laboratory glassware for organic synthesis under an inert atmosphere

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and HOBt (1.2 eq). Dissolve the solids in anhydrous DMF.

  • Activation: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) in one portion. Stir the reaction mixture at 0 °C for 30 minutes. A successful activation is often indicated by the complete dissolution of all solids.

  • Amine Addition: To the activated mixture, add the amine coupling partner (1.0 eq) followed by the dropwise addition of DIPEA (2.0 eq).

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water (2x), 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure amide product.

Protocol 2: Acyl Chloride-Mediated Amide Coupling

This two-step protocol is often employed for less reactive amines or when carbodiimide methods are unsuccessful.

Rationale: Conversion of the carboxylic acid to the more electrophilic acyl chloride significantly enhances its reactivity towards amines. This method can provide higher yields and faster reaction times, but requires careful handling of the moisture-sensitive acyl chloride intermediate.

Materials:

  • This compound (1.0 eq)

  • Oxalyl chloride or Thionyl chloride (1.5 - 2.0 eq)

  • Catalytic DMF (1-2 drops)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Amine coupling partner (1.0 - 1.2 eq)

  • Pyridine or Triethylamine (2.0 - 3.0 eq)

Procedure:

Step A: Acyl Chloride Formation

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, suspend this compound (1.0 eq) in anhydrous DCM.

  • Reagent Addition: Add a catalytic amount of DMF (1-2 drops). Slowly add oxalyl chloride (1.5 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. The evolution of gas (CO₂ and CO) will be observed. The reaction is typically complete when gas evolution ceases and the mixture becomes a clear solution.

  • Isolation of Acyl Chloride: Remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude 2-chloro-4-[(dimethylcarbamoyl)amino]benzoyl chloride is typically used in the next step without further purification.

Step B: Amide Formation

  • Reaction Setup: Dissolve the crude acyl chloride from Step A in anhydrous DCM and cool to 0 °C.

  • Amine Addition: In a separate flask, dissolve the amine coupling partner (1.0 eq) and pyridine (2.0 eq) in anhydrous DCM. Add this solution dropwise to the acyl chloride solution at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS.

  • Workup and Purification: Follow the workup and purification steps as described in Protocol 1.

Conclusion and Future Perspectives

This compound has established itself as a valuable and versatile building block in drug discovery. Its successful incorporation into clinically important molecules like Trametinib highlights its strategic importance. The reliable and robust protocols for its primary transformation—amide bond formation—make it an accessible and attractive component for medicinal chemists. As the quest for novel therapeutics continues, particularly in the realm of kinase inhibitors, the strategic deployment of well-designed building blocks like this compound will undoubtedly continue to play a pivotal role in accelerating the discovery of new medicines.

References

  • Google Patents.
  • Google Patents.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.[Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent Development of Peptide Coupling Reagents in Organic Synthesis. Tetrahedron, 60(11), 2447–2467. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

Sources

Protocol for the Derivatization of 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid: A Guide to Esterification and Amidation Strategies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This technical guide provides detailed, field-proven protocols for the chemical derivatization of 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid. The carboxylic acid moiety of this compound serves as a versatile handle for structural modification, enabling the exploration of structure-activity relationships (SAR) critical in drug discovery and materials science. We present two robust protocols: a classic acid-catalyzed esterification and a highly efficient amidation via an acyl chloride intermediate. The rationale behind key experimental choices, comprehensive step-by-step methodologies, characterization techniques, and troubleshooting are discussed to ensure procedural success and reproducibility.

Introduction and Core Concepts

This compound is a substituted aromatic carboxylic acid. Molecules within this class are pivotal building blocks in medicinal chemistry. The strategic derivatization of the carboxylic acid group is a cornerstone of analog synthesis, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, metabolic stability, and target-binding interactions.

  • Esterification: Converting the carboxylic acid to an ester can modulate polarity and is a common strategy for developing prodrugs, where the ester is later hydrolyzed in vivo to release the active carboxylic acid.

  • Amidation: The formation of an amide bond introduces a stable, planar functional group capable of participating in hydrogen bonding, a critical interaction in molecular recognition at biological targets. This pathway is fundamental for creating more complex molecules and peptide conjugates.

This document serves as a self-validating system, where the logic behind each procedural step is explained to empower researchers to adapt these protocols to their specific molecular targets.

Physicochemical Properties of Starting Material
PropertyValueSource
Molecular Formula C₁₀H₁₁ClN₂O₃[CymitQuimica][1]
Molecular Weight 242.66 g/mol [CymitQuimica][1]
CAS Number 59587-01-8[CymitQuimica][1]
Appearance Solid[CymitQuimica][1]
Purity Typically ≥95%[CymitQuimica][1]

General Experimental Workflow

The derivatization process follows a logical sequence from reaction setup to purification and final analysis. Understanding this flow is crucial for efficient and successful synthesis.

G cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing start Starting Material: This compound ester Protocol 1: Esterification start->ester Select Protocol amide Protocol 2: Amidation start->amide Select Protocol workup Aqueous Work-up & Extraction ester->workup amide->workup purify Purification (Recrystallization or Chromatography) workup->purify char Characterization (NMR, MS, HPLC) purify->char

Caption: General workflow for derivatization.

Protocol 1: Acid-Catalyzed Esterification (Methyl Ester Synthesis)

This protocol details the synthesis of methyl 2-chloro-4-[(dimethylcarbamoyl)amino]benzoate using a classic Fischer esterification. The reaction is driven to completion by using the alcohol reactant as the solvent, leveraging Le Châtelier's principle.

Rationale and Mechanism

The reaction is catalyzed by a strong acid (e.g., H₂SO₄), which protonates the carbonyl oxygen of the benzoic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the final ester product.

Materials and Reagents
  • This compound

  • Methanol (Anhydrous)

  • Sulfuric Acid (Concentrated, 98%)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Step-by-Step Methodology
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 2.43 g (10.0 mmol) of this compound in 50 mL of anhydrous methanol.

  • Catalyst Addition: While stirring, carefully add 0.5 mL of concentrated sulfuric acid dropwise. The addition is exothermic.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C) using a heating mantle. Maintain reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: After cooling to room temperature, remove the bulk of the methanol using a rotary evaporator.

  • Aqueous Work-up: Dilute the residue with 50 mL of ethyl acetate. Transfer the solution to a separatory funnel.

  • Neutralization: Carefully add saturated sodium bicarbonate solution portion-wise until CO₂ evolution ceases and the aqueous layer is neutral or slightly basic (check with pH paper). This step neutralizes the sulfuric acid catalyst and any unreacted benzoic acid.

  • Extraction: Wash the organic layer sequentially with 30 mL of water and 30 mL of brine. The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the ethyl acetate layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude methyl ester.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure methyl 2-chloro-4-[(dimethylcarbamoyl)amino]benzoate, a known compound.[2]

Protocol 2: Amidation via Acyl Chloride Intermediate

Direct amidation of a carboxylic acid is often challenging. This two-step protocol provides a more reliable and high-yielding route by first converting the carboxylic acid to a highly reactive acyl chloride intermediate using thionyl chloride (SOCl₂).[3] This intermediate readily reacts with a primary or secondary amine to form the desired amide.

Rationale and Mechanism

Thionyl chloride converts the hydroxyl group of the carboxylic acid into an excellent leaving group, forming the acyl chloride. This species is a potent electrophile. In the second step, the amine acts as a nucleophile, attacking the acyl carbonyl carbon. A non-nucleophilic base is added to scavenge the HCl generated during the reaction, preventing it from protonating and deactivating the amine nucleophile.

G start Carboxylic Acid acyl_chloride Acyl Chloride Intermediate start->acyl_chloride + SOCl₂ (Step A) amide Final Amide Product acyl_chloride->amide + Amine (R-NH₂) + Base (e.g., Et₃N) (Step B)

Caption: Two-step amidation pathway.

Materials and Reagents
  • This compound

  • Thionyl Chloride (SOCl₂)

  • Toluene or Dichloromethane (DCM, anhydrous)

  • Desired amine (e.g., Benzylamine)

  • Triethylamine (Et₃N) or Pyridine

  • 1 M Hydrochloric Acid (HCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Reaction flask, reflux condenser, dropping funnel, magnetic stirrer, rotary evaporator.

Step-by-Step Methodology

Part A: Acyl Chloride Formation

  • Reaction Setup: In a flask equipped with a reflux condenser and a gas outlet to a trap (to neutralize HCl and SO₂ fumes), suspend 2.43 g (10.0 mmol) of this compound in 20 mL of toluene.

  • Reagent Addition: Add 2.2 mL (3.6 g, 30.0 mmol) of thionyl chloride.

  • Reflux: Heat the mixture to reflux (approx. 80-90°C) for 2-3 hours. The reaction is complete when the solid has dissolved and gas evolution has ceased.

  • Concentration: Cool the reaction mixture and remove all volatile components (toluene and excess SOCl₂) under reduced pressure using a rotary evaporator. This yields the crude acyl chloride, which is typically used immediately in the next step without further purification.

Part B: Amide Formation

  • Reaction Setup: Dissolve the crude acyl chloride from the previous step in 30 mL of anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen). Cool the solution to 0°C in an ice bath.

  • Amine Addition: In a separate flask, dissolve 1.07 g (10.0 mmol) of benzylamine (or other desired amine) and 2.1 mL (1.52 g, 15.0 mmol) of triethylamine in 10 mL of anhydrous DCM.

  • Reaction: Add the amine/triethylamine solution dropwise to the stirring acyl chloride solution at 0°C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours or until completion as indicated by TLC.

  • Aqueous Work-up: Quench the reaction by adding 30 mL of water. Transfer to a separatory funnel and wash the organic layer sequentially with 30 mL of 1 M HCl (to remove excess amine and triethylamine), 30 mL of saturated NaHCO₃ (to remove any remaining acid), and 30 mL of brine.

  • Drying and Concentration: Dry the DCM layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude amide by column chromatography on silica gel or by recrystallization.

Characterization of Derivatives

Confirmation of the successful synthesis and purity of the final derivatives is essential. The following analytical techniques are standard.

TechniquePurpose & Expected Observations
¹H NMR Confirms the molecular structure. For esterification, the acidic proton (~10-12 ppm) disappears, and new peaks corresponding to the ester alkyl group appear (e.g., a singlet at ~3.9 ppm for a methyl ester). For amidation, a new amide N-H peak appears (~7-9 ppm), along with signals from the new amine fragment.
Mass Spec. Confirms the molecular weight of the new derivative, matching the calculated exact mass.
HPLC Determines the purity of the final compound, ideally showing a single major peak.
FT-IR Shows a shift in the C=O stretching frequency. Carboxylic acids show a broad O-H stretch (~2500-3300 cm⁻¹) and a C=O stretch (~1700-1725 cm⁻¹). Esters show a C=O stretch at a higher frequency (~1735-1750 cm⁻¹), and amides show a C=O stretch at a lower frequency (~1630-1690 cm⁻¹).

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield Incomplete reaction; wet reagents/solvents; improper temperature; catalyst deactivation.Ensure all glassware and reagents are anhydrous, especially for the amidation protocol. Increase reaction time or temperature. Check catalyst activity.
Reaction Stalls (TLC) Reagents may have degraded; insufficient catalyst; equilibrium not shifted (esterification).Use freshly opened or purified reagents. Add more catalyst. For esterification, ensure water is effectively removed if not using the alcohol as a solvent.
Multiple Spots on TLC Presence of starting material, side products, or impurities.Optimize reaction conditions (time, temperature). Ensure the work-up steps are performed correctly to remove impurities.
Purification Difficulties Product and impurities have similar polarity; product is an oil instead of a solid.For chromatography, try different solvent systems or use a gradient elution. For oily products, attempt trituration with a non-polar solvent like hexanes or try co-evaporation with a solvent that can form an azeotrope with residual impurities.

References

  • Clinton, R. O. (1949). U.S. Patent No. 2,460,139. Washington, DC: U.S. Patent and Trademark Office.
  • Lee, D., & Chang, S. (2015). Direct C-H amidation of benzoic acids to introduce meta- and para-amino groups by tandem decarboxylation. Chemistry–A European Journal, 21(14), 5364-5368. Available at: [Link]

  • Pace, V., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry, 13, 1899-1905. Available at: [Link]

  • PubChem. (n.d.). 4-Amino-2-chlorobenzoic acid. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • Tang, P. (2011). Boric acid-catalyzed amide formation from carboxylic acids and amines. Organic Syntheses, 88, 326-339. Available at: [Link]

  • Jadhav, S. D., et al. (2024). TiF4-Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Rathod, D. M., et al. (2022). Green approach towards Synthesis and Structural Analysis of benzocaine-based compound and its co-crystals. Asian Journal of Research in Chemistry, 15(3), 133-138. Available at: [Link]

  • Shelton, R. S. (1948). U.S. Patent No. 2,442,797. Washington, DC: U.S. Patent and Trademark Office.

Sources

In Vitro Assay Protocol for 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid: A Guide for PARP Inhibition Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Benzoic Acid Derivative

2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid is a synthetic organic compound whose biological activity is not extensively documented in public literature. However, structural analysis of the molecule, particularly the presence of the dimethylcarbamoyl and benzoic acid moieties, suggests a potential interaction with the enzyme Poly(ADP-ribose) polymerase (PARP). PARP enzymes, especially PARP1, are critical players in the cellular response to DNA damage.[1][2] They detect single-strand DNA breaks and, upon activation, synthesize poly(ADP-ribose) (PAR) chains that recruit other DNA repair proteins.[2] The inhibition of PARP has emerged as a clinically validated and powerful strategy in cancer therapy, particularly for tumors with deficiencies in homologous recombination repair pathways, such as those harboring BRCA1/2 mutations.[1] This application note provides a comprehensive guide for researchers to investigate the potential of this compound as a PARP1 inhibitor through robust and validated in vitro assays.

Postulated Mechanism of Action: Targeting the DNA Damage Response Pathway

Based on structural similarities to known PARP inhibitors, we hypothesize that this compound acts as a competitive inhibitor of PARP1 at the NAD+ binding site. By occupying this site, the compound would prevent the synthesis of PAR chains, thereby disrupting the recruitment of DNA repair machinery to sites of DNA damage. This disruption can lead to the accumulation of unresolved single-strand breaks, which can be converted into lethal double-strand breaks during DNA replication, ultimately inducing synthetic lethality in cancer cells with compromised DNA repair capabilities.

PARP Inhibition Pathway cluster_0 Normal DNA Repair cluster_1 With PARP Inhibitor DNA_Damage Single-Strand DNA Break PARP1_Activation PARP1 Activation DNA_Damage->PARP1_Activation senses PAR_Synthesis PAR Synthesis (PARylation) PARP1_Activation->PAR_Synthesis catalyzes PARP1_Inhibition PARP1 Inhibition DDR_Recruitment DNA Repair Protein Recruitment PAR_Synthesis->DDR_Recruitment recruits DNA_Repair DNA Repair DDR_Recruitment->DNA_Repair mediates Cell_Survival Cell Survival DNA_Repair->Cell_Survival Test_Compound This compound Test_Compound->PARP1_Inhibition causes No_PAR No PAR Synthesis PARP1_Inhibition->No_PAR No_DDR Inhibited Repair Protein Recruitment No_PAR->No_DDR Cell_Death Cell Death (Synthetic Lethality) No_DDR->Cell_Death

Caption: Postulated mechanism of PARP1 inhibition.

Pre-Assay Compound Handling and Preparation

Safety Precautions

Substituted chlorobenzoic acids may cause skin and eye irritation.[3] Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4] In case of contact, rinse the affected area thoroughly with water.

Solubility Testing

Prior to performing inhibitory assays, it is crucial to determine the solubility of the test compound in a suitable solvent, typically dimethyl sulfoxide (DMSO), which is widely used for creating high-concentration stock solutions for in vitro screening.[5]

Protocol for DMSO Solubility Assessment:

  • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

  • Serially dilute the stock solution in DMSO to create a range of concentrations.

  • Visually inspect each dilution for precipitation.

  • For a more quantitative assessment, employ methods such as nephelometry or light scattering to determine the highest concentration that remains in solution.[6]

Stock Solution Preparation and Storage
  • Based on the solubility test, prepare a concentrated stock solution (e.g., 10 mM) of this compound in 100% DMSO.

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C in a dry, dark environment.[4]

In Vitro Assay Protocols for PARP1 Inhibition

To comprehensively evaluate the inhibitory potential of this compound against PARP1, we recommend a tiered approach, starting with a biochemical assay to determine direct enzyme inhibition, followed by a cell-based assay to assess its activity in a cellular context.

Biochemical Assay: PARP1 Chemiluminescent Activity Assay

This assay directly measures the enzymatic activity of purified PARP1 and is ideal for determining the IC50 value of the test compound. The principle involves the NAD+-dependent addition of poly(ADP-ribose) to histone proteins coated on a microplate. The incorporated biotinylated PAR is then detected using streptavidin-HRP and a chemiluminescent substrate.[7][8][9]

Materials:

  • Purified recombinant human PARP1 enzyme

  • Histone-coated 96-well white microplate

  • Activated DNA

  • Biotinylated NAD+

  • 10x PARP Assay Buffer

  • Streptavidin-HRP

  • Chemiluminescent Substrate

  • Wash Buffer (e.g., PBST)

  • Blocking Buffer

  • This compound

  • Known PARP inhibitor (e.g., Olaparib) as a positive control

Experimental Workflow:

Chemiluminescent Assay Workflow Start Start Coat_Plate Coat Plate with Histones Start->Coat_Plate Block_Plate Block Plate Coat_Plate->Block_Plate Add_Reagents Add Test Compound, PARP1 Enzyme, Activated DNA, and Biotinylated NAD+ Block_Plate->Add_Reagents Incubate_1 Incubate (e.g., 1 hour at RT) Add_Reagents->Incubate_1 Wash_1 Wash Plate Incubate_1->Wash_1 Add_Strep_HRP Add Streptavidin-HRP Wash_1->Add_Strep_HRP Incubate_2 Incubate (e.g., 30 min at RT) Add_Strep_HRP->Incubate_2 Wash_2 Wash Plate Incubate_2->Wash_2 Add_Substrate Add Chemiluminescent Substrate Wash_2->Add_Substrate Read_Signal Read Luminescence Add_Substrate->Read_Signal

Caption: Workflow for the PARP1 chemiluminescent assay.

Step-by-Step Protocol:

  • Plate Preparation: If not pre-coated, coat a 96-well white microplate with histones and incubate overnight at 4°C. Wash the plate three times with wash buffer. Block the wells with blocking buffer for 1 hour at room temperature.[7][8]

  • Compound Preparation: Prepare serial dilutions of this compound and the positive control (Olaparib) in 1x PARP assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.[9]

  • Reaction Setup: In each well, add the test compound or control, followed by the PARP1 enzyme, activated DNA, and biotinylated NAD+. Include wells for "no enzyme" (blank) and "no inhibitor" (positive control) controls.

  • Enzymatic Reaction: Incubate the plate for 1 hour at room temperature with gentle shaking.

  • Detection:

    • Wash the plate three times with wash buffer.

    • Add diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.[8]

    • Wash the plate three times with wash buffer.

    • Add the chemiluminescent substrate to each well and immediately measure the luminescence using a microplate reader.[7]

  • Data Analysis: Subtract the blank reading from all other readings. Plot the percentage of PARP1 inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Assay: In-Cell PARP Activity Assay

This assay measures the inhibition of endogenous PARP activity within a cellular context, providing a more physiologically relevant assessment of the compound's efficacy. This can be achieved by quantifying the levels of PAR in cells treated with a DNA-damaging agent and the test compound.

Materials:

  • Human cancer cell line (e.g., HeLa or a BRCA-deficient line)

  • Cell culture medium and supplements

  • DNA-damaging agent (e.g., H2O2 or methyl methanesulfonate (MMS))

  • This compound

  • Lysis buffer

  • Primary antibody against PAR

  • Secondary antibody conjugated to HRP or a fluorescent dye

  • Detection substrate (chemiluminescent or fluorescent)

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for a predetermined time (e.g., 1-4 hours).

  • Induction of DNA Damage: Add a DNA-damaging agent (e.g., H2O2) to induce PARP activation and incubate for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Wash the cells with PBS and lyse them with lysis buffer.

  • PAR Detection (ELISA-based):

    • Transfer the cell lysates to an anti-PAR antibody-coated plate.

    • Incubate to allow PAR to bind to the antibody.

    • Wash the plate and add a detection antibody (e.g., biotinylated anti-PAR), followed by streptavidin-HRP and a colorimetric or chemiluminescent substrate.

    • Measure the signal using a microplate reader.

  • Data Analysis: Normalize the signal to the total protein concentration in each well. Calculate the percentage of PARP inhibition relative to the "no inhibitor" control and determine the IC50 value.

Data Presentation and Interpretation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Quantitative Parameters for PARP1 Chemiluminescent Assay

ParameterValue
PARP1 Enzyme Concentration1-5 ng/well
Histone Coating Concentration10 µg/mL
Biotinylated NAD+ Concentration1 µM
Activated DNA Concentration1 µg/mL
Incubation Time (Enzymatic Reaction)60 minutes at 25°C
Incubation Time (Streptavidin-HRP)30 minutes at 25°C
Wavelength (Luminescence)Endpoint reading

Table 2: Expected IC50 Values for Control Compounds

CompoundTargetExpected IC50 (Biochemical)Expected IC50 (Cell-Based)
OlaparibPARP1/21-5 nM10-50 nM
VeliparibPARP1/25-10 nM50-100 nM

Conclusion

The protocols detailed in this application note provide a robust framework for the initial in vitro evaluation of this compound as a potential PARP1 inhibitor. By combining a direct biochemical assay with a more physiologically relevant cell-based assay, researchers can obtain a comprehensive understanding of the compound's inhibitory activity. Successful demonstration of PARP inhibition in these assays would warrant further investigation into its mechanism of action, selectivity, and potential as a therapeutic agent.

References

  • BPS Bioscience. (n.d.). PARP1 Chemiluminescent Assay Kit. Retrieved from [Link]

  • BPS Bioscience. (n.d.). PARP1 Chemiluminescent Assay Kit (384-well). Retrieved from [Link]

  • Assay-Protocol.com. (n.d.). PARP - Assay-Protocol. Retrieved from [Link]

  • BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit. Retrieved from [Link]

  • BPS Bioscience. (n.d.). PARP1 Chemiluminescent Assay Kit. Retrieved from [Link]

  • BPS Bioscience. (n.d.). PARP1 Chemiluminescent Assay Kit. Retrieved from [Link]

  • ResearchGate. (2025). Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. Retrieved from [Link]

  • Suvchem Laboratory Chemicals. (n.d.). 2-CHLORO BENZOIC ACID (O-CHLORO BENZOIC ACID). Retrieved from [Link]

  • bio-protocol.org. (2024). An optimized fluorescence assay for screening novel PARP-1 inhibitors. Retrieved from [Link]

  • Scribd. (n.d.). B-Chlorobenzoic Acid. Retrieved from [Link]

  • Kanev, G. D., Guse, J., & Gerasimova, A. (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols, 6(4), 102599. Retrieved from [Link]

  • BMG LABTECH. (2008). PARP assay for inhibitors. Retrieved from [Link]

  • DC Chemicals. (2026). Safe Data Sheet. Retrieved from [Link]

  • BellBrook Labs. (n.d.). Enzolution PARP1 Assay System. Retrieved from [Link]

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The Pivotal Role of 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic Acid in Next-Generation Agrochemical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Charting a New Course in Agrochemical Design

The relentless pursuit of enhanced crop protection agents with improved efficacy, selectivity, and environmental profiles has led to the exploration of novel molecular scaffolds. Among these, substituted benzoic acid derivatives have emerged as a cornerstone in the synthesis of a diverse array of herbicides, insecticides, and fungicides. This technical guide focuses on a particularly promising intermediate: 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid . Its unique substitution pattern offers a versatile platform for the development of next-generation agrochemicals, enabling fine-tuning of physicochemical properties and biological activity.

This document serves as a comprehensive resource for researchers, scientists, and professionals in the agrochemical industry. It provides a detailed exploration of the synthetic utility of this compound, complete with in-depth application notes, step-by-step protocols, and a robust scientific framework to support experimental design and execution. Our objective is to not only provide methodologies but also to instill a deeper understanding of the chemical principles that underpin the successful application of this versatile building block.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in synthesis.

PropertyValueSource
Molecular Formula C₁₀H₁₁ClN₂O₃[CymitQuimica]
Molecular Weight 242.66 g/mol [CymitQuimica]
Appearance Solid[CymitQuimica]
CAS Number 59587-01-8[CymitQuimica]

Core Synthetic Applications: A Gateway to Novel Herbicides

While the direct synthesis of a commercially named agrochemical from this compound is not extensively documented in publicly available literature, its structural motifs are closely related to the benzoic acid class of herbicides.[1][2] A prime example is Dicamba (3,6-dichloro-2-methoxybenzoic acid), a widely used selective herbicide that controls broadleaf weeds.[1][3] The core benzoic acid structure is pivotal to its mode of action as a synthetic auxin.[2]

The presence of the chloro, amino, and carbamoyl groups on the phenyl ring of this compound provides multiple reaction sites for derivatization, allowing for the synthesis of a library of novel compounds with potential herbicidal activity. The following protocols outline the general synthetic strategies that can be employed.

Workflow for the Synthesis of Novel Benzoic Acid-Based Herbicidal Candidates

G cluster_0 PART 1: Synthesis of 2-Chloro-4-aminobenzoic acid cluster_1 PART 2: Introduction of the Dimethylcarbamoyl Group cluster_2 PART 3: Derivatization to Bioactive Molecules start 2-Chloro-4-nitrobenzoic acid step1 Reduction of Nitro Group start->step1 product1 2-Chloro-4-aminobenzoic acid step1->product1 step2 Reaction with Dimethylcarbamoyl Chloride product1->step2 product2 This compound step2->product2 step3a Esterification product2->step3a step3b Amidation product2->step3b product3a Ester Derivatives step3a->product3a product3b Amide Derivatives step3b->product3b

Caption: Synthetic workflow for novel herbicidal candidates.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-4-aminobenzoic acid from 2-Chloro-4-nitrobenzoic acid

This protocol describes the reduction of the nitro group of 2-chloro-4-nitrobenzoic acid to an amino group, a crucial first step in the synthesis of the target intermediate.

Materials:

  • 2-Chloro-4-nitrobenzoic acid

  • Iron powder

  • Ammonium chloride

  • Ethanol

  • Water

  • Hydrochloric acid

  • Sodium hydroxide

  • Diatomaceous earth

Procedure:

  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 2-chloro-4-nitrobenzoic acid (100 g, 0.496 mol), iron powder (166 g, 2.97 mol), and ethanol (500 mL).

  • Initiation: Heat the mixture to reflux with vigorous stirring.

  • Aqueous Addition: Slowly add a solution of ammonium chloride (13.3 g, 0.249 mol) in water (200 mL) to the refluxing mixture over 1 hour.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of diatomaceous earth to remove the iron sludge.

    • Wash the filter cake with ethanol (2 x 100 mL).

    • Combine the filtrates and concentrate under reduced pressure to remove the ethanol.

    • To the remaining aqueous solution, add 2M sodium hydroxide until the pH is ~10 to dissolve the product.

    • Filter to remove any remaining solids.

    • Acidify the filtrate with concentrated hydrochloric acid to a pH of ~4-5 to precipitate the product.

  • Isolation and Purification:

    • Collect the precipitate by filtration.

    • Wash the solid with cold water (2 x 50 mL).

    • Dry the product under vacuum at 60°C to yield 2-chloro-4-aminobenzoic acid.

Expected Yield: 80-90% Purity (by HPLC): >98%

Protocol 2: Synthesis of this compound

This protocol details the key step of introducing the dimethylcarbamoyl group onto the amino functionality of 2-chloro-4-aminobenzoic acid.

Materials:

  • 2-Chloro-4-aminobenzoic acid

  • Dimethylcarbamoyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 2-chloro-4-aminobenzoic acid (50 g, 0.291 mol) in anhydrous dichloromethane (250 mL).

  • Base Addition: Add pyridine (25.4 mL, 0.314 mol) to the solution and cool the mixture to 0°C in an ice bath.

  • Acylation: Slowly add dimethylcarbamoyl chloride (29.5 mL, 0.320 mol) dropwise to the cooled solution over 30 minutes, maintaining the temperature below 5°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up:

    • Quench the reaction by the slow addition of 1M hydrochloric acid (100 mL).

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1M hydrochloric acid (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation and Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Expected Yield: 75-85% Purity (by HPLC): >99%

Safety and Handling

As with all chemical syntheses, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All reactions should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheets (SDS) for all reagents used.

Conclusion and Future Outlook

This compound represents a valuable and versatile intermediate for the synthesis of novel agrochemicals. The protocols detailed herein provide a solid foundation for the preparation and derivatization of this key building block. The strategic incorporation of this moiety into new molecular designs holds significant promise for the development of next-generation herbicides and other crop protection agents with enhanced performance and desirable safety profiles. Further research into the structure-activity relationships of its derivatives will undoubtedly unlock new opportunities in the ongoing effort to secure a sustainable global food supply.

References

  • Google Patents.
  • Google Patents. US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids.
  • Wikipedia. Dicamba. [Link]

  • Bayer Crop Science Canada. Dicamba basics. [Link]

  • Google Patents. WO2021086957A1 - An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide.
  • Google Patents. United States Patent 3,700,719. [Link]

  • Google Patents. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • Google Patents. Preparation method of 2- (3-amino-4-chlorobenzoyl) benzoic acid.
  • PubMed. Fungicide activity of 5-(4-chlorobenzylidene)-(Z)-2-dimethylamino-1,3-thiazol-4-one against Cryptococcus neoformans. [Link]

  • National Pesticide Information Center. Dicamba Technical Fact Sheet. [Link]

  • Google Patents. CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid.
  • PubMed. 1,2,4-Triazole benzamide derivative TPB against Gaeumannomyces graminis var. tritici as a novel dual-target fungicide inhibiting ergosterol synthesis and adenine nucleotide transferase function. [Link]

  • Google Patents.
  • Google Patents. WO2003072534A1 - Method for preparing p-aminobenzoic acid.
  • Google Patents. US9149037B2 - Synergistic weed control from applications of aminocyclopyrachlor and 2,4 dichlorophenoxyacetic acid (2,4-D).

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during this multi-step synthesis. We will delve into the causality behind these issues and provide field-proven troubleshooting strategies to ensure the highest purity and yield for your target compound.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues reported by users. The synthesis is typically a two-stage process: first, the reduction of 2-chloro-4-nitrobenzoic acid to 2-chloro-4-aminobenzoic acid, followed by the carbamoylation of the resulting aniline. Impurities can arise at either stage.

Stage 1: Synthesis of 2-Chloro-4-aminobenzoic acid Intermediate

Question 1: My 2-chloro-4-aminobenzoic acid intermediate shows a significant impurity peak corresponding to a loss of chlorine. What is this and why did it form?

Answer: This is a classic and frequent issue. The impurity is almost certainly 4-aminobenzoic acid .

  • Causality (The "Why"): This impurity arises from a side reaction known as hydrodechlorination (or dehalogenation) during the catalytic hydrogenation of the precursor, 2-chloro-4-nitrobenzoic acid.[1] While catalysts like Palladium on carbon (Pd/C) are highly efficient for nitro group reduction, they can also catalyze the cleavage of the carbon-chlorine bond, replacing it with a hydrogen atom.[1] This is especially prevalent under harsh conditions (high hydrogen pressure, high temperature, or prolonged reaction times).

  • Troubleshooting & Prevention:

    • Catalyst Selection: While Pd/C is common, consider catalysts less prone to dehalogenation. Raney Nickel can be more tolerant of halogens.[1]

    • Reaction Conditions: Maintain moderate temperature (e.g., room temperature to 60°C) and hydrogen pressure (e.g., 50 psi).[1][2] Avoid overly long reaction times; monitor the reaction closely by TLC or HPLC and stop it once the starting material is consumed.

    • Catalyst Poisons: In some cases, selectivity can be improved by introducing a catalyst poison, such as diphenylsulfide, which preferentially inhibits the dehalogenation reaction over nitro reduction.[1]

Question 2: After the reduction step, my isolated 2-chloro-4-aminobenzoic acid has a distinct yellow or orange color, and I detect high molecular weight impurities by LC-MS. What are these?

Answer: The coloration and high molecular weight species are indicative of dimeric impurities, most commonly azoxy and azo compounds .

  • Causality (The "Why"): These impurities form when the reduction of the nitro group is incomplete. The reaction proceeds through intermediate stages, including nitroso (-NO) and hydroxylamine (-NHOH) species.[2] These highly reactive intermediates can condense with each other or with the starting nitro compound to form the colored dimeric species.

  • Troubleshooting & Prevention:

    • Ensure Complete Reduction: Verify that your catalyst is active and used in a sufficient amount (typically 5-10 mol%). Ensure vigorous stirring to overcome mass transfer limitations, allowing the nitro compound full access to the catalyst surface.

    • Sufficient Reducing Agent: Whether using catalytic hydrogenation or a chemical reducing agent like Tin(II) chloride (SnCl₂), ensure a stoichiometric excess of the reagent to drive the reaction fully to the amine.[1]

    • Purification: These colored impurities can often be removed during workup or by recrystallization of the 2-chloro-4-aminobenzoic acid intermediate before proceeding to the next step.

Stage 2: Carbamoylation with Dimethylcarbamoyl Chloride (DMCC)

Question 3: My carbamoylation reaction is stalled. I have significant unreacted 2-chloro-4-aminobenzoic acid, even with a stoichiometric excess of dimethylcarbamoyl chloride (DMCC). What is the likely cause?

Answer: The most probable culprit is the hydrolysis of the dimethylcarbamoyl chloride reagent.

  • Causality (The "Why"): DMCC is extremely sensitive to moisture.[3][4] It rapidly hydrolyzes in the presence of water to form dimethylamine and hydrochloric acid.[5][6] This decomposition pathway consumes your reagent, rendering it unavailable for the desired reaction with the aniline. The half-life of DMCC in water at 0°C is only about 6 minutes.[5][6]

  • Troubleshooting & Prevention:

    • Strict Anhydrous Conditions: Ensure all glassware is oven-dried. Use anhydrous solvents. Handle DMCC under an inert atmosphere (e.g., nitrogen or argon).

    • Reagent Quality: Use a fresh bottle of DMCC or one that has been properly stored. Perform a quality check on the reagent if it is old (see Protocol 1).

    • Order of Addition: Add the DMCC dropwise to the solution of 2-chloro-4-aminobenzoic acid and a non-nucleophilic base (like pyridine or triethylamine) in an anhydrous solvent. The base is crucial to scavenge the HCl produced during the reaction.

Question 4: I've noticed a volatile, fishy-smelling impurity during workup, and my product's NMR shows an unfamiliar singlet around 2.9 ppm. What could this be?

Answer: You are likely dealing with two related impurities stemming from DMCC and its breakdown.

  • Fishy Odor: This is characteristic of dimethylamine . As mentioned above, it is the primary byproduct of DMCC hydrolysis.[3] During an aqueous workup, it will be present as a water-soluble salt (e.g., dimethylammonium chloride).

  • NMR Singlet: A common impurity that fits this description is 1,1,3,3-tetramethylurea .

  • Causality (The "Why"): Tetramethylurea forms when the dimethylamine byproduct (from DMCC hydrolysis) acts as a nucleophile and attacks an intact molecule of DMCC. This side reaction is favored if there are localized concentrations of DMCC and its hydrolysis products.

  • Troubleshooting & Prevention:

    • Minimize DMCC Hydrolysis: The best prevention is to follow the strict anhydrous protocols described in the previous answer.

    • Purification: Tetramethylurea is highly polar and typically water-soluble. It can usually be removed from the desired product through aqueous washes during the workup. If it persists, purification by column chromatography or recrystallization may be necessary.

Part 2: Impurity Summary & Analytical Strategy

A proactive approach to impurity identification is critical. The table below summarizes the key potential impurities discussed.

Impurity NameChemical StructureMolecular Weight ( g/mol )OriginRecommended Analytical Technique
4-Aminobenzoic acidC₇H₇NO₂137.14Dehalogenation during nitro reductionHPLC, LC-MS
Azo/Azoxy Dimer(Varies)>300Incomplete nitro reductionLC-MS, Colorimetric observation
2-Chloro-4-aminobenzoic acidC₇H₆ClNO₂171.58Unreacted starting materialHPLC, LC-MS, TLC
1,1,3,3-TetramethylureaC₅H₁₂N₂O116.16DMCC hydrolysis + subsequent reactionNMR, GC-MS, LC-MS
DimethylamineC₂H₇N45.08DMCC hydrolysisOdor, GC-MS of headspace (as salt)

Part 3: Key Experimental Protocols & Visual Guides

Protocol 1: Quality Check for Dimethylcarbamoyl Chloride (DMCC)

This protocol provides a quick method to assess the activity of your DMCC reagent before committing it to a large-scale reaction.

Objective: To confirm the reactivity of DMCC by derivatizing it with a simple alcohol.

Materials:

  • Dimethylcarbamoyl chloride (DMCC)

  • Anhydrous benzyl alcohol

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • TLC plates, NMR tubes, deuterated chloroform (CDCl₃)

Procedure:

  • In a flame-dried vial under a nitrogen atmosphere, dissolve benzyl alcohol (1.0 eq) and anhydrous pyridine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add your DMCC sample (1.1 eq) dropwise.

  • Allow the reaction to stir at 0°C for 15 minutes, then warm to room temperature.

  • Monitor the reaction by TLC. A new, less polar spot corresponding to benzyl dimethylcarbamate should appear, and the benzyl alcohol spot should be consumed.

  • For quantitative analysis, quench a small aliquot of the reaction, perform a simple workup, and analyze the crude product by ¹H NMR to determine the conversion percentage.

Expected Outcome: A high conversion (>95%) indicates an active, high-quality DMCC reagent suitable for your synthesis. Low conversion suggests significant hydrolysis and the need for a fresh reagent.

Visual Workflow 1: Impurity Formation Pathways

This diagram illustrates the main synthetic route and the critical junctures where common impurities are formed.

G cluster_step1 Stage 1: Reduction cluster_step2 Stage 2: Carbamoylation Start 2-Chloro-4-nitrobenzoic acid Intermediate 2-Chloro-4-aminobenzoic acid Start->Intermediate Reduction (e.g., H₂/Pd/C) Dehalogenated Impurity: 4-Aminobenzoic acid Start->Dehalogenated Side Reaction: Dehalogenation Dimer Impurity: Azo/Azoxy Compounds Start->Dimer Side Reaction: Incomplete Reduction FinalProduct Target Product: This compound Intermediate->FinalProduct + DMCC / Base DMCC Dimethylcarbamoyl Chloride (DMCC) Hydrolysis H₂O DMCC->Hydrolysis Dimethylamine Impurity: Dimethylamine Hydrolysis->Dimethylamine Hydrolysis TMU Impurity: 1,1,3,3-Tetramethylurea Dimethylamine->TMU + DMCC

Caption: Key impurity formation pathways during synthesis.

Visual Workflow 2: Troubleshooting Decision Tree

This flowchart provides a logical sequence of steps to diagnose and solve common synthesis problems.

G cluster_reduction Stage 1 Issues cluster_carbamoylation Stage 2 Issues q1 Problem with Synthesis? q2 Low Yield or Colored Intermediate? q1->q2 Yes, in Stage 1 q3 Incomplete Carbamoylation? q1->q3 Yes, in Stage 2 a1 Check for Dehalogenation (LC-MS for mass loss) q2->a1 Yes a2 Check for Dimeric Impurities (LC-MS for high MW) q2->a2 No, but colored s1 Optimize Reduction: - Lower Temp/Pressure - Change Catalyst a1->s1 s2 Optimize Reduction: - Ensure active catalyst - Sufficient reagent a2->s2 a3 Suspect DMCC Hydrolysis q3->a3 Yes q4 Unknown Impurities in Product? q3->q4 No, reaction complete but product is impure s3 Solution: - Use anhydrous solvents/glassware - Use fresh DMCC (See Protocol 1) - Work under inert atmosphere a3->s3 a4 Check for Tetramethylurea (NMR, LC-MS) q4->a4 Yes s4 Purification: - Aqueous Washes - Recrystallization - Chromatography a4->s4

Caption: A troubleshooting decision tree for the synthesis.

References

  • Kevill, D. N., & D'Souza, M. J. (2008). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. National Institutes of Health. [Link]

  • Wikipedia contributors. (n.d.). Dimethylcarbamoyl chloride. Wikipedia. [Link]

  • Stach, J., et al. (2009). Investigation on the Formation and Hydrolysis of N,N-Dimethylcarbamoyl Chloride (DMCC) in Vilsmeier Reactions. Organic Process Research & Development, 13(4), 655–659. [Link]

  • Shaanxi Bloom Tech Co., Ltd. (2023). How to synthesize Dimethylcarbamoyl chloride. Knowledge. [Link]

  • All About Drugs. (n.d.). Dimethylcarbamoyl Chloride. [Link]

  • National Center for Biotechnology Information. (n.d.). Dimethylcarbamoyl Chloride. PubChem Compound Database. [Link]

  • Mol-Instincts. (n.d.). Dimethylcarbamoyl chloride 79-44-7 wiki. [Link]

  • All About Drugs. (2017). Dimethylcarbamoyl Chloride, a known carcinogen. [Link]

Sources

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid. This molecule is a crucial intermediate in the development of various pharmaceutical compounds. Its synthesis, typically achieved by the acylation of 2-chloro-4-aminobenzoic acid with dimethylcarbamoyl chloride (DMCC), may appear straightforward. However, researchers frequently encounter challenges with side reactions that can significantly impact yield, purity, and scalability.

This guide is structured to provide direct, actionable solutions to common problems encountered in the laboratory. We will delve into the mechanistic origins of these side reactions, offering not just troubleshooting steps but also a foundational understanding to prevent their recurrence.

The core transformation is a nucleophilic acyl substitution. The amino group of 2-chloro-4-aminobenzoic acid attacks the electrophilic carbonyl carbon of dimethylcarbamoyl chloride, leading to the formation of the desired amide bond and the liberation of hydrochloric acid, which is neutralized by a base. While robust, this reaction is sensitive to impurities in the starting materials and subtle variations in reaction conditions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequent problems reported by researchers. Each issue is presented in a question-and-answer format, followed by a detailed explanation and a recommended protocol for resolution.

Question 1: "My reaction has a low yield, and analysis shows a significant amount of unreacted 2-chloro-4-aminobenzoic acid. What is the likely cause?"

Answer: The most common culprit for incomplete conversion is the degradation of the acylating agent, dimethylcarbamoyl chloride (DMCC), through hydrolysis.

Causality & Mechanism: Dimethylcarbamoyl chloride is an acyl chloride and, as such, is highly reactive and exquisitely sensitive to moisture.[1][2] Trace amounts of water in the solvent, on the glassware, or in the reaction atmosphere will rapidly hydrolyze DMCC to the unstable dimethylcarbamic acid, which decomposes into dimethylamine and carbon dioxide. This process consumes your reagent, making it unavailable for the primary reaction. The half-life of DMCC in water is very short, on the order of minutes, underscoring the need for stringent anhydrous conditions.[1][3]

Troubleshooting & Prevention:

  • Ensure Anhydrous Conditions:

    • Use freshly distilled, anhydrous solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile). Solvents should be stored over molecular sieves.

    • Dry all glassware in an oven ( >100°C) for several hours and cool under a stream of dry nitrogen or in a desiccator immediately before use.

    • Run the reaction under an inert atmosphere (Nitrogen or Argon).

  • Reagent Quality & Stoichiometry:

    • Use a fresh, high-purity bottle of dimethylcarbamoyl chloride. Over time, even sealed bottles can accumulate degradation products from atmospheric moisture ingress.

    • Consider using a slight excess (1.1 to 1.2 equivalents) of DMCC to compensate for minor, unavoidable hydrolysis.

Workflow for Minimizing Reagent Hydrolysis

G cluster_prep Preparation Phase cluster_reaction Reaction Phase P1 Oven-Dry Glassware (>100°C, >4h) P3 Assemble Under N2/Ar P1->P3 P2 Use Anhydrous Solvent (Freshly distilled or from Sure/Seal™ bottle) R1 Add Starting Material & Solvent via Syringe P2->R1 P3->R1 R2 Add Base (e.g., DIPEA) R1->R2 R3 Add DMCC Dropwise at 0°C R2->R3 R4 Monitor by TLC/LCMS R3->R4 Result High Conversion, Minimal Hydrolysis R4->Result

Caption: Workflow for minimizing DMCC hydrolysis.

Question 2: "My final product is difficult to purify. HPLC and NMR suggest the presence of multiple isomers."

Answer: Isomeric impurities almost certainly originate from the starting material, 2-chloro-4-aminobenzoic acid.

Causality & Mechanism: The synthesis of 2-chloro-4-aminobenzoic acid typically begins with the nitration of 2-chlorobenzoic acid. The chloro- group is an ortho-, para- director, but the carboxylic acid group is a meta- director. This regiochemical conflict can lead to the formation of several isomers, primarily 2-chloro-4-nitrobenzoic acid (desired) and 2-chloro-5-nitrobenzoic acid, along with minor amounts of others. If the subsequent reduction and purification steps are incomplete, your "2-chloro-4-aminobenzoic acid" will be a mixture of isomers. Each of these isomers will react with DMCC, leading to a corresponding mixture of final products that are often difficult to separate chromatographically.

Troubleshooting & Prevention:

  • Starting Material Characterization: Before beginning the synthesis, you must verify the purity of your 2-chloro-4-aminobenzoic acid. Use HPLC and ¹H-NMR to confirm the absence of significant isomeric impurities.

  • Purification of Starting Material: If isomers are present, purify the 2-chloro-4-aminobenzoic acid. Recrystallization can be effective, but chromatographic purification may be necessary for high-purity applications.

  • Source a Reliable Precursor: Procure starting materials from a reputable supplier and request a certificate of analysis that includes isomeric purity assessment. A patent for the preparation of 2-chloro-5-amino-benzoic acid highlights the importance of controlled nitration and isolation conditions to achieve isomeric purity.[4]

Question 3: "I'm observing a significant byproduct with a mass corresponding to the product minus the chlorine atom. How is this possible?"

Answer: This side product, 4-[(dimethylcarbamoyl)amino]benzoic acid, is formed from a dechlorinated impurity in your starting material.

Causality & Mechanism: The most common route to 2-chloro-4-aminobenzoic acid is the catalytic hydrogenation of 2-chloro-4-nitrobenzoic acid, often using a palladium on carbon (Pd/C) catalyst.[5] A well-known side reaction in catalytic hydrogenation is hydrodehalogenation, where the C-Cl bond is reductively cleaved. This process generates 4-aminobenzoic acid as an impurity. This impurity then reacts with DMCC in your subsequent step to form the dechlorinated final product.

Troubleshooting & Prevention:

  • Analyze Starting Material: Check your 2-chloro-4-aminobenzoic acid for the presence of 4-aminobenzoic acid using a sensitive analytical method like LC-MS.

  • Optimize Reduction Conditions: If you are preparing the starting material yourself, consider alternative reduction methods that are less prone to dehalogenation.

    • Chemical Reduction: Using tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid are classic methods that effectively reduce the nitro group while preserving the C-Cl bond.[5]

    • Catalyst Screening: If hydrogenation is preferred, screen different catalysts (e.g., platinum-based) or use catalyst poisons that selectively inhibit dehalogenation.

Frequently Asked Questions (FAQs)

Question Brief Answer Detailed Explanation
1. What is the optimal base and solvent? A non-nucleophilic, sterically hindered base like DIPEA or 2,6-lutidine in an anhydrous aprotic solvent like DCM or THF.The base's role is solely to scavenge the HCl produced. It must not compete with the substrate's amino group. Triethylamine (TEA) can work but may contain nucleophilic impurities. Strong bases like NaOH or KOH will deprotonate the carboxylic acid and promote hydrolysis of DMCC.[6] DCM is an excellent solvent as it is aprotic and makes product isolation straightforward.
2. How can I monitor the reaction? Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).TLC is rapid and effective. Use a solvent system that gives good separation between the starting material (more polar) and the product (less polar). A typical system is 50-70% Ethyl Acetate in Hexanes. The reaction is complete when the starting amine spot is no longer visible. LC-MS provides more definitive tracking of product formation and byproduct detection.
3. What is the best purification strategy? Aqueous workup followed by recrystallization or column chromatography.After the reaction is complete, a mild aqueous wash (e.g., with dilute NaHCO₃ solution followed by brine) will remove the base hydrochloride salt and any unreacted DMCC (as it hydrolyzes). The crude product can often be purified to >98% by recrystallization from a suitable solvent system like Ethanol/water or Ethyl Acetate/Hexanes. For very high purity, silica gel column chromatography is recommended.
4. What are the safety concerns with DMCC? DMCC is toxic, corrosive, and a suspected human carcinogen.[1][2]All manipulations involving dimethylcarbamoyl chloride must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and skin contact.

Key Side Reaction Pathways

The following diagram illustrates the desired synthetic route versus the most common side reactions discussed. Understanding these competing pathways is key to optimizing your reaction conditions.

G SM 2-Chloro-4-aminobenzoic Acid Product Desired Product SM->Product  Main Reaction (+ Base, Anhydrous Solvent) Isomer_SM Isomeric Starting Material DMCC Dimethylcarbamoyl Chloride (DMCC) DMCC->Product  Main Reaction (+ Base, Anhydrous Solvent) Hydrolysis DMCC Hydrolysis (Inactive Reagent) DMCC->Hydrolysis Consumes Reagent Isomer_P Isomeric Product DMCC->Isomer_P Reacts in parallel Dechloro_P Dechlorinated Product DMCC->Dechloro_P Reacts in parallel H2O H₂O (Moisture) H2O->Hydrolysis Consumes Reagent Dechloro_SM Dechlorinated Starting Material Isomer_SM->Isomer_P Reacts in parallel Dechloro_SM->Dechloro_P Reacts in parallel

Sources

Technical Support Center: Crystallization of 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid (CAS 59587-01-8). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this compound. By providing in-depth troubleshooting advice and answers to frequently asked questions, we aim to empower you to achieve high-purity, crystalline material with consistent and desirable physical properties.

The principles and techniques discussed herein are grounded in established crystallographic and pharmaceutical development practices.[1] We will explore the causality behind common crystallization issues and provide structured, actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of this compound?

A1: Understanding the fundamental properties of the molecule is the first step in designing a successful crystallization protocol.

PropertyValueSource
CAS Number 59587-01-8[2]
Molecular Formula C10H11ClN2O3[2]
Molecular Weight 242.66 g/mol [2]
Appearance Solid[2]
Purity (Typical) ≥95%[2]

Q2: Which solvents are commonly used for the crystallization of aromatic carboxylic acids like this one?

A2: The choice of solvent is critical for successful crystallization.[3] For aromatic carboxylic acids, solvents are typically selected based on their ability to dissolve the compound at elevated temperatures and exhibit lower solubility at room or sub-ambient temperatures. Common solvent classes include:

  • Alcohols (e.g., ethanol, methanol, isopropanol)

  • Ketones (e.g., acetone, methyl ethyl ketone)

  • Esters (e.g., ethyl acetate)

  • Aromatic hydrocarbons (e.g., toluene), often as an anti-solvent.[4]

  • Mixed solvent systems , such as ethanol/water or acetone/heptane, are frequently employed to achieve optimal supersaturation levels.[5]

Q3: What is "oiling out" and why does it happen during the crystallization of this compound?

A3: "Oiling out" is a phenomenon where the compound separates from the solution as a liquid (an oil) rather than a solid crystalline material.[5] This typically occurs when the solution is highly supersaturated, and the boiling point of the solvent is higher than the melting point of the solute-impurity mixture.[4] The resulting oil often traps impurities and rarely solidifies into a pure crystalline form.[5]

Q4: Can this compound exhibit polymorphism?

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the crystallization of this compound.

Issue 1: No Crystal Formation Upon Cooling

Symptoms: The solution remains clear and free of solids even after cooling to room temperature or below.

Root Causes & Solutions:

  • Insufficient Supersaturation: The concentration of the compound in the solvent is too low.

    • Solution: Re-heat the solution and carefully evaporate a portion of the solvent to increase the concentration.[5] Cool the solution again to induce crystallization.

  • High Solubility in the Chosen Solvent: The compound may be too soluble in the selected solvent, even at low temperatures.

    • Solution 1 (Single Solvent): Consider a different solvent in which the compound has lower solubility.

    • Solution 2 (Mixed Solvent): If using a good solvent, introduce an "anti-solvent" (a solvent in which the compound is poorly soluble) dropwise to the warm solution until slight turbidity is observed.[4] This will reduce the overall solubility and promote crystallization upon cooling.

  • Inhibition of Nucleation: The energy barrier for the initial formation of crystal nuclei is not being overcome.

    • Solution 1 (Induce Nucleation): Scratch the inner surface of the flask with a glass rod at the meniscus of the solution.[4] The microscopic scratches on the glass can serve as nucleation sites.

    • Solution 2 (Seeding): Add a few seed crystals of pure this compound to the cooled, supersaturated solution.[4] This provides a template for crystal growth.

Issue 2: Rapid, Uncontrolled Crystallization ("Crashing Out")

Symptoms: A large amount of fine, often powdery, solid forms almost immediately upon cooling.

Root Causes & Solutions:

  • Excessive Supersaturation: The solution is too concentrated, leading to rapid and chaotic crystal formation that can trap impurities.[5][8]

    • Solution: Re-heat the flask to redissolve the solid. Add a small amount of additional hot solvent (1-2 mL per 100 mg of solid is a good starting point) to slightly decrease the concentration.[5] Allow the solution to cool more slowly.

  • Too Rapid Cooling: Fast cooling rates do not allow for the orderly arrangement of molecules into a crystal lattice.[5]

    • Solution: Insulate the flask (e.g., by wrapping it in glass wool or placing it in a Dewar flask) to slow down the cooling process. This promotes the growth of larger, more well-defined crystals.

Issue 3: Formation of an Oil Instead of Crystals ("Oiling Out")

Symptoms: Immiscible liquid droplets form and settle at the bottom of the flask instead of solid crystals.

Root Causes & Solutions:

  • High Impurity Levels: Impurities can significantly lower the melting point of the solid, causing it to separate as a liquid from the hot solution.[4][5]

    • Solution: The crude material may require further purification (e.g., column chromatography) before attempting crystallization.

  • Inappropriate Solvent Choice: The boiling point of the solvent may be too high relative to the melting point of the compound.

    • Solution: Select a solvent or a mixed-solvent system with a lower boiling point.

  • Excessive Concentration: The solution is too concentrated, leading to separation above the compound's melting point.[4]

    • Solution: Re-heat the solution to dissolve the oil. Add more hot solvent to dilute the solution and then allow it to cool slowly.

Issue 4: Inconsistent Crystal Size and Shape

Symptoms: The final crystalline product has a wide particle size distribution or inconsistent morphology from batch to batch.

Root Causes & Solutions:

  • Fluctuations in Operating Conditions: Inconsistent temperature control, agitation rates, or cooling profiles can lead to variable crystal growth.[9]

    • Solution: Implement strict control over crystallization parameters. Utilize a controlled cooling profile and maintain consistent stirring to ensure uniform heat and mass transfer.

  • Presence of Impurities: Impurities can adsorb onto specific crystal faces, inhibiting growth on those faces and altering the crystal habit.[10][11]

    • Solution: Ensure the purity of the starting material. If specific impurities are known, their effect on crystal morphology should be investigated.

  • Agglomeration: Crystals may stick together, forming larger aggregates.[8][12] This can be caused by high supersaturation or inadequate mixing.

    • Solution: Optimize the agitation speed to keep crystals suspended without causing excessive secondary nucleation from collisions. A slower cooling rate can also reduce the driving force for agglomeration.

Experimental Workflow & Visualization

General Crystallization Protocol

A typical cooling crystallization process can be broken down into several key stages. The following protocol provides a general framework that should be optimized for this compound.

Step-by-Step Methodology:

  • Dissolution: In an appropriately sized flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature.

  • Maturation: Once crystal formation is evident, further cool the flask in an ice bath for at least 30 minutes to maximize the yield.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Visualizing the Crystallization Troubleshooting Process

The following diagram illustrates a decision-making workflow for troubleshooting common crystallization problems.

G start Start Crystallization (Cooling Supersaturated Solution) q1 Crystals Form? start->q1 no_xtals No Crystals q1->no_xtals No xtals_form Crystals Formed q1->xtals_form Yes sol_no_xtals Troubleshoot: 1. Evaporate some solvent 2. Add anti-solvent 3. Scratch flask 4. Add seed crystal no_xtals->sol_no_xtals q2 Nature of Solid? xtals_form->q2 oiling_out Oiling Out q2->oiling_out Oil crashing_out Rapid Crashing Out q2->crashing_out Fine Powder good_xtals Well-formed Crystals q2->good_xtals Needles/Prisms sol_oiling Troubleshoot: 1. Re-heat & add more solvent 2. Use lower boiling point solvent 3. Purify crude material oiling_out->sol_oiling sol_crashing Troubleshoot: 1. Re-heat & add more solvent 2. Slow down cooling rate crashing_out->sol_crashing end_process Isolate, Wash & Dry Crystals good_xtals->end_process

Caption: Troubleshooting Decision Tree for Crystallization.

References

  • Zhanghua. (2025, July 2). Troubleshooting Common Issues with Crystallizer Equipment. Zhanghua - Filter Dryer.
  • Jinzong Machinery. (2023, July 31). Tank Crystallizer Troubleshooting: Common Issues and Solutions.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • PubMed.
  • Achieve Chem. (2024, September 5).
  • ResearchGate. The Study of the Polymorphic System of 2-chloro-4-nitrobenzoic Acid.
  • CrystEngComm (RSC Publishing). (2021, December 11). Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems.
  • Syrris.
  • MIT.
  • ResearchGate. (2025, August 9). Effect of Impurities on the Growth Kinetics of Crystals.
  • CymitQuimica. This compound.
  • ResearchGate. (2025, August 7).
  • Benchchem.
  • ResearchGate. (2025, August 6).
  • PubMed. Synthesis, characterization, and molecular modeling of a pharmaceutical co-crystal: (2-chloro-4-nitrobenzoic acid):(nicotinamide).
  • CrystEngComm (RSC Publishing). Polymorphism in p-aminobenzoic acid.

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preventing dehalogenation during 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working on the synthesis of 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid and encountering challenges with unwanted side reactions. Our goal is to provide you with in-depth, actionable insights to troubleshoot and optimize your experimental work.

The primary focus of this document is to address the critical issue of dehalogenation , a common and often frustrating side reaction that leads to the formation of 4-[(dimethylcarbamoyl)amino]benzoic acid, reducing yield and complicating purification. We will explore the mechanistic origins of this problem and provide field-proven strategies to mitigate it.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured in a question-and-answer format to directly address the specific issues you may be facing in the lab.

Q1: I'm observing a significant amount of the dehalogenated byproduct in my reaction. What are the most likely causes?

A1: Understanding the Root Cause: The Hydrodehalogenation Pathway

The formation of your dehalogenated byproduct, 4-[(dimethylcarbamoyl)amino]benzoic acid, is a result of a competing side reaction known as hydrodehalogenation. In the context of a palladium-catalyzed cross-coupling reaction, such as a Buchwald-Hartwig amination, this side reaction competes directly with the desired C-N bond formation.[1]

The mechanism typically involves the palladium catalyst deviating from its intended cycle.[1] After the initial oxidative addition of your aryl chloride to the Pd(0) complex, the resulting Ar-Pd(II)-Cl intermediate can undergo several unintended transformations instead of proceeding to reductive elimination with the amine. An unproductive side reaction can compete with reductive elimination where the intermediate undergoes beta-hydride elimination to yield the hydrodehalogenated arene.[1]

Key contributors to this side reaction include:

  • Hydride Source: The "hydro-" prefix points to a source of hydride (H⁻). This can originate from various components in your reaction mixture, including the solvent (e.g., DMF, alcohols), the amine or base used, or even certain phosphine ligands.[2]

  • Slow Reductive Elimination: If the desired final step of the catalytic cycle—reductive elimination to form the C-N bond—is slow, the Ar-Pd(II) intermediate has more time to engage in side reactions like dehalogenation.

  • Catalyst Speciation: The nature of the active palladium species can change throughout the reaction, and certain species may be more prone to promoting dehalogenation.[2]

Q2: My primary issue is dehalogenation. Which reaction parameters should I investigate first to solve this?

A2: A Prioritized Approach to Optimization

When tackling dehalogenation, a systematic approach is crucial. The interplay between the catalyst, ligand, base, and solvent determines the reaction outcome.[2] We recommend optimizing in the following order of priority:

  • Catalyst & Ligand System: This is the most critical factor. The ligand's electronic and steric properties directly influence the rates of the catalytic steps.[3]

  • Base: The choice and strength of the base can dramatically affect both the main reaction and the dehalogenation pathway.[4][5]

  • Solvent: The solvent influences catalyst stability, solubility, and can even act as a reactant in side pathways.

  • Temperature: Lowering the temperature can often favor the desired reaction over dehalogenation, which may have a higher activation energy.

The following table summarizes the general impact of these parameters on the dehalogenation side reaction.

ParameterTo Reduce DehalogenationRationale
Ligand Use sterically bulky, electron-rich phosphines (e.g., Buchwald-type biarylphosphines) or N-Heterocyclic Carbenes (NHCs).[3][4]These ligands accelerate the rate-limiting reductive elimination step, outcompeting the dehalogenation pathway.[3]
Base Switch from strong alkoxide bases (e.g., NaOtBu) to weaker carbonate bases (e.g., Cs₂CO₃, K₂CO₃).[5]Strong bases can sometimes promote side reactions or act as hydride sources. Weaker bases can be sufficient for the main reaction while minimizing dehalogenation.
Solvent Avoid solvents known to be potential hydride donors, such as DMF or alcohols. Prefer non-polar aprotic solvents like toluene or dioxane.[6]This minimizes the availability of a key reagent for the hydrodehalogenation side reaction.
Temperature Lower the reaction temperature.Often, the desired coupling reaction can proceed at a lower temperature than the dehalogenation side reaction.
Q3: The catalytic cycle seems complex. Can you illustrate how dehalogenation competes with the main reaction?

A3: Visualizing the Competing Pathways

Certainly. The diagram below, generated using DOT language, illustrates a simplified catalytic cycle for a Buchwald-Hartwig amination. It highlights the point where the hydrodehalogenation pathway diverges from the productive C-N bond formation cycle.

G cluster_main Productive C-N Coupling Cycle cluster_side Dehalogenation Side Reaction Pd0 L-Pd(0) OxAdd Oxidative Addition (Ar-Cl) ArPdCl Ar-Pd(II)-Cl OxAdd->ArPdCl AmineCoord Amine Coordination (R₂NH) DehalStep Hydride Attack or β-Hydride Elimination ArPdCl->DehalStep DIVERGENCE ArPdAmine [Ar-Pd(II)-NHR₂]Cl AmineCoord->ArPdAmine Deprot Deprotonation (Base) ArPdAmido Ar-Pd(II)-NR₂ Deprot->ArPdAmido RedElim Reductive Elimination Product Ar-NR₂ (Desired Product) RedElim->Product Product->Pd0 Catalyst Regeneration Hydride Hydride Source (e.g., Solvent, Base) Hydride->DehalStep ArH Ar-H (Byproduct) DehalStep->ArH

Caption: Competing catalytic pathways in Buchwald-Hartwig amination.

As the diagram shows, the key is to accelerate the steps from the Ar-Pd(II)-Cl intermediate to the final Reductive Elimination. Using ligands that promote this pathway is the most effective strategy.

Q4: How can I reliably detect and quantify the dehalogenated impurity?

A4: Analytical Best Practices

Detecting and quantifying the dehalogenated byproduct is critical for accurately assessing the success of your optimization efforts. The impurity is often structurally similar to the desired product, which can make separation and identification challenging.[7][8]

Recommended Technique: Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRESIMS) is the gold standard.[7][8]

  • Chromatography (UHPLC): Standard C18 columns may not provide sufficient resolution. Consider using a pentafluorophenyl (PFP) column, which can offer alternative selectivity and better separation of halogenated and non-halogenated analogues.[7][8]

  • Detection (HRESIMS): High-resolution mass spectrometry provides unambiguous identification through exact mass measurement. The mass difference between your desired product (containing ³⁵Cl) and the dehalogenated impurity is easily resolved.

    • Desired Product: [M+H]⁺

    • Dehalogenated Impurity: [M-Cl+H]⁺ (a difference of ~34 Da)

  • Quantification: Use a Diode-Array Detector (DAD) in your UHPLC system for quantification, as UV response is generally more robust for concentration measurements than MS signal intensity. Create a calibration curve with an isolated standard of the impurity if possible.

Experimental Protocols
Protocol 1: Screening Reaction Conditions to Minimize Dehalogenation

This protocol outlines a parallel screening approach to efficiently identify optimal conditions for your synthesis.

Objective: To identify the best combination of ligand, base, and solvent to maximize the yield of this compound while minimizing the formation of the dehalogenated byproduct.

Materials:

  • Starting Material (e.g., a suitable 2-chloro-4-halo-benzoic acid derivative)

  • Dimethylamine (or equivalent aminating agent)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle precatalyst)

  • Ligands to Screen: SPhos, XPhos, RuPhos (Buchwald-type), IPr (NHC ligand)

  • Bases to Screen: NaOtBu, K₂CO₃, Cs₂CO₃

  • Solvents to Screen: Toluene, Dioxane

  • Inert atmosphere glovebox or Schlenk line equipment

Procedure:

  • Array Setup: Prepare an array of reaction vials (e.g., in a parallel synthesis block) under an inert atmosphere (Nitrogen or Argon).

  • Reagent Preparation: Prepare stock solutions of the palladium precatalyst and the starting material in the solvent to be tested.

  • Dispensing Reagents:

    • To each vial, add the appropriate base (solid).

    • Add the corresponding ligand (solid) to each designated vial. Maintain a consistent Pd:Ligand ratio (typically 1:1.1 to 1:2).

    • Add the palladium precatalyst stock solution to each vial.

    • Add the starting material stock solution.

    • Finally, add the aminating agent.

  • Reaction: Seal the vials and place the block on a pre-heated stirrer plate (e.g., start at 80 °C).

  • Monitoring: After a set time (e.g., 4 hours), take a small aliquot from each reaction for analysis. Dilute the aliquot and analyze by UHPLC-MS to determine the ratio of desired product to the dehalogenated byproduct.

  • Analysis: Compare the results across the different conditions. Identify the combination that gives the highest conversion to the desired product with the lowest percentage of dehalogenation. This condition can then be used for a larger scale reaction.

This systematic approach allows you to efficiently navigate the complex variable space and arrive at a robust, optimized procedure for your specific substrate.

References
  • CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid.
  • CN104086466A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material - Patsnap Eureka. [Link]

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. [Link]

  • Deciphering complexity in Pd–catalyzed cross-couplings - PMC - NIH. [Link]

  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes - Organic Chemistry Portal. [Link]

  • significant dehalogenation in stille coupling - Reddit. [Link]

  • Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS - ResearchGate. [Link]

  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes - ACS Publications. [Link]

  • Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - RSC Publishing. [Link]

  • CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google P
  • A sensitive method for rapid detection of alkyl halides and dehalogenase activity using a multistep enzyme assay - NIH. [Link]

  • Deciphering Complexity in Pd–Catalyzed Cross-Couplings - ChemRxiv. [Link]

  • Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - Novartis OAK. [Link]

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps. [Link]

  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage - Organic Chemistry Portal. [Link]

  • ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. - ResearchGate. [Link]

  • Characteristics of the SN2 Reaction - Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig coupling - YouTube. [Link]

  • Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS - PubMed. [Link]

  • Analytical Methods - Japan Environment and Children's Study. [Link]

  • DIETHYLHEXYL BUTAMIDO TRIAZONE WITH HIGH PURITY AND PROCESS FOR ITS PREPARATION - Google P

Sources

Technical Support Center: Optimizing Reaction Yield for 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance your reaction yield and purity. Our approach is grounded in mechanistic principles and field-proven insights to ensure you can navigate the complexities of this synthesis with confidence.

Introduction to the Synthesis

The synthesis of this compound is a critical process for the development of various pharmaceutical intermediates. The most common and direct route involves the reaction of 2-chloro-4-aminobenzoic acid with dimethylcarbamoyl chloride. While seemingly straightforward, this acylation reaction is prone to several challenges that can significantly impact the final yield and purity of the product. This guide will address these potential issues head-on, providing you with the necessary tools to optimize your experimental outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound. Each issue is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the problem.

Issue 1: Low or No Product Formation

  • Question: I have followed the general protocol, but my reaction yield is very low, or I am not seeing any product formation. What could be the cause?

  • Answer: Low or no product formation in the synthesis of this compound can stem from several factors, primarily related to the reactivity of the starting materials and the reaction conditions.

    • Cause A: Inactive Dimethylcarbamoyl Chloride: Dimethylcarbamoyl chloride is highly susceptible to hydrolysis.[1] Exposure to moisture in the air or in the solvent will convert it to dimethylamine and hydrochloric acid, rendering it incapable of acylating the 2-chloro-4-aminobenzoic acid.

      • Solution:

        • Always use freshly opened or properly stored dimethylcarbamoyl chloride.

        • Handle the reagent under an inert atmosphere (e.g., nitrogen or argon).

        • Use anhydrous solvents for the reaction.

    • Cause B: Poor Nucleophilicity of the Amine: The amino group of 2-chloro-4-aminobenzoic acid is deactivated by the electron-withdrawing effects of the chloro and carboxylic acid groups on the aromatic ring. This reduced nucleophilicity can slow down the acylation reaction.

      • Solution:

        • Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can provide the necessary activation energy to overcome the deactivation. Monitor the reaction closely by Thin Layer Chromatography (TLC) to avoid decomposition.

        • Use a More Effective Base: A suitable base is crucial to neutralize the HCl generated during the reaction and to deprotonate the amine, increasing its nucleophilicity. While pyridine is commonly used, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be effective.[2]

    • Cause C: Incorrect pH: The reaction is sensitive to pH. In a highly acidic medium, the amino group of the starting material will be protonated, rendering it non-nucleophilic. In a highly basic medium, the dimethylcarbamoyl chloride can be rapidly hydrolyzed.

      • Solution:

        • Maintain a slightly basic to neutral pH. The use of a base like pyridine or TEA is intended to scavenge the generated HCl.

        • If you suspect pH issues, you can monitor the reaction mixture with pH paper (note that this is a non-aqueous environment, so it will be an approximation).

Issue 2: Formation of a White Precipitate Upon Addition of Dimethylcarbamoyl Chloride

  • Question: As soon as I add the dimethylcarbamoyl chloride to my reaction mixture containing 2-chloro-4-aminobenzoic acid and pyridine, a thick white precipitate forms. Is this my product?

  • Answer: The immediate formation of a white precipitate is unlikely to be your desired product. It is most likely the pyridinium hydrochloride salt, formed from the reaction of pyridine with the HCl byproduct of the acylation reaction, or with any HCl present as an impurity in the dimethylcarbamoyl chloride.

    • Explanation: The reaction of the amine with dimethylcarbamoyl chloride releases one equivalent of HCl. The pyridine in the reaction mixture acts as a base to neutralize this acid, forming pyridinium hydrochloride, which is often insoluble in common organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) and precipitates out.

    • Solution:

      • This precipitate formation is a normal observation and indicates that the reaction is likely proceeding.

      • Continue to stir the reaction mixture vigorously to ensure proper mixing of the reactants.

      • At the end of the reaction, this salt will be removed during the aqueous workup.

Issue 3: Presence of Unreacted Starting Material After Extended Reaction Time

  • Question: I have let the reaction run for several hours, but TLC analysis still shows a significant amount of the starting 2-chloro-4-aminobenzoic acid. How can I drive the reaction to completion?

  • Answer: The persistence of starting material indicates an incomplete reaction. This can be due to several factors, including insufficient reagent, suboptimal temperature, or catalyst deactivation (if one is used).

    • Cause A: Insufficient Dimethylcarbamoyl Chloride: If the dimethylcarbamoyl chloride has partially hydrolyzed or if an insufficient amount was added, the reaction will not go to completion.

      • Solution:

        • Add a slight excess (1.1 to 1.2 equivalents) of dimethylcarbamoyl chloride to the reaction mixture.

        • If the reaction has stalled, you can try adding a second small portion of dimethylcarbamoyl chloride.

    • Cause B: Suboptimal Temperature: As mentioned previously, the deactivated nature of the starting amine may require heating to achieve a reasonable reaction rate.

      • Solution:

        • Gently warm the reaction mixture to 40-60 °C and monitor the progress by TLC.

    • Cause C: Inefficient Mixing: If the reaction mixture is not being stirred effectively, localized concentrations of reactants and products can slow down the overall reaction rate.

      • Solution:

        • Ensure vigorous and continuous stirring throughout the reaction.

Issue 4: Product is Contaminated with a Side Product of Similar Polarity

  • Question: After purification by column chromatography, my product is still contaminated with an impurity that has a very similar Rf value on TLC. What could this side product be, and how can I remove it?

  • Answer: A common side product in this reaction is the formation of a urea derivative from the reaction of two molecules of the starting amine with one molecule of phosgene, which can be a contaminant in the dimethylcarbamoyl chloride. Alternatively, if the reaction temperature is too high, side reactions involving the carboxylic acid group may occur.

    • Cause A: Dimeric Urea Formation: Phosgene, a potential impurity in dimethylcarbamoyl chloride, can react with two molecules of 2-chloro-4-aminobenzoic acid to form a symmetric urea. This dimer will have a polarity similar to your product.

      • Solution:

        • Use High-Purity Dimethylcarbamoyl Chloride: Ensure the quality of your reagent.

        • Optimize Chromatography: Use a shallow solvent gradient during column chromatography to improve separation.

        • Recrystallization: This is often the most effective method for removing closely related impurities. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find one that selectively crystallizes your desired product.

    • Cause B: Reactions at the Carboxylic Acid Group: While less likely under standard conditions, at elevated temperatures, the carboxylic acid could potentially react to form an anhydride or other derivatives.

      • Solution:

        • Maintain Moderate Temperatures: Avoid excessive heating of the reaction mixture.

        • Purification: Recrystallization is typically effective at removing such impurities.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

A1: Anhydrous polar aprotic solvents are generally preferred. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are good choices. The choice may depend on the solubility of your starting materials and the desired reaction temperature.

Q2: Which base is best suited for this reaction?

A2: Pyridine is a common choice as it acts as both a base and a nucleophilic catalyst. However, non-nucleophilic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be used effectively to avoid potential side reactions with the dimethylcarbamoyl chloride.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most convenient method.[3] Use a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid) to clearly separate the starting material, product, and any potential side products. The plates can be visualized under UV light.

Q4: What is the best method for purifying the final product?

A4: A combination of aqueous workup, followed by either column chromatography or recrystallization, is typically employed. For high purity, recrystallization is often the preferred final step.[4]

Q5: My final product has a low melting point and appears oily. What could be the issue?

A5: An oily product or a low melting point suggests the presence of impurities. This could be residual solvent or unreacted starting materials. Ensure your product is thoroughly dried under vacuum. If impurities are suspected, repurification by recrystallization is recommended.

Experimental Protocols

Optimized Synthesis of this compound

This protocol is designed to maximize yield and purity.

Materials:

  • 2-chloro-4-aminobenzoic acid

  • Dimethylcarbamoyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve 2-chloro-4-aminobenzoic acid (1.0 eq) in anhydrous DCM.

  • Addition of Base: Add anhydrous pyridine (2.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Addition of Acylating Agent: Slowly add dimethylcarbamoyl chloride (1.2 eq) dropwise to the reaction mixture. A white precipitate of pyridinium hydrochloride may form.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC. If the reaction is slow, gently heat the mixture to 40 °C.

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature and dilute with DCM.

  • Aqueous Extraction: Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Recrystallization:

  • Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol or ethyl acetate).

  • Slowly add a non-solvent (e.g., water or hexanes) until the solution becomes slightly cloudy.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

ParameterRecommended ConditionRationale
Solvent Anhydrous Dichloromethane (DCM)Good solubility for reactants, aprotic.
Base Pyridine or Triethylamine (TEA)Neutralizes HCl byproduct, catalyzes reaction.
Equivalents of Base 2.0 eqEnsures complete neutralization of HCl.
Acylating Agent Dimethylcarbamoyl ChlorideProvides the dimethylcarbamoyl group.
Equivalents of Acylating Agent 1.1 - 1.2 eqAccounts for potential hydrolysis and drives the reaction to completion.
Temperature Room Temperature to 40 °CBalances reaction rate with minimizing side reactions.
Reaction Time 2 - 6 hours (monitor by TLC)Varies based on scale and temperature.
Purification RecrystallizationProvides high purity product.

Visualizations

Reaction Pathway

G cluster_reactants Reactants cluster_conditions Conditions 2-Chloro-4-aminobenzoic Acid 2-Chloro-4-aminobenzoic Acid Product This compound 2-Chloro-4-aminobenzoic Acid->Product + Dimethylcarbamoyl\nChloride Dimethylcarbamoyl Chloride Dimethylcarbamoyl\nChloride->Product Pyridine (Base) Pyridine (Base) Byproduct Pyridinium Hydrochloride Pyridine (Base)->Byproduct + HCl Anhydrous DCM (Solvent) Anhydrous DCM (Solvent) G start Low Reaction Yield? check_reagent Check Dimethylcarbamoyl Chloride Quality start->check_reagent Yes success High Yield and Purity start->success No check_conditions Review Reaction Conditions check_reagent->check_conditions add_reagent Add Excess Acylating Agent (1.1-1.2 eq) check_reagent->add_reagent increase_temp Increase Temperature (40-60 °C) check_conditions->increase_temp check_base Ensure Adequate Base (2.0 eq) check_conditions->check_base optimize_purification Optimize Purification (Recrystallization) increase_temp->optimize_purification add_reagent->optimize_purification check_base->optimize_purification optimize_purification->success

Caption: Troubleshooting workflow for low reaction yield.

References

  • Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material.
  • 2-chlorobenzoic acid. The Royal Society of Chemistry. [Link]

  • Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. NIH. [Link]

  • Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid.

Sources

purification challenges of 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid from reaction mixture

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid (CAS 59587-01-8)[1]. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in the purification of this important chemical intermediate. We provide field-proven insights and troubleshooting strategies to help you achieve high purity and yield in your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the purification and handling of this compound.

Q1: What are the most common impurities I should expect during the synthesis of this compound?

A1: The impurity profile is almost always dictated by the synthetic route, which typically involves the reaction of 4-amino-2-chlorobenzoic acid with dimethylcarbamoyl chloride (DMCC). The most common impurities are:

  • Unreacted 4-amino-2-chlorobenzoic acid: The primary starting material. Its removal can be challenging due to structural similarities with the final product.

  • Dimethylamine: A byproduct from the hydrolysis of the highly moisture-sensitive reagent, dimethylcarbamoyl chloride[2][3].

  • Hydrolysis product: The target molecule itself can hydrolyze back to 4-amino-2-chlorobenzoic acid under harsh pH conditions during workup.

  • Residual Dimethylcarbamoyl Chloride (DMCC): This is a critical impurity to monitor and remove. DMCC is a potent carcinogen, and its use requires stringent safety precautions[2][3]. Fortunately, it hydrolyzes rapidly in water, with a half-life of about 6 minutes at 0°C, which aids in its removal during aqueous workup[2][3].

Q2: My isolated product is off-white or yellowish instead of white. What causes this discoloration?

A2: Discoloration is typically due to trace-level impurities that possess chromophores. Potential sources include:

  • Oxidation byproducts: The amino group in the starting material or product can be susceptible to air oxidation, forming colored impurities.

  • Nitrated precursors: If the starting 4-amino-2-chlorobenzoic acid was synthesized from a nitro precursor (e.g., 2-chloro-4-nitrobenzoic acid), incomplete reduction can leave highly colored nitro-aromatic impurities[4][5].

  • Reaction with DMF: If N,N-Dimethylformamide (DMF) is used as a solvent or in the generation of a Vilsmeier-type reagent, it can lead to colored byproducts, especially at elevated temperatures[6].

A charcoal treatment during recrystallization can often effectively remove these color bodies.

Q3: What is the best general approach for purification: recrystallization or chromatography?

A3: For multi-gram scale and industrial applications, recrystallization is the preferred method due to its cost-effectiveness and scalability. The key is identifying a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in the mother liquor. Column chromatography can be an excellent tool for small-scale purification (<1-2 grams) or for isolating very high-purity material for analytical standard preparation, but it is less economical for bulk purification.

Q4: How can I reliably confirm the identity and purity of my final product?

A4: A combination of analytical techniques is essential for unambiguous confirmation:

  • HPLC-UV: This is the workhorse method for determining purity. A well-developed HPLC method can separate the main product from key impurities like the starting material[7].

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. The expected monoisotopic mass is 242.04582 Da[8].

  • NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation, ensuring all protons and carbons are in the correct chemical environment.

  • Melting Point: A sharp melting point range is a good indicator of high purity.

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the purification process.

Problem: My product yield is significantly low after the initial aqueous workup.

  • Possible Cause 1: Incomplete Precipitation. The product has a carboxylic acid group and is thus soluble in basic aqueous solutions (as a carboxylate salt) and insoluble in acidic solutions. If the pH of the aqueous phase is not lowered sufficiently during the acid quench, a significant portion of the product will remain dissolved in the water.

  • Solution: Carefully monitor the pH during the acidification step of your workup. Use a reliable pH meter and adjust to a pH of 2-3 to ensure complete precipitation of the carboxylic acid. Cool the mixture in an ice bath before filtration to further decrease solubility and maximize recovery.

  • Possible Cause 2: Emulsion Formation during Extraction. The product may act as a surfactant, leading to the formation of a stable emulsion during liquid-liquid extraction, which makes phase separation difficult and leads to product loss.

  • Solution: To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or filtering the mixture through a pad of Celite®. In subsequent experiments, avoid vigorous shaking during extraction; gentle inversions are often sufficient.

Problem: My final product fails to crystallize and instead "oils out" of the solution.

  • Possible Cause 1: Presence of Impurities. High levels of impurities can disrupt the crystal lattice formation, leading to an oily precipitate instead of a crystalline solid. This is often caused by residual starting material or solvent.

  • Solution: First, re-evaluate the purity of your crude material by HPLC or TLC. If significant impurities are present, consider a preliminary purification step. This could involve a simple solvent wash (trituration) with a solvent in which the product is poorly soluble but the impurity is soluble (e.g., diethyl ether or hexanes).

  • Possible Cause 2: Supersaturation and Rapid Cooling. If the solution is cooled too quickly, the molecules may not have enough time to orient themselves into a crystal lattice, resulting in an amorphous oil.

  • Solution: After dissolving the crude product in the hot recrystallization solvent, allow it to cool slowly to room temperature without disturbance. Once it reaches room temperature, you can place it in an ice bath or refrigerator to complete the crystallization. If it still oils out, try scratching the inside of the flask with a glass rod at the solvent-air interface to induce nucleation. Adding a seed crystal from a previous successful batch is also highly effective.

Problem: HPLC analysis shows a persistent impurity that is very close to my product peak.

  • Possible Cause: Structurally Similar Impurity. The most likely candidate for a co-eluting impurity is the starting material, 4-amino-2-chlorobenzoic acid. Both molecules contain the 2-chloro-benzoic acid core, leading to similar retention times on reverse-phase HPLC columns.

  • Solution 1 (Method Optimization): Optimize your HPLC method to improve resolution. Try a shallower gradient, a lower flow rate, or a different column chemistry (e.g., a phenyl-hexyl column instead of a standard C18).

  • Solution 2 (Recrystallization Strategy): Focus on finding a recrystallization solvent system that exploits the subtle polarity differences. The product's urea moiety makes it slightly more polar than the starting material's simple amine group. Experiment with solvent mixtures, such as methanol/water, ethanol/water, or ethyl acetate/heptane, to find a ratio that selectively crystallizes the desired product.

Section 3: Key Experimental Protocols

Protocol 1: General Recrystallization Procedure

This protocol provides a starting point for the recrystallization of this compound. The optimal solvent must be determined experimentally.

Methodology:

  • Place the crude solid in an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

  • Add a small portion of the chosen solvent (see Table 2) to the flask, just enough to create a slurry.

  • Heat the mixture to a gentle boil with stirring.

  • Add the hot solvent dropwise until the solid just completely dissolves. Avoid adding a large excess of solvent.

  • (Optional: Decolorization) If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for 5-10 minutes.

  • Filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).

  • Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature.

  • Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration, wash the filter cake with a small amount of cold solvent, and dry the product under vacuum.

Expert Tip: The choice of solvent is critical. An ideal solvent will dissolve the compound completely at its boiling point but very poorly at room temperature or 0°C.

Data Presentation: Suggested Recrystallization Solvents
Solvent / Solvent SystemRationale for Use & Expert Insights
Methanol (MeOH) The polar nature of methanol can effectively dissolve the urea and carboxylic acid functionalities at elevated temperatures. A patent for a related compound suggests methanol can be effective for recrystallization[9].
Ethanol (EtOH) / Water Ethanol is a good primary solvent. Water can be added dropwise as an "anti-solvent" to the hot ethanol solution until turbidity persists, then clarified with a few drops of ethanol before slow cooling. This technique is excellent for tuning solubility.
Isopropanol (IPA) Less polar than methanol or ethanol, potentially offering better selectivity against more polar impurities.
Ethyl Acetate (EtOAc) A medium-polarity solvent. May be useful but could have high solubility even at room temperature, potentially reducing yield. Often better used in combination with an anti-solvent like heptane.

Section 4: Visual Workflows and Diagrams

Purification Troubleshooting Logic

The following diagram provides a decision-making framework for addressing common purification challenges.

G start Crude Product (Post-Workup) purity_check Purity Check by HPLC/TLC start->purity_check decision_purity Purity > 95%? purity_check->decision_purity recrystallize Proceed to Recrystallization decision_purity->recrystallize Yes impurity_id Identify Major Impurity decision_purity->impurity_id No end_pure Pure Product recrystallize->end_pure decision_impurity Impurity is Starting Material? impurity_id->decision_impurity solvent_screen Perform Solvent Screen for Recrystallization decision_impurity->solvent_screen Yes chromatography Consider Column Chromatography (Small Scale) decision_impurity->chromatography No / Complex solvent_screen->recrystallize chromatography->recrystallize

Caption: A decision tree for troubleshooting purification.

Standard Purification Workflow

This illustrates the typical sequence of steps from the crude reaction output to the final, pure compound.

A Crude Reaction Mixture B Aqueous Workup (Acid/Base Extraction) A->B C Isolation of Crude Solid B->C D Recrystallization C->D E Filtration & Drying D->E F Final Purity Analysis (HPLC, NMR) E->F G Pure, Dry Product F->G

Caption: Standard purification workflow diagram.

References

  • Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. (n.d.). National Institutes of Health.
  • Dimethylcarbamoyl Chloride. (n.d.). All About Drugs.
  • Stenstrom, Y., et al. (2009). Investigation on the Formation and Hydrolysis of N,N-Dimethylcarbamoyl Chloride (DMCC) in Vilsmeier Reactions. Organic Process Research & Development, 13(4), 771-775. American Chemical Society. Retrieved from [Link]

  • How to synthesize Dimethylcarbamoyl chloride. (2023, July 20). Shaanxi Bloom Tech Co., Ltd.
  • Dimethylcarbamoyl chloride. (n.d.). In Wikipedia. Retrieved from [Link]

  • Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material. (2022). CN114790139A. Google Patents.
  • Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. (n.d.). Patsnap Eureka. Retrieved from [Link]

  • Synthesis, characterization, and molecular modeling of a pharmaceutical co-crystal: (2-chloro-4-nitrobenzoic acid):(nicotinamide). (2012). Crystal Growth & Design, 12(11), 5489-5496. PubMed. Retrieved from [Link]

  • 2-chloro-4-[(methylcarbamoyl)amino]benzoic acid (C9H9ClN2O3). (n.d.). PubChemLite. Retrieved from [Link]

  • Solubility of 2-Amino-5-chloro-3-methylbenzoic Acid in Ten Pure Solvents and Three Groups of Binary Mixed Solvents at T = 278.15–323.15 K. (2021). Journal of Chemical & Engineering Data, 66(5), 2136-2146. ResearchGate. Retrieved from [Link]

  • Diethylhexyl butamido triazone with high purity and process for its preparation. (2013). US 2013/0280190 A1. Google Patents.
  • This compound (C10H11ClN2O3). (n.d.). PubChemLite. Retrieved from [Link]

  • Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid. (2015). CN105017101A. Google Patents.
  • Preparation method of 2-chloro-4-methylsulfonylbenzoic acid. (2014). CN102627591B. Google Patents.
  • Preparation method of 2-chloro-4-methylsulfonylbenzoic acid. (2014). CN104086466A. Google Patents.
  • PREPARATION OF 2-CHLORO, BROMO OR NITRO-4-ALKYLSULFONYL BENZOIC ACIDS AND INTERMEDIATES. (n.d.). Google Patents.
  • 2-Chloro-4-nitrobenzoic acid as a coformer with pharmaceutical cocrystals and molecular salts. (2020). Acta Crystallographica Section C: Structural Chemistry, 76(Pt 8), 746-752. PubMed. Retrieved from [Link]

  • 2-Amino-4-chlorobenzoic acid. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(1), o143. ResearchGate. Retrieved from [Link]

  • Free and total para-aminobenzoic acid analysis in plants with high-performance liquid chromatography/tandem mass spectrometry. (2005). Rapid Communications in Mass Spectrometry, 19(8), 963-969. PubMed. Retrieved from [Link]

Sources

Technical Support Center: Navigating the Solution Stability of 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions regarding the stability of this compound in solution. As a molecule with multiple functional groups, its behavior in various solvent systems and conditions can be complex. This center aims to equip you with the foundational knowledge and practical protocols to ensure the integrity of your experiments.

Introduction to the Stability Profile of this compound

This compound is a substituted benzoic acid derivative containing a urea linkage. The stability of this compound in solution is primarily influenced by its functional groups: the carboxylic acid, the N,N-dimethylaminocarbamoyl group, and the chlorinated aromatic ring. Understanding the potential liabilities of these groups is key to preventing degradation and ensuring reproducible experimental outcomes. The primary stability concerns for this molecule are hydrolysis of the urea linkage under acidic or basic conditions and potential photodegradation.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, and light exposure. The urea linkage is susceptible to hydrolysis under both acidic and basic conditions, which can be accelerated by elevated temperatures.[1][2] The chlorinated aromatic ring introduces the potential for photodegradation upon exposure to UV light.[3]

Q2: How does pH affect the solubility and stability of this compound?

A2: As a carboxylic acid, the solubility of this compound is highly pH-dependent. In acidic solutions (pH < pKa), the carboxylic acid will be protonated and the compound will be less soluble in aqueous media. Conversely, in neutral to basic solutions (pH > pKa), the carboxylate form will predominate, leading to increased aqueous solubility. However, be aware that strongly acidic or basic conditions can promote hydrolysis of the dimethylcarbamoylamino group.[1][2]

Q3: What are the likely degradation products of this compound?

A3: The primary degradation pathway is likely the hydrolysis of the urea linkage. Under acidic or basic conditions, this can lead to the formation of 2-chloro-4-aminobenzoic acid and dimethylamine. Photodegradation could potentially lead to dehalogenation or other modifications of the aromatic ring.

Q4: What are the recommended storage conditions for solutions of this compound?

A4: To minimize degradation, solutions should be prepared fresh whenever possible. If storage is necessary, it is recommended to store solutions at low temperatures (2-8 °C) and protected from light. The choice of storage buffer should be carefully considered to maintain a pH that ensures both solubility and stability (ideally a neutral to slightly acidic pH).

Troubleshooting Guides

This section provides detailed guidance on how to identify and resolve common issues encountered during the handling and use of this compound in solution.

Issue 1: Precipitation or Cloudiness of the Solution

Potential Cause: The pH of the solution may be inappropriate for maintaining the solubility of the compound. As a carboxylic acid, its solubility in aqueous solutions is significantly lower at acidic pH.

Troubleshooting Steps:

  • Verify Solution pH: Measure the pH of your solution. If it is acidic, this is the likely cause of precipitation.

  • Adjust pH: Carefully adjust the pH of the solution by adding a small amount of a suitable base (e.g., dilute NaOH or a buffer with a higher pH) until the precipitate dissolves. Aim for a pH that is at least 1-2 units above the pKa of the carboxylic acid group.

  • Consider a Co-solvent: If adjusting the pH is not compatible with your experimental conditions, consider the use of a co-solvent such as DMSO, DMF, or ethanol to increase solubility.

Issue 2: Inconsistent or Unexpected Experimental Results

Potential Cause: This could be due to the degradation of the compound in your stock or working solutions, leading to a lower effective concentration of the active molecule.

Troubleshooting Steps:

  • Assess Solution Age and Storage: Consider the age of your solution and how it has been stored. If it is not freshly prepared or has been stored improperly (e.g., at room temperature or exposed to light), degradation is a strong possibility.

  • Perform a Forced Degradation Study: To understand the stability of your compound under your specific experimental conditions, a forced degradation study is recommended.[4][5][6] This involves intentionally exposing your compound to stress conditions to identify potential degradation products and pathways. A general protocol is provided below.

  • Analytical Confirmation: Use an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), to assess the purity of your solution and quantify the parent compound and any potential degradation products.[7][8][9]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Suitable organic solvent for stock solution (e.g., acetonitrile or methanol)

  • HPLC system with UV detector

  • pH meter

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the compound in a suitable organic solvent at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Incubate at room temperature for a defined period.

  • Thermal Degradation: Incubate an aliquot of the stock solution (in a suitable buffer) at an elevated temperature (e.g., 60°C).

  • Photodegradation: Expose an aliquot of the stock solution (in a photostable container) to a light source (e.g., UV lamp) for a defined period. Keep a control sample in the dark.

  • Analysis: At each time point, take a sample from each condition, neutralize if necessary, and analyze by HPLC to determine the percentage of the parent compound remaining and the formation of any degradation products.

Protocol 2: HPLC Method for Stability Analysis

This is a starting point for an HPLC method to analyze this compound and its potential degradation products. Method optimization will be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a low percentage of B and gradually increase to elute more hydrophobic compounds. A starting point could be 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at a wavelength determined by a UV scan of the parent compound (likely around 254 nm).

  • Column Temperature: 30°C

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubility (approximate)
Water (pH 3)Low
Water (pH 7)Moderate
Water (pH 9)High
MethanolSoluble
EthanolSoluble
DMSOFreely Soluble
AcetonitrileSoluble

Note: This data is inferred based on the chemical structure and may need to be experimentally verified.

Table 2: Summary of Potential Degradation Under Stress Conditions

Stress ConditionPotential for DegradationLikely Degradation Products
Acidic (e.g., 0.1 M HCl, 60°C)High2-chloro-4-aminobenzoic acid, dimethylamine
Basic (e.g., 0.1 M NaOH, 60°C)High2-chloro-4-aminobenzoic acid, dimethylamine
Oxidative (e.g., 3% H₂O₂)ModerateOxidized derivatives
Thermal (e.g., 60°C)Moderate (pH-dependent)Hydrolysis products
Photolytic (UV light)HighDehalogenated and other photoproducts

Visualizations

G cluster_0 Troubleshooting Workflow A Inconsistent Results B Check Solution Age & Storage A->B C Perform Forced Degradation Study B->C If degradation is suspected D Analyze by HPLC C->D E Identify Degradants & Quantify Parent D->E F Optimize Experimental Conditions E->F

Caption: Troubleshooting workflow for inconsistent experimental results.

G cluster_degradation Potential Degradation Pathways main This compound hydrolysis Hydrolysis + H₂O (Acid or Base) main->hydrolysis photodegradation Photodegradation + UV Light main->photodegradation product1 {2-chloro-4-aminobenzoic acid + Dimethylamine} hydrolysis->product1 product2 {Dehalogenated/Other Photoproducts} photodegradation->product2

Sources

Technical Support Center: Purification of 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced purification challenges. This guide is designed for researchers, chemists, and drug development professionals encountering colored impurities in their samples of 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid. We will explore the root causes of these impurities and provide robust, field-proven troubleshooting protocols to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What is the likely origin of colored impurities in my this compound sample?

A1: The presence of color in your sample, which should ideally be a white to off-white solid[1], typically points to the presence of highly conjugated organic molecules. For a substituted aromatic amine derivative like this, the most probable sources are:

  • Oxidation Byproducts: The aminobenzoic acid core is susceptible to oxidation, which can form quinone-type structures or other extended, conjugated systems that absorb visible light. This can occur during the synthesis, work-up (especially if exposed to air and light for extended periods), or improper storage.

  • Residual Starting Materials or Side-Products: Incomplete reactions or side reactions during synthesis can leave behind colored aromatic precursors or byproducts. For instance, nitro-aromatic compounds, if used in a preceding synthetic step, are often intensely colored and notoriously difficult to remove completely.

  • Heavy Metal Traces: While less common, residual heavy metal catalysts from the synthesis can form colored complexes with the target molecule or impurities.[2]

Understanding the potential source is the first step in selecting an appropriate purification strategy.

Q2: I performed a single recrystallization, but my product is still yellow/brown. What should I do next?

A2: This is a common issue. A single recrystallization may not be sufficient if the impurity has similar solubility to your product in the chosen solvent or if the impurity is present in significant quantities. Your next steps should be systematic:

  • Assess the Purity: Before proceeding, analyze your sample by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm that the color is associated with a distinct impurity and not inherent to the material itself.

  • Incorporate Decolorization: The most direct approach for color removal is treatment with activated carbon (charcoal) during the recrystallization process.[3][4] Activated carbon has a high surface area with pores that are highly effective at adsorbing large, flat, conjugated molecules responsible for color.[5][6]

  • Re-evaluate Your Solvent System: The initial solvent may not be optimal. A different solvent or a multi-solvent system might create a larger solubility differential between your product and the impurity, leading to better separation. Refer to our Solvent Selection Guide (Table 1) and Protocol 1 for a systematic approach.

  • Consider an Acid-Base Wash: As your compound is a carboxylic acid, you can perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent (like ethyl acetate), wash with a mild aqueous base (e.g., sodium bicarbonate solution) to convert the acid to its water-soluble salt, separate the layers (leaving neutral impurities in the organic phase), and then re-acidify the aqueous layer to precipitate your purified product.[7]

Q3: How much activated carbon should I use, and are there any risks?

A3: The principle here is "less is more." Start with a minimal amount of activated carbon.

  • Recommended Amount: Use approximately 1-2% of the solute's weight (e.g., for 10 grams of your product, start with 100-200 mg of activated carbon). Using an excessive amount can lead to significant loss of your desired product due to co-adsorption.[8]

  • Procedure: Add the activated carbon to the hot, dissolved solution of your compound just before the filtration step. Do not add it to a boiling solution, as this can cause violent bumping. Briefly heat the mixture for a few minutes to maximize adsorption.

  • Critical Risk - Hot Filtration: You must perform a hot filtration (gravity or fluted filter) to remove the carbon. If the solution cools during this process, your product will prematurely crystallize on the filter paper along with the carbon, leading to major yield loss. See Protocol 2 for a detailed, safe procedure.

Q4: My compound "oils out" instead of crystallizing. How can I resolve this?

A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystal lattice. This often traps impurities. Here are the common causes and solutions:

  • Solution is Too Saturated: You may have evaporated too much solvent. Add a small amount of fresh hot solvent back into the mixture until the oil redissolves, then allow it to cool more slowly.

  • Cooling is Too Rapid: Do not place the flask directly in an ice bath. Allow the solution to cool slowly to room temperature first, then move it to the ice bath. Slow cooling encourages the formation of ordered, pure crystals.

  • Poor Solvent Choice: The solvent may be too "good" at high temperatures and too "poor" at low temperatures. Try using a co-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (e.g., ethanol) and then slowly add a "poor" solvent (e.g., water or hexane) at an elevated temperature until the solution becomes faintly cloudy (the saturation point). Then, allow it to cool slowly.

Q5: When should I abandon recrystallization and move to column chromatography?

A5: Column chromatography is a powerful but more labor-intensive technique.[9] Consider it under these circumstances:

  • Multiple Impurities: If TLC/HPLC analysis shows several impurities with polarities close to your product.

  • Failed Recrystallization/Decolorization: If repeated attempts with recrystallization and charcoal treatment fail to improve purity.

  • Amorphous or Oily Product: If your product is not a crystalline solid, recrystallization is not a viable option.

Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (solvent system). For a carboxylic acid, silica gel chromatography can be tricky due to strong binding to the acidic silica. It is often necessary to add a small amount of acetic or formic acid to the mobile phase to improve elution and peak shape.

Purification Workflow: A Decision-Making Guide

The following diagram outlines a systematic approach to purifying your this compound.

Purification_Workflow cluster_start cluster_analysis cluster_decision1 cluster_methods cluster_decision2 cluster_end start Crude Product (Colored) analysis Step 1: Purity Assessment (TLC / HPLC) start->analysis decision1 Is the color a distinct impurity spot? analysis->decision1 recrystallize Step 2: Recrystallization (See Protocol 1) decision1->recrystallize Yes re_evaluate Re-evaluate Synthesis or Storage Conditions decision1->re_evaluate No (Inherent Color) decision2 Is product pure and colorless? recrystallize->decision2 charcoal Step 3: Activated Carbon (See Protocol 2) chromatography Step 4: Column Chromatography (See Protocol 3) charcoal->chromatography Still Impure end Pure Product chromatography->end decision2->charcoal No (Still Colored) decision2->end Yes

Caption: Decision workflow for purification.

Data Presentation & Protocols

Table 1: Recrystallization Solvent Selection Guide

The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. Given the structure of this compound (contains polar carboxylic acid and amide groups, and a less polar aromatic ring), a moderately polar protic solvent or a mixed-solvent system is a logical starting point.

SolventBoiling Point (°C)Polarity IndexSuitability & Rationale
Water 10010.2Low: Unlikely to dissolve the substituted aromatic ring, even when hot. May be useful as an anti-solvent.
Ethanol 784.3High: Likely to dissolve the compound well due to hydrogen bonding with the acid and amide groups. May be too soluble even when cold, requiring an anti-solvent (water) for good recovery.
Methanol 655.1High: Similar to ethanol, but its lower boiling point can be safer and easier to remove.
Isopropanol 823.9Excellent: Often a good balance, being slightly less polar than ethanol, which may decrease cold solubility and improve yield. A primary candidate for initial screening.
Ethyl Acetate 774.4Moderate: Can dissolve the compound, but the carboxylic acid may lead to variable results. Often used in combination with a non-polar solvent like hexanes.
Acetone 565.1Moderate: A good solvent, but its low boiling point means the solution cools very quickly, which can lead to premature crystallization or small crystal formation.
Toluene 1112.4Low: Unlikely to be a good single solvent but could be used in a mixed system if the compound is highly non-polar.
Ethanol/Water VariableVariableExcellent: A powerful and highly tunable system. Dissolve the compound in a minimum of hot ethanol, then add hot water dropwise until turbidity persists. Clarify with a drop of ethanol and cool.
Protocol 1: Systematic Recrystallization

This protocol guides you through selecting a solvent and performing the recrystallization.

  • Solvent Screening (Test Tube Scale):

    • Place ~20-30 mg of your crude material into a small test tube.

    • Add a potential solvent (start with isopropanol or ethanol) dropwise at room temperature. Note if it dissolves easily (if so, it's a poor choice).

    • If it doesn't dissolve, heat the test tube gently in a sand bath or water bath while adding more solvent dropwise until the solid just dissolves.

    • Remove from heat and allow to cool to room temperature, then place in an ice bath.

    • Optimal Outcome: A large amount of crystalline solid forms upon cooling.

  • Bulk Recrystallization:

    • Place your crude compound in an appropriately sized Erlenmeyer flask.

    • Add the chosen solvent (or "good" solvent of a pair) and a boiling chip. Heat the mixture to a gentle boil on a hot plate in a fume hood.

    • Add more hot solvent in small portions until the solid is completely dissolved. Aim for a saturated solution.

    • If using an anti-solvent (e.g., water with ethanol): Add the hot anti-solvent dropwise to the boiling solution until a faint cloudiness appears. Add 1-2 drops of the "good" solvent to redissolve it.

    • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Do not disturb the flask.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

    • Dry the crystals in a vacuum oven until a constant weight is achieved.

Protocol 2: Decolorization with Activated Carbon

This procedure should be integrated into Protocol 1 .

Activated_Carbon_Workflow cluster_setup cluster_filtration cluster_crystallization dissolve 1. Dissolve Crude Product in Minimum Hot Solvent add_carbon 2. Remove from Heat, Add Activated Carbon (1-2% w/w) dissolve->add_carbon reheat 3. Reheat Briefly (Do not boil) add_carbon->reheat hot_filter 4. Perform Hot Gravity Filtration (Use fluted filter paper) reheat->hot_filter cool 5. Collect Hot, Clear Filtrate hot_filter->cool crystallize 6. Cool Slowly to Induce Crystallization cool->crystallize isolate 7. Isolate Pure Crystals (Vacuum Filtration) crystallize->isolate

Caption: Activated carbon decolorization workflow.

  • Execution: Follow Protocol 1 until your compound is fully dissolved in the hot solvent (Step 2.3).

  • Carbon Addition: Remove the flask from the hot plate and cautiously add 1-2% (by weight of your solute) of decolorizing activated carbon.

  • Adsorption: Place the flask back on the heat and swirl it gently for 2-5 minutes, keeping the solution hot but not boiling vigorously.

  • Hot Filtration: This is the most critical step.

    • Set up a gravity filtration apparatus (funnel with fluted filter paper) over a clean collection flask.

    • Pre-heat the funnel by pouring some hot, pure solvent through it just before filtering your mixture. This prevents your product from crashing out in the funnel stem.

    • Quickly and carefully pour the hot mixture containing the carbon through the fluted filter paper.

    • The resulting filtrate should be colorless or significantly less colored.

  • Crystallization: Proceed with cooling and crystallization as described in Protocol 1 (Steps 2.4 onwards).

Protocol 3: Preparative Column Chromatography

This is an advanced method for when recrystallization is insufficient.

  • Stationary Phase Selection: Silica gel is the standard choice.

  • Mobile Phase (Eluent) Selection:

    • Use TLC to find a suitable solvent system. The goal is to find a system where your product has a Retention Factor (Rf) of ~0.3-0.4, and the colored impurity is either much higher (runs faster) or lower (sticks to the baseline).

    • A good starting point for your compound would be a mixture of a non-polar solvent (Hexanes or Dichloromethane) and a polar solvent (Ethyl Acetate).

    • Crucially, add ~0.5-1% acetic acid to the eluent. This will keep your carboxylic acid protonated and prevent it from streaking on the acidic silica gel.

  • Column Packing:

    • Pack a glass chromatography column with silica gel using a wet slurry method with your chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Dissolve the minimum amount of your crude product in the eluent (or another volatile solvent like dichloromethane).

    • Alternatively, use "dry loading": adsorb your product onto a small amount of silica gel by dissolving it, adding the silica, and evaporating the solvent. Carefully add this dry powder to the top of the column.

  • Elution and Fraction Collection:

    • Run the column by allowing the eluent to flow through under gravity or gentle positive pressure.

    • Collect the eluting solvent in a series of fractions (e.g., in test tubes).

    • Monitor the fractions by TLC to identify which ones contain your pure product.

  • Isolation:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield your purified, colorless product.

References

  • Wikipedia. (n.d.). Activated carbon. Retrieved from [Link]

  • Carbotecnia. (2025). Decolorization with Activated Carbon. Retrieved from [Link]

  • Aqualytic. (2024). The Science Behind Activated Carbon: How It Works and Why It's Effective. Retrieved from [Link]

  • WaterProfessionals. (n.d.). Activated Carbon Filters. Retrieved from [Link]

  • ELGA LabWater. (2025). Activated Carbon | Water Purification Technology. Retrieved from [Link]

  • Google Patents. (1972). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the scale-up synthesis of 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid. This document is designed for researchers, chemists, and process development professionals. It provides in-depth, field-tested guidance, troubleshooting protocols, and answers to frequently asked questions (FAQs) to ensure a safe, efficient, and scalable synthesis campaign.

Overview of Synthetic Strategy

The most reliable and scalable synthetic approach to this compound involves a two-step process. This strategy is predicated on the use of commercially available starting materials and robust chemical transformations that are amenable to large-scale production.

  • Step 1: Synthesis of Key Intermediate. Reduction of 2-chloro-4-nitrobenzoic acid to produce 4-amino-2-chlorobenzoic acid.

  • Step 2: Carbamoylation. Acylation of the 4-amino group on the intermediate with dimethylcarbamoyl chloride to yield the final product.

The overall workflow is visualized below.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Carbamoylation A 2-Chloro-4-nitrobenzoic acid B 4-Amino-2-chlorobenzoic acid A->B  Reduction (e.g., Catalytic Hydrogenation) D This compound (Final Product) B->D  Acylation (Base, Solvent) C Dimethylcarbamoyl Chloride C->D

Caption: High-level two-step synthesis pathway.

FAQs & Troubleshooting: Intermediate Synthesis

This section focuses on the critical first step: the synthesis of 4-amino-2-chlorobenzoic acid.

Q1: What are the most common industrial methods for reducing 2-chloro-4-nitrobenzoic acid, and how do they compare?

The reduction of the aromatic nitro group is the core transformation. The choice of method is a critical decision based on available equipment, safety protocols, cost, and desired purity. The two leading candidates for scale-up are catalytic hydrogenation and chemical reduction with tin(II) chloride (SnCl₂).[1]

ParameterCatalytic Hydrogenation (e.g., Pd/C)Chemical Reduction (SnCl₂)
Typical Yield High (>95%)Good to High (85-95%)
Purity Generally very high; catalyst filtration is the main workup step.Good; requires extensive workup to remove tin salts.[1]
Key Challenge Potential for dehalogenation (loss of the chloro-substituent).[1]Stoichiometric amounts of metal salts produced as waste.
Safety Requires specialized high-pressure hydrogenation equipment; handling of flammable hydrogen gas and pyrophoric catalysts.Handling of corrosive concentrated acids (HCl).[1]
Cost High initial equipment cost; catalyst can be expensive but is recyclable.Reagents are generally less expensive.
Ideal Scale Pilot to Industrial ScaleLab to Pilot Scale

Q2: I am observing significant dehalogenation during my catalytic hydrogenation. How can I mitigate this side reaction?

This is a classic challenge when hydrogenating aryl halides.[1] The carbon-chlorine bond can be susceptible to hydrogenolysis.

  • Expert Insight: The primary cause is often an overly active catalyst or harsh reaction conditions.

  • Troubleshooting Steps:

    • Lower Hydrogen Pressure: Reduce the H₂ pressure to the minimum required for a reasonable reaction rate.

    • Optimize Temperature: Operate at a lower temperature (e.g., 25-40°C).

    • Catalyst Choice: Consider a less active catalyst or use a poisoned catalyst. For instance, using diphenylsulfide can sometimes improve selectivity by reducing the catalyst's activity towards dehalogenation.[1]

    • Reaction Monitoring: Carefully monitor the reaction by HPLC or TLC and stop it as soon as the starting material is consumed to prevent over-reduction.

Q3: The workup for my SnCl₂ reduction is difficult, with persistent tin salt emulsions. What is the best practice for removal?

The precipitation of tin hydroxides during neutralization is a common bottleneck.[1]

  • Expert Insight: The key is to maintain careful pH control and use an appropriate extraction solvent.

  • Protocol:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully and slowly add a concentrated sodium hydroxide solution. The mixture will become very thick as tin salts precipitate.

    • Continue adding base until the pH is strongly basic (pH > 10). At this point, the tin hydroxides often redissolve to form stannates, resulting in a more manageable solution.

    • Extract the product with an organic solvent like ethyl acetate. Washing the combined organic layers with brine helps to break any remaining emulsions.[1]

FAQs & Troubleshooting: Carbamoylation Reaction

This section addresses the final, and often most hazardous, step of the synthesis.

Q1: What are the critical safety precautions for handling dimethylcarbamoyl chloride (DMCC)?

This is a non-negotiable safety focus. DMCC is a highly reactive, corrosive, and moisture-sensitive liquid. It is also a lachrymator and a probable human carcinogen.[2][3][4]

  • Personal Protective Equipment (PPE): Always use DMCC inside a certified chemical fume hood. Wear chemical-resistant gloves (e.g., Shield®/4H® or equivalent), a lab coat, and tightly sealed chemical safety goggles.[2][5]

  • Handling: DMCC reacts with water and moisture to produce toxic hydrogen chloride and dimethylamine gas.[2] Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Spill & Waste: Have an appropriate spill kit ready. All waste containing DMCC must be quenched carefully (e.g., with a solution of sodium bicarbonate) and disposed of as hazardous waste according to institutional guidelines.

Q2: My carbamoylation reaction is showing low conversion. What are the likely causes?

Low conversion is typically due to reagent deactivation, poor nucleophilicity of the amine, or suboptimal reaction conditions.

G Start Low Conversion in Carbamoylation CheckMoisture Was the reaction run under inert atmosphere with dry solvent/glassware? Start->CheckMoisture CheckBase Is the base strong enough and used in sufficient stoichiometry (>2 eq)? CheckMoisture->CheckBase Yes FixMoisture Action: Dry all components and rerun under N2/Ar. CheckMoisture->FixMoisture No CheckTemp Is the reaction temperature optimal? CheckBase->CheckTemp Yes FixBase Action: Use a non-nucleophilic base like Pyridine or TEA. Ensure >2 equivalents. CheckBase->FixBase No CheckReagent Is the Dimethylcarbamoyl Chloride (DMCC) fresh? CheckTemp->CheckReagent Yes FixTemp Action: Gently heat the reaction (e.g., 40-50°C) and monitor progress by TLC/HPLC. CheckTemp->FixTemp No Success Problem Resolved CheckReagent->Success Yes FixReagent Action: Use a fresh, unopened bottle of DMCC. Old reagent may have hydrolyzed. CheckReagent->FixReagent No

Caption: Troubleshooting workflow for low reaction conversion.

  • Expert Insight:

    • Moisture: DMCC is rapidly hydrolyzed by water. Any moisture in the solvent, on the glassware, or in the starting material will consume the reagent.

    • Base Selection: A base is required to neutralize the HCl byproduct. A non-nucleophilic organic base like triethylamine (TEA) or pyridine is typically used. At least two equivalents are mechanistically required: one to neutralize the HCl and one to deprotonate the carboxylic acid, preventing it from interfering.

    • Reagent Quality: Old bottles of DMCC may have degraded due to ambient moisture ingress. Always use a fresh or properly stored reagent.

Q3: I am observing a significant byproduct. What could it be?

The most likely byproduct is the result of a reaction at the carboxylic acid moiety. While the amino group is a stronger nucleophile, side reactions can occur, especially at elevated temperatures. This can form a mixed anhydride, which may lead to other impurities upon workup.

  • Mitigation Strategy:

    • Order of Addition: Slowly add the DMCC to a solution of the 4-amino-2-chlorobenzoic acid and the base. This keeps the concentration of the electrophile low, favoring reaction at the more nucleophilic site.

    • Temperature Control: Run the reaction at room temperature or slightly below to maximize selectivity. Only apply heat if the reaction is stalled.

    • Protecting Groups: While not ideal for a 2-step synthesis, in problematic cases, one could protect the carboxylic acid as an ester, perform the carbamoylation, and then hydrolyze the ester. This adds steps but provides maximum control.

Recommended Experimental Protocols

Protocol 1: Synthesis of 4-Amino-2-chlorobenzoic acid via Catalytic Hydrogenation

  • Vessel Preparation: To a suitable pressure reactor, add 2-chloro-4-nitrobenzoic acid (1.0 eq) and a solvent such as ethanol or methanol.

  • Catalyst Addition: Under an inert atmosphere, carefully add 5% Palladium on Carbon (Pd/C) catalyst (typically 1-2 mol%).

  • Reaction: Seal the reactor. Purge the vessel with nitrogen, then with hydrogen gas. Pressurize the reactor with hydrogen (e.g., 50 psi) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake and periodically analyzing samples by TLC or HPLC.

  • Work-up: Once the starting material is consumed, carefully vent the hydrogen and purge the reactor with nitrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.[1]

  • Isolation: Concentrate the filtrate under reduced pressure. The product can often be precipitated by adjusting the pH of a concentrated aqueous solution to around 3-4 with hydrochloric acid.[1] Filter the solid, wash with cold water, and dry under vacuum to yield 4-amino-2-chlorobenzoic acid.

Protocol 2: Synthesis of this compound

  • Vessel Preparation: In an oven-dried, three-neck flask equipped with a stirrer, nitrogen inlet, and dropping funnel, dissolve 4-amino-2-chlorobenzoic acid (1.0 eq) in a dry, aprotic solvent (e.g., tetrahydrofuran or dichloromethane).

  • Base Addition: Add a non-nucleophilic base such as triethylamine (2.2 eq) to the solution and stir.

  • Reagent Addition: Slowly add dimethylcarbamoyl chloride (1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below 30°C.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction to completion by TLC or HPLC.

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to precipitate the product.

  • Isolation: Filter the resulting solid. Wash the filter cake thoroughly with water to remove any salts. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.[6]

References

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Dimethylcarbamoyl Chloride. [Link]

  • PubChem. Dimethylcarbamoyl Chloride. [Link]

  • U.S. Environmental Protection Agency (EPA). Dimethylcarbamoyl Chloride. [Link]

  • CPAChem. Safety data sheet: Dimethylcarbamyl chloride. [Link]

  • Google Patents.
  • Wikipedia. Benzoic acid. [Link]

Sources

Technical Support Center: Solubilization of 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid (CAS: 59587-01-8). This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and protocols to overcome common solubility challenges encountered during bioassay development. The inherent physicochemical properties of this molecule—specifically its acidic benzoic acid group and overall lipophilicity—often lead to poor aqueous solubility, which can compromise data quality and experimental reproducibility. This guide offers a systematic approach to achieving and maintaining the desired compound concentration in your aqueous assay systems.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and solubilization of this compound.

Q1: What are the key physicochemical properties I need to be aware of?

Understanding the compound's structure is the first step. It contains a carboxylic acid functional group, which is the primary handle for manipulating its solubility.

PropertyValue (Predicted/Known)Implication for Solubility
Molecular Formula C₁₀H₁₁ClN₂O₃[1]-
Molecular Weight 242.66 g/mol [1]-
XlogP (Predicted) 1.4[2]Indicates moderate lipophilicity. The compound prefers a non-polar environment over water, suggesting low intrinsic aqueous solubility.
pKa (Predicted) ~3.5 - 4.5 (for the carboxylic acid)This is the most critical parameter. At a pH below its pKa, the compound is in its neutral, less soluble form (R-COOH). At a pH above its pKa, it becomes an ionized, more water-soluble salt (R-COO⁻).[3]
Q2: What is the best starting solvent for making a high-concentration stock solution?

For initial experiments and high-throughput screening, Dimethyl sulfoxide (DMSO) is the recommended starting solvent.[4] It is a powerful, polar aprotic solvent capable of dissolving a wide range of organic molecules, including both polar and nonpolar compounds.[4]

Starting Protocol:

  • Attempt to dissolve the compound in 100% DMSO to create a 10-20 mM stock solution.

  • If dissolution is slow, gentle warming (to 37°C) and vortexing or sonication can be applied.

  • Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[5]

Q3: My compound precipitated immediately when I diluted my DMSO stock into my aqueous buffer (e.g., PBS or cell media). What happened?

This is the most common solubility issue and occurs for two primary reasons:

  • Exceeding Aqueous Solubility: DMSO can create a supersaturated stock solution. When this is diluted into an aqueous buffer where the compound's solubility is much lower, it rapidly precipitates or "crashes out."[6][7]

  • pH Mismatch: Your aqueous buffer (e.g., PBS at pH 7.4) is likely well above the pKa of the carboxylic acid group. While this favors the charged, more soluble form, the intrinsic solubility of the compound is still very low, and the rapid solvent switch from DMSO to water causes the precipitation.

Section 2: Troubleshooting Workbench & Decision Workflow

When initial attempts fail, a systematic approach is necessary. This section provides a logical workflow to diagnose and solve precipitation issues.

Workflow: Troubleshooting Compound Precipitation

This diagram outlines the decision-making process when faced with solubility challenges.

G cluster_0 Start: Initial Dissolution cluster_1 Dilution & Observation cluster_2 Tier 1 Solutions cluster_3 Tier 2 Advanced Solutions start Prepare 10-20 mM Stock in 100% DMSO dilute Dilute stock into aqueous buffer (e.g., 1:1000) start->dilute check Observe for Precipitation (Cloudiness, Crystals) dilute->check solution_ok Solution Clear: Proceed with Assay check->solution_ok No lower_conc Option A: Lower Final Concentration (e.g., dilute stock further) check->lower_conc Yes intermediate_dil Option B: Use Intermediate Dilution Step (e.g., 1mM in DMSO first) lower_conc->intermediate_dil ph_adjust Strategy 1: pH-Adjusted Solubilization (See Protocol 1) lower_conc->ph_adjust Still Precipitates intermediate_dil->ph_adjust Still Precipitates cosolvent Strategy 2: Use a Co-solvent (See Protocol 2) ph_adjust->cosolvent excipient Strategy 3: Use Solubilizing Excipients (e.g., Cyclodextrins) cosolvent->excipient G cluster_0 Low pH ( < pKa ) cluster_1 High pH ( > pKa ) Low_Sol R-COOH (Neutral Form) Low_Desc Poorly Water Soluble High_Sol R-COO⁻ + H⁺ (Ionized Form) Low_Sol->High_Sol Add Base (e.g., NaOH) Shifts Equilibrium → High_Sol->Low_Sol ← Add Acid (e.g., HCl) Shifts Equilibrium High_Desc Highly Water Soluble

Caption: pH effect on carboxylic acid ionization and solubility.

Protocol 1: Preparation of a Basic Stock Solution

  • Reagent Preparation: Prepare a 100 mM NaOH solution in water.

  • Molar Calculation: Weigh the desired amount of this compound. Calculate the volume of 100 mM NaOH needed to create a 10 mM stock solution using a 1:1 molar ratio (1 mole of NaOH per 1 mole of compound).

  • Dissolution: Add approximately 80% of the calculated volume of water to the solid compound. While stirring, slowly add the calculated volume of 100 mM NaOH.

  • Final Volume Adjustment: Continue stirring until the solid is completely dissolved. Adjust the final volume with water to reach the target 10 mM concentration. The final pH should be basic.

  • Assay Dilution: This aqueous stock can now be diluted into your final assay buffer.

    • Critical Note: Ensure that the buffering capacity of your final assay medium is sufficient to maintain the desired final pH (e.g., 7.4). The small amount of basic stock should not significantly alter the final pH of a well-buffered system.

Strategy 2: Utilizing Co-solvents

Co-solvents are water-miscible organic solvents that can be used in small percentages in the final assay buffer to increase the solubility of lipophilic compounds. [8]They work by reducing the polarity of the aqueous medium.

Co-solventTypical Final Conc. (%)Notes & Considerations
Ethanol 1 - 5%Generally well-tolerated by many cell lines, but can have biological effects. Always run a vehicle control. [9]
Polyethylene Glycol 400 (PEG 400) 1 - 10%A polymer that is less volatile and often less toxic than ethanol. Good for increasing solubility. [9]
Propylene Glycol (PG) 1 - 10%Another common, low-toxicity co-solvent used in pharmaceutical formulations. [9]

Protocol 2: Co-solvent-Assisted Dilution

  • Prepare a high-concentration stock in 100% DMSO as usual (e.g., 20 mM).

  • Prepare your final assay buffer containing the desired percentage of a co-solvent (e.g., PBS + 5% PEG 400).

  • Pre-warm the co-solvent buffer to your assay temperature (e.g., 37°C).

  • While vortexing the co-solvent buffer, add the small volume of the DMSO stock solution dropwise to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation. [5]

Strategy 3: Using Solubilizing Excipients (Cyclodextrins)

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. [15]They can encapsulate poorly soluble drug molecules, forming an inclusion complex that is itself water-soluble. [16][17]Hydroxypropyl-β-cyclodextrin (HPβCD) is a common derivative used for this purpose. [16] This is an advanced technique typically used when pH modification and co-solvents are not viable options. The formation of the inclusion complex can be confirmed with phase-solubility studies. [16][18]The amount of cyclodextrin must be optimized, as too much can sometimes reduce a drug's availability. [16]

Section 4: References
  • Patsnap Eureka. (2025, July 31). Overcoming Challenges in Carboxylic Acid Drug Formulations. [Link]

  • Avdeef, A. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Chemical Information and Modeling, 46(6), 2601–2609. [Link]

  • Yalkowsky, S., Patel, R., & Al-Antary, D. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 358-362. [Link]

  • McGraw Hill. Chapter 3. Pharmacokinetics. (n.d.). In AccessPhysiotherapy. [Link]

  • Gala, V. R., et al. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Molecules, 24(5), 974. [Link]

  • Al-Ghazali, M. A., & Al-Amiery, A. A. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. Journal of Molecular Structure, 1311, 138407. [Link]

  • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. [Link]

  • Fenyvesi, F., et al. (2020). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules, 25(20), 4843. [Link]

  • Pop, C. E., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers, 15(18), 3788. [Link]

  • Long, C. M., et al. (2013). Characterization, inclusion mode, phase-solubility and in vitro release studies of inclusion binary complexes with cyclodextrins. Journal of Pharmaceutical and Biomedical Analysis, 85, 155-165. [Link]

  • Aryal, S. (2024, August 27). Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes. [Link]

  • Singh, R., et al. (2015). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Drug Delivery and Therapeutics, 5(2), 32-39. [Link]

  • Wang, S., et al. (2024). Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. Pharmaceutics, 16(6), 794. [Link]

  • White, A. W., et al. (2017). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 8(11), 1148-1152. [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. [Link]

  • Kumar, S., & Singh, A. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis, 5(2), 44-51. [Link]

  • Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 1(3), 41-45. [Link]

  • Timm, M., et al. (2025, August 7). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. [Link]

  • Tofiq, R., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 877-885. [Link]

  • PubChemLite. This compound (C10H11ClN2O3). (n.d.). [Link]

  • Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. [Link]

  • ResearchGate. (2014, April 7). Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment?[Link]

  • PubChem. 4-Amino-2-chlorobenzoic acid. (n.d.). [Link]

  • NIST. Benzoic acid, 4-amino-2-chloro-. (n.d.). In WebBook. [Link]

  • American Elements. 2-[(dimethylcarbamoyl)amino]-5-methylbenzoic acid. (n.d.). [Link]

  • Dana Bioscience. 2-Chloro-4-[(methylcarbamoyl)amino]benzoic acid 1g. (n.d.). [Link]

  • ResearchGate. (n.d.). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. [Link]

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Validation & Comparative

A Comparative Guide to the Validation of an HPLC Method for the Quantification of 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring product safety and efficacy. This guide provides an in-depth, experience-driven comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid, a key chemical intermediate. We will explore the rationale behind the method development, the rigorous validation process according to international guidelines, and a comparative analysis with an alternative analytical technique, Gas Chromatography-Mass Spectrometry (GC-MS).

The Analytical Challenge: Why HPLC is the Workhorse

This compound is a small organic molecule with moderate polarity, making it an ideal candidate for reversed-phase HPLC. This technique separates compounds based on their hydrophobic interactions with a nonpolar stationary phase and a polar mobile phase. The choice of HPLC with UV detection is predicated on its widespread availability, robustness, and cost-effectiveness for routine analysis in a regulated environment.[1]

A Validated HPLC Method for Confident Quantification

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2] Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a comprehensive framework for validation.[2][3][4]

Experimental Protocol: HPLC Method
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Column: C18, 5 µm, 4.6 x 250 mm (e.g., InertSustain C18).[5] A C18 column is chosen for its versatility and proven performance in retaining and separating a wide range of small molecules.

  • Mobile Phase: A gradient of Acetonitrile and 0.1% Formic Acid in Water. The gradient elution is necessary to ensure adequate separation from potential impurities and to elute the analyte with a good peak shape in a reasonable time.

  • Flow Rate: 1.0 mL/min. This is a standard flow rate for a 4.6 mm I.D. column, providing a good balance between analysis time and system pressure.

  • Column Temperature: 30 °C. Maintaining a constant column temperature is crucial for reproducible retention times.

  • Detection Wavelength: 254 nm. This wavelength is chosen based on the UV absorbance maximum of the analyte, ensuring optimal sensitivity.

  • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with methanol.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct the calibration curve.

    • Sample Solution: Accurately weigh the sample and dissolve it in the mobile phase to a known concentration within the calibration range.

Method Validation: A Deep Dive into Performance

The validation of this HPLC method encompasses a systematic evaluation of several key performance characteristics to ensure the data generated is reliable and reproducible.[6][7][8][9]

Workflow for HPLC Method Validation

cluster_0 Method Development cluster_1 Method Validation cluster_2 Data Analysis & Reporting Dev Develop HPLC Method Specificity Specificity Dev->Specificity Begin Validation Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD LOD Precision->LOD LOQ LOQ LOD->LOQ Robustness Robustness LOQ->Robustness Analysis Analyze Validation Data Robustness->Analysis Report Generate Validation Report Analysis->Report

Caption: A streamlined workflow for the validation of the HPLC method.

Quantitative Performance Summary of the Validated HPLC Method

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at the retention time of the analyte.Pass
Linearity (R²) ≥ 0.9980.9995
Linear Range 0.1 - 100 µg/mLPass
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (%RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
Limit of Detection (LOD) Signal-to-Noise ≥ 325 ng/mL
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 1080 ng/mL
Robustness %RSD of results ≤ 2.0%Pass
  • Specificity: This is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products.[2][8][10] This is demonstrated by injecting a blank (mobile phase), a placebo (matrix without the analyte), and the analyte spiked with potential impurities. The chromatograms should show no interfering peaks at the retention time of this compound.

  • Linearity and Range: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[9][10][11] This is determined by analyzing a series of at least five standards of different concentrations across the expected range of the samples. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[7][10]

  • Accuracy: Accuracy expresses the closeness of the test results to the true value.[8][9][12] It is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision: Precision is the measure of the agreement between a series of measurements from the same homogeneous sample.[6][8][10] It is evaluated at two levels:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[10][11] The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10][11] These are often determined based on the signal-to-noise ratio of the chromatographic peak.

  • Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[10][12] This is tested by making small changes to parameters such as the flow rate, column temperature, and mobile phase composition.

Comparative Analysis: HPLC-UV vs. GC-MS

While HPLC-UV is a robust method for routine quantification, other techniques can offer advantages in specific scenarios. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful alternative, particularly for its high sensitivity and specificity.[13] However, for a non-volatile compound like this compound, a derivatization step would be necessary to increase its volatility for GC analysis.[13]

Logical Comparison of Analytical Techniques

cluster_hplc HPLC-UV cluster_gcms GC-MS Analyte 2-Chloro-4-[(dimethylcarbamoyl) amino]benzoic acid HPLC_Node HPLC-UV Analyte->HPLC_Node Direct Analysis GCMS_Node GC-MS Analyte->GCMS_Node Requires Derivatization HPLC_Adv Advantages: - Robust & Routine - No Derivatization - Cost-Effective HPLC_Node->HPLC_Adv Suited for HPLC_Disadv Disadvantages: - Moderate Sensitivity - Potential for Matrix Interference HPLC_Node->HPLC_Disadv Limited by GCMS_Adv Advantages: - High Sensitivity - High Specificity (Mass Spec) - Good for Trace Analysis GCMS_Node->GCMS_Adv Suited for GCMS_Disadv Disadvantages: - Requires Derivatization - More Complex Sample Prep - Higher Equipment Cost GCMS_Node->GCMS_Disadv Limited by

Caption: A comparison of HPLC-UV and GC-MS for the analysis of the target analyte.

Comparative Performance of HPLC-UV and GC-MS

ParameterHPLC-UVGC-MS (with Derivatization)Rationale for Choice
Limit of Detection (LOD) 10 - 50 ng/mL0.5 - 10 ng/mLGC-MS offers superior sensitivity for trace analysis.[13]
Limit of Quantitation (LOQ) 30 - 150 ng/mL1.5 - 30 ng/mLGC-MS is better for quantifying very low levels of impurities.[13]
Linearity (R²) > 0.998> 0.999Both techniques provide excellent linearity.
Accuracy (% Recovery) 95 - 105%97 - 103%Both methods can achieve high accuracy.
Sample Preparation Simple dissolutionDerivatization requiredHPLC has a simpler, faster sample preparation workflow.
Cost per Sample LowerHigherHPLC is generally more cost-effective for routine analysis.[14]
Specificity Good (based on retention time)Excellent (based on mass fragmentation)GC-MS provides a higher degree of confidence in analyte identification.

Conclusion: Selecting the Right Tool for the Job

The choice between HPLC-UV and GC-MS for the quantification of this compound is contingent upon the specific analytical needs. The validated HPLC-UV method presented here is robust, reliable, and well-suited for routine quality control and release testing where high sample throughput and cost-effectiveness are critical. For applications requiring ultra-trace level quantification or unequivocal identification of impurities, GC-MS, despite its more complex sample preparation, would be the superior choice. A thorough understanding of the strengths and limitations of each technique, as guided by a rigorous validation process, is paramount to ensuring data integrity and, ultimately, patient safety.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]

  • Steps for HPLC Method Validation - Pharmaguideline. Available from: [Link]

  • Quality Guidelines - ICH. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. Available from: [Link]

  • analytical method validation and validation of hplc | PPT - Slideshare. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. Available from: [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. Available from: [Link]

  • How to do HPLC method validation - YouTube. Available from: [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Available from: [Link]

  • Alternative found for HPLC methods - Chromatography Today. Available from: [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. Available from: [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC - NIH. Available from: [Link]

  • The 6 Key Aspects of Analytical Method Validation - Element Lab Solutions. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. Available from: [Link]

  • Small Molecule Analysis Testing: HPLC vs GC - Brewer Science. Available from: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. Available from: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA). Available from: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA). Available from: [Link]

Sources

A Senior Application Scientist's Guide to Evaluating 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid for Anticancer Potential

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Framework for Novel Compound Assessment

Introduction: Rationale for Investigation

In the landscape of oncology drug discovery, identifying novel chemical scaffolds with therapeutic potential is a paramount objective. The compound 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid, hereafter designated as Compound X , represents an intriguing candidate for anticancer evaluation. While direct biological data on Compound X is not yet established in public literature, its structure contains key pharmacophoric elements common to a successful class of anticancer agents: the substituted ureidobenzoic acids.

The presence of a urea (-NH-CO-NH-) moiety is a hallmark of numerous potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[1][2] This functional group is crucial for establishing strong hydrogen bond interactions within the ATP-binding pockets of various kinases, leading to the disruption of oncogenic signaling pathways.[3] Notably, the multi-kinase inhibitor Sorafenib (Nexavar) , a cornerstone in the treatment of renal cell carcinoma and hepatocellular carcinoma, features a similar N-phenyl urea scaffold.[4]

This guide provides a comparative framework for the systematic evaluation of Compound X. By using Sorafenib as a benchmark comparator, we will outline a logical, multi-phase experimental cascade designed to assess the cytotoxic activity, mechanism of action, and potential molecular targets of this novel compound. This document is intended for researchers, scientists, and drug development professionals seeking to characterize new chemical entities for oncology applications.

Phase 1: Foundational In Vitro Cytotoxicity Screening

The initial and most critical step in evaluating any potential anticancer agent is to determine its ability to inhibit the growth of cancer cells.[5] This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit cell proliferation by 50%.[6]

Comparative Structural Analysis: Compound X vs. Sorafenib

A structural comparison reveals shared and distinct features. Both molecules possess a central aromatic ring and a urea-based functional group critical for target engagement. Compound X is a benzoic acid derivative, while Sorafenib has a more complex structure with a pyridine ring and a substituted phenoxy group. This analysis suggests that while both may interact with similar biological targets, their potency, selectivity, and pharmacokinetic properties will likely differ. The initial hypothesis is that Compound X may function as a kinase inhibitor, targeting pathways similar to those affected by Sorafenib.

Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a reliable proxy for cell viability.[6][7] Viable cells with active mitochondria can reduce the yellow MTT tetrazolium salt to purple formazan crystals, which can be quantified spectrophotometrically.

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Culture: Maintain human cancer cell lines (e.g., HeLa for cervical cancer, MCF-7 for breast adenocarcinoma) in a humidified incubator at 37°C with 5% CO2.[5][7]

  • Cell Seeding: Harvest logarithmically growing cells and seed them into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well). Allow cells to attach for 24 hours.[6]

  • Compound Preparation: Prepare a 10 mM stock solution of Compound X and Sorafenib in dimethyl sulfoxide (DMSO). Create a series of dilutions to treat cells across a wide concentration range (e.g., 0.01 µM to 100 µM).

  • Treatment: Add the diluted compounds to the appropriate wells. Include a vehicle control (DMSO only) and a positive control (a known cytotoxic drug like Doxorubicin).[6]

  • Incubation: Incubate the plates for a standard duration, typically 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours, allowing formazan crystals to form.[6][7]

  • Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[7]

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value.

Data Presentation: Comparative Cytotoxicity Profile

The results should be summarized in a clear, tabular format to directly compare the potency of Compound X against the benchmark, Sorafenib.

Compound Cell Line Cancer Type IC50 (µM) ± SD (48h)
Compound X MCF-7Breast Adenocarcinoma[Hypothetical Data]
HeLaCervical Cancer[Hypothetical Data]
Sorafenib MCF-7Breast Adenocarcinoma4.50[8]
HeLaCervical Cancer[Literature Value]
Doxorubicin MCF-7Breast Adenocarcinoma1.93[8]

This table presents a template for organizing experimental outcomes. Actual IC50 values for Sorafenib and Doxorubicin should be sourced from cited literature or determined concurrently for direct comparison.

Phase 2: Elucidating the Mechanism of Action

Observing cytotoxicity is the first step; understanding how the compound kills cancer cells is the critical next phase. Many successful anticancer agents, including Sorafenib, induce apoptosis, or programmed cell death.[9]

Proposed Experimental Workflow

The logical progression from identifying cytotoxicity to understanding its mechanism involves a series of targeted assays. This workflow ensures that each experimental step builds upon the last, providing a comprehensive biological narrative for the compound under investigation.

G cluster_0 Phase 1: Cytotoxicity cluster_1 Phase 2: Mechanism cluster_2 Phase 3: Target ID A Compound X Synthesis & QC B MTT Assay on Cancer Cell Panel A->B C Determine IC50 Values B->C D Apoptosis Assay (Annexin V/PI) C->D If IC50 is potent E Cell Cycle Analysis (Flow Cytometry) C->E If IC50 is potent F Characterize Mode of Cell Death D->F E->F G Kinase Panel Screening (In Vitro Assay) F->G Based on structural alerts (Urea Moiety) H Western Blot for Pathway Modulation G->H I Identify & Validate Primary Targets H->I

Caption: Proposed experimental cascade for anticancer profiling of Compound X.

Phase 3: Target Identification and Pathway Analysis

The ureidobenzoic acid scaffold strongly suggests that Compound X may function as a kinase inhibitor.[1][2] Sorafenib, our benchmark, is a multi-kinase inhibitor that potently targets the RAF/MEK/ERK signaling pathway, which is crucial for tumor cell proliferation, as well as VEGFR and PDGFR, which are involved in angiogenesis (the formation of new blood vessels that feed a tumor).[9][10]

Recommended Assay: In Vitro Kinase Panel Screening

To identify the specific molecular targets of Compound X, it should be screened against a broad panel of purified human kinases. This cell-free assay measures the ability of the compound to inhibit the activity of each kinase, typically by quantifying the phosphorylation of a substrate.

Signaling Pathway Context: The RAF/MEK/ERK Pathway

A primary mechanism of Sorafenib is the inhibition of RAF kinases (C-RAF and B-RAF), which are central components of the mitogen-activated protein kinase (MAPK) signaling cascade.[10] By blocking RAF, Sorafenib prevents the downstream phosphorylation and activation of MEK and ERK, ultimately leading to decreased cell proliferation and the induction of apoptosis.[9][10] Given its structural features, Compound X could potentially intervene at a similar point in this pathway.

G cluster_nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) GF->RTK RAS RAS RTK->RAS RAF RAF Kinase (B-RAF, C-RAF) RAS->RAF MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Nucleus Nucleus Sorafenib Sorafenib / Compound X? Sorafenib->RAF Inhibition

Caption: The RAF/MEK/ERK signaling pathway, a key target for urea-based inhibitors.

Conclusion and Future Directions

This guide outlines a systematic and scientifically rigorous approach to evaluating the anticancer potential of this compound (Compound X). By leveraging a comparative framework with an established drug like Sorafenib, researchers can efficiently move from initial cytotoxicity screening to mechanistic elucidation and target identification. The presence of the ureidobenzoic acid scaffold provides a strong rationale for prioritizing kinase inhibition as a primary mechanism of action. Positive results from this proposed experimental cascade would provide the necessary foundation for more advanced preclinical studies, including in vivo efficacy models and pharmacokinetic profiling, paving the way for potential clinical development.

References

  • Dr.Oracle. (2025, November 21). What is the mechanism of action of Sorafenib (Sorafenib)?
  • Wikipedia. (n.d.). Sorafenib.
  • BenchChem. (n.d.). Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines.
  • ClinPGx. (n.d.). Sorafenib Pharmacodynamics.
  • Proteopedia. (2022, February 21). Sorafenib.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Sorafenib Tosylate?
  • Frontiers in Chemistry. (n.d.). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future.
  • Bioorganic & Medicinal Chemistry Letters. (2006, March 1). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors.
  • BenchChem. (n.d.). Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds.
  • PubMed Central. (n.d.). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors.
  • PubMed. (n.d.). Urea derivatives as anticancer agents.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • BenchChem. (n.d.). (2-Aminophenyl)urea Derivatives as Potential Anticancer Agents: Application Notes and Protocols.
  • ResearchGate. (n.d.). Urea-containing anticancer agents discovered in medicinal chemistry....

Sources

Comparative Efficacy of 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic Acid Derivatives: An Analysis of Publicly Available Data

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Introduction and Scoping Analysis

2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid, also known as N-(3-Chloro-4-carboxyphenyl)-N',N'-dimethylurea, represents a chemical scaffold with potential for biological activity, likely as an anticancer agent by inhibiting DNA synthesis.[1] This guide was intended to provide a comprehensive comparative analysis of the efficacy of its derivatives. However, a thorough and exhaustive search of the public scientific literature, including chemical and patent databases, did not yield specific research detailing the synthesis and comparative biological evaluation of a series of derivatives based on this particular molecular framework.

The available information is largely centered on related but structurally distinct classes of compounds, such as other substituted chlorobenzoic acids, aminobenzoic acids, and various diaryl ureas. While these studies provide a broader context for the potential of substituted benzoic acids and ureas in drug discovery, they do not offer the specific data required for a direct comparative efficacy guide of this compound derivatives.

This document will, therefore, summarize the characteristics of the parent compound and discuss the biological activities of structurally related classes of compounds to provide a foundational understanding for researchers interested in this area.

The Parent Compound: this compound

The parent compound is a synthetic molecule with the following key structural features: a benzoic acid moiety, a chloro substituent at position 2, and a dimethylcarbamoylamino (a urea derivative) group at position 4.

Chemical Structure:

Caption: Chemical structure of this compound.

While specific efficacy data is scarce, its structural motifs are present in many biologically active molecules, particularly in oncology. The diaryl urea linkage, for instance, is a key feature in a number of successful kinase inhibitors.[2]

Insights from Structurally Related Compound Classes

In the absence of direct comparative data, we can draw insights from related chemical series to hypothesize potential therapeutic applications and structure-activity relationships (SAR).

Substituted Chlorobenzoic Acid Derivatives

Research into other derivatives of 2-chlorobenzoic acid has revealed significant antimicrobial activity. For example, certain Schiff's bases of 2-chlorobenzoic acid have demonstrated potent antimicrobial effects, particularly against Gram-negative bacteria like Escherichia coli.[3] This suggests that modifications of the carboxylic acid group of the parent compound could be a fruitful avenue for developing novel anti-infective agents.

Diaryl Urea Derivatives as Kinase Inhibitors

The N,N'-diarylurea core is a well-established pharmacophore in the design of kinase inhibitors. Compounds like Sorafenib, which feature this moiety, are potent inhibitors of multiple kinases involved in tumor progression, including RAF kinases and Vascular Endothelial Growth Factor Receptors (VEGFRs).[2] The general SAR for this class of compounds often indicates that electron-withdrawing groups on one of the aryl rings can enhance activity.[2] This is relevant to the 2-chloro substitution on the parent compound.

Illustrative Signaling Pathway Targeted by Diaryl Urea Kinase Inhibitors:

MAPK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation Inhibitor Diaryl Urea Inhibitor Inhibitor->RAF

Caption: Simplified RAS/RAF/MEK/ERK signaling pathway often targeted by diaryl urea-based kinase inhibitors.

Derivatives of this compound could potentially be explored as inhibitors of such pathways. The carboxylic acid group offers a handle for further chemical modification to optimize properties like solubility, cell permeability, and target engagement.

Experimental Protocols for Evaluation

Should a research program be initiated to synthesize and evaluate derivatives of this compound, the following experimental workflows would be essential.

General Synthesis Workflow

A general synthetic route would likely involve the modification of either the carboxylic acid or the urea moiety.

Synthesis_Workflow Start 2-Chloro-4-aminobenzoic acid or derivative Step1 Urea formation with (di)methyl isocyanate Start->Step1 Parent Parent Compound: This compound Step1->Parent Step2a Esterification or Amidation of Carboxylic Acid Parent->Step2a Step2b Modification of Urea Substituents Parent->Step2b Derivatives_A Carboxy-modified Derivatives Step2a->Derivatives_A Derivatives_B Urea-modified Derivatives Step2b->Derivatives_B

Caption: General synthetic strategies for generating derivatives.

In Vitro Efficacy Evaluation: Antiproliferative Assay

A standard protocol to assess the anticancer efficacy of newly synthesized derivatives would be an MTT or similar cell viability assay.

Step-by-Step Protocol:

  • Cell Culture: Human cancer cell lines (e.g., A549 lung carcinoma, HCT116 colon carcinoma) are cultured in appropriate media and conditions.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: A dilution series of the test compounds is prepared and added to the wells. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Assay: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO or isopropanol with HCl).

  • Data Acquisition: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration at which 50% of cell growth is inhibited) is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Future Directions and Conclusion

While a direct comparative efficacy guide for derivatives of this compound cannot be constructed from the currently available public data, the structural features of the parent compound suggest that its derivatives could hold promise as therapeutic agents, particularly in oncology as kinase inhibitors.

Future research should focus on the synthesis of a library of derivatives with systematic modifications to both the carboxylic acid and the urea moieties. Subsequent screening of these compounds in relevant biological assays, such as kinase inhibition and cancer cell line proliferation assays, would be necessary to establish structure-activity relationships and identify lead candidates for further development.

This analysis serves as a foundational document to stimulate and guide such future research endeavors.

References

At present, there are no specific peer-reviewed research articles detailing the synthesis and comparative efficacy of a series of this compound derivatives to list in a references section. The information provided is based on general chemical principles and data from related but distinct classes of compounds. The following citations are for the contextual information provided in this guide.

  • Zhang, Y., et al. (2022). Research and development of N,N′-diarylureas as anti-tumor agents . European Journal of Medicinal Chemistry, 238, 114468. [Link]

Sources

A Comparative Guide to the Biological Activity of 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic Acid Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the benzoic acid scaffold remains a cornerstone for the development of novel therapeutics, particularly in oncology. Its synthetic tractability and versatile substitution patterns allow for the fine-tuning of pharmacological properties. This guide provides an in-depth comparison of the biological activities of analogs based on the 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid core structure. We will delve into their potential as kinase and PARP inhibitors, supported by experimental data, and provide detailed protocols for their evaluation, empowering researchers to navigate the structure-activity relationships of this promising class of compounds.

Introduction: The Therapeutic Potential of Substituted Benzoic Acids

Substituted benzoic acid derivatives have emerged as privileged structures in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The strategic placement of substituents on the phenyl ring can profoundly influence the molecule's interaction with biological targets, leading to potent and selective inhibitors of key enzymes involved in disease pathogenesis.

The core structure of this compound combines several key features: a carboxylic acid group for potential interactions with active site residues, a chloro substituent that can modulate electronic properties and provide a vector for further modification, and a dimethylcarbamoyl-amino (urea) moiety, a common pharmacophore in enzyme inhibitors. This guide will explore how modifications to this scaffold impact its biological activity, with a focus on anticancer applications.

Comparative Analysis of Biological Activity: Kinase vs. PARP Inhibition

Analogs of this compound have shown promise as inhibitors of two critical classes of enzymes in cancer biology: protein kinases and Poly(ADP-ribose) polymerases (PARPs).

Kinase Inhibition: Targeting Aberrant Cell Signaling

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. Several benzoic acid derivatives have been investigated as kinase inhibitors. For instance, derivatives of 4-amino-3-chlorobenzoic acid have been synthesized and evaluated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in various cancers[1][2].

Structure-Activity Relationship (SAR) Insights:

The general structure-activity relationship for kinase inhibition by this class of compounds often involves:

  • The Carboxylic Acid Group: This group can form crucial hydrogen bonds with the hinge region of the kinase active site.

  • The Chloro Substituent: The chloro group at the 2-position can enhance binding affinity through halogen bonding or by influencing the overall conformation of the molecule.

  • The Urea Moiety: The urea linkage provides a rigid and planar system capable of forming multiple hydrogen bonds with the enzyme, a feature observed in many potent kinase inhibitors. Modifications of the terminal amine of the urea can be explored to optimize potency and selectivity. For example, replacing the dimethylamino group with larger or more complex cyclic amines can probe additional binding pockets.

PARP Inhibition: Exploiting Synthetic Lethality in Cancer Therapy

Poly(ADP-ribose) polymerase (PARP) enzymes are essential for DNA single-strand break repair. Inhibiting PARP in cancer cells with deficient homologous recombination repair (HRR), such as those with BRCA1/2 mutations, leads to synthetic lethality and targeted cell death. The benzimidazole carboxamide scaffold, which shares structural similarities with the benzoic acid core, has been a key component in the design of potent PARP inhibitors.

Structure-Activity Relationship (SAR) Insights:

For PARP inhibition, the key structural features often include:

  • Aromatic Core: The benzoic acid ring serves as the core scaffold that can be functionalized to interact with the nicotinamide binding pocket of the PARP enzyme.

  • Amide/Urea Linker: The amide or urea linker is critical for establishing hydrogen bond interactions within the active site.

  • Terminal Functional Groups: Modifications at the terminal end of the urea moiety can significantly impact potency and selectivity. For instance, incorporating heterocyclic rings can lead to enhanced interactions with the ribose-binding pocket.

Data Presentation: A Comparative Overview

To facilitate a direct comparison, the following table summarizes the reported biological activities of representative analogs. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Compound IDCore StructureTargetIC50 (µM)Cell LineReference
Analog A 2-Chloro-4-(ureido)benzoic acidEGFR-A549, HepG2, HCT-116[1][2]
Analog B 2-Chloro-4-(N'-phenylureido)benzoic acidEGFR-A549, HepG2, HCT-116[1][2]
Analog C 2-Chloro-4-(N'-(4-fluorophenyl)ureido)benzoic acidEGFR-A549, HepG2, HCT-116[1][2]
Analog D 4-Methylbenzamide derivative with purineKinases (e.g., Bcr-Abl)1.42 - 2.53K562, HL-60[3]
Analog E 2-Chloro-4-nitrobenzoic acid---[4]

Note: Specific IC50 values for direct analogs of this compound were not publicly available in the reviewed literature. The table presents data for structurally related compounds to illustrate the potential activities.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. The following are standard methodologies for evaluating the biological activity of these compounds.

General Synthesis of 2-Chloro-4-[(substituted-carbamoyl)amino]benzoic Acid Analogs

The synthesis of the target compounds generally follows a multi-step sequence starting from commercially available 2-chloro-4-aminobenzoic acid.

Workflow for Synthesis:

G A 2-Chloro-4-aminobenzoic acid B Protection of Carboxylic Acid A->B e.g., SOCl2, MeOH C Formation of Isocyanate B->C e.g., Phosgene or equivalent D Reaction with Amine C->D R1R2NH E Deprotection D->E e.g., LiOH F Final Analog E->F

Caption: General synthetic route for 2-chloro-4-ureidobenzoic acid analogs.

Step-by-Step Protocol:

  • Esterification: To a solution of 2-chloro-4-aminobenzoic acid in methanol, add thionyl chloride dropwise at 0°C. Reflux the mixture for 4-6 hours. Remove the solvent under reduced pressure to obtain the methyl ester.

  • Urea Formation:

    • Method A (Isocyanate): Treat the methyl 2-chloro-4-aminobenzoate with triphosgene or a similar reagent in the presence of a non-nucleophilic base (e.g., triethylamine) in an inert solvent like dichloromethane to form the corresponding isocyanate in situ.

    • Method B (Carbamoyl Chloride): React the methyl 2-chloro-4-aminobenzoate with the desired carbamoyl chloride in the presence of a base.

  • Amine Coupling: To the isocyanate solution (from Method A) or the reaction mixture containing the carbamoyl chloride (from Method B), add the desired primary or secondary amine and stir at room temperature until the reaction is complete (monitored by TLC).

  • Saponification: Hydrolyze the resulting methyl ester using a base such as lithium hydroxide in a mixture of THF and water to yield the final carboxylic acid analog.

  • Purification: Purify the final product by recrystallization or column chromatography.

In Vitro Kinase Inhibition Assay

A common method to assess kinase inhibitory activity is the ADP-Glo™ Kinase Assay (Promega).

Experimental Workflow:

G A Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) B Add ADP-Glo™ Reagent (Terminate kinase reaction, deplete remaining ATP) A->B C Add Kinase Detection Reagent (Convert ADP to ATP, generate light via luciferase) B->C D Measure Luminescence C->D

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Prepare a reaction mixture containing the kinase, a suitable substrate, ATP, and the test compound at various concentrations in a kinase buffer.

  • Initiate the kinase reaction by adding ATP and incubate at the optimal temperature for the specific kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding the ADP-Glo™ Reagent. This reagent also depletes the remaining ATP.

  • Add the Kinase Detection Reagent, which converts the ADP generated during the kinase reaction back to ATP. This newly synthesized ATP is then used by luciferase to produce a luminescent signal.

  • Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP formed and is inversely correlated with the kinase activity.

  • Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

In Vitro PARP Inhibition Assay

A commercially available PARP inhibitor assay kit (e.g., from BPS Bioscience) can be used to determine the potency of the synthesized compounds.

Step-by-Step Protocol:

  • Coat a 96-well plate with histones and incubate overnight.

  • Wash the plate and add the test compound at various concentrations, followed by the PARP enzyme and a mixture of activated DNA and NAD+.

  • Incubate the plate to allow for the PARP-catalyzed poly(ADP-ribosyl)ation of the histones.

  • Wash the plate and add a primary antibody that recognizes the poly(ADP-ribose) chains.

  • After incubation and washing, add a secondary antibody conjugated to horseradish peroxidase (HRP).

  • Add a chemiluminescent HRP substrate and measure the luminescence. The signal intensity is proportional to the PARP activity.

  • Calculate the IC50 values from the dose-response curves.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents, particularly as kinase and PARP inhibitors. The comparative analysis presented in this guide highlights the importance of systematic structural modifications to optimize biological activity. Future research should focus on synthesizing a broader range of analogs with diverse substitutions on the urea nitrogen and exploring their activity against a panel of kinases and PARP enzymes to establish a more comprehensive structure-activity relationship. Furthermore, cellular assays and in vivo studies will be crucial to validate the therapeutic potential of the most potent compounds identified.

References

  • Synthesis of 4-(acylaminomethyl)benzamides and their evaluation as potential anticancer agents. Anticancer Research. 2000;20(3A):1723-1726. [Link]

  • Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Drug Research (Stuttgart). 2014;64(4):208-213. [Link]

  • Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. Scientific Reports. 2022;12(1):16283. [Link]

  • Synthesis and evaluation of several new (2-chloroethyl)nitrosocarbamates as potential anticancer agents. Journal of Medicinal Chemistry. 1994;37(15):2447-2451. [Link]

  • New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry. 2024;16(24):2647-2662. [Link]

  • New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry. 2024;16(24):2647-2662. [Link]

  • A new class of anticancer activity with computational studies for a novel bioactive aminophosphonates based on pyrazole moiety. Scientific Reports. 2023;13(1):14675. [Link]

  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules. 2021;26(23):7157. [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. 2023. [Link]

  • Synthesis, characterization, and molecular modeling of a pharmaceutical co-crystal: (2-chloro-4-nitrobenzoic acid):(nicotinamide). Journal of Pharmaceutical Sciences. 2010;99(9):4054-4071. [Link]

  • Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N-(4-acetylphenyl)- 2-chloroacetamide. Journal of Heterocyclic Chemistry. 2020;57(8):3071-3081. [Link]

  • Synthesis and anticancer activity of 4-aminoquinazoline derivatives. Russian Chemical Reviews. 2016;85(11):1197-1224. [Link]

  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances. 2021;11(40):24781-24795. [Link]

  • Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N-(4-acetylphenyl)-2-chloroacetamide. Journal of Heterocyclic Chemistry. 2020;57(8):3071-3081. [Link]

  • Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Molecules. 2021;26(17):5111. [Link]

  • Design, Synthesis, SAR Study, Antimicrobial and Anticancer Evaluation of Novel 2-Mercaptobenzimidazole Azomethine Derivatives. Current Drug Targets. 2019;20(1):106-121. [Link]

  • Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. Archiv der Pharmazie. 2021;354(1):e2000282. [Link]

  • 2-Chloro-4-nitrobenzoic acid as a coformer with pharmaceutical cocrystals and molecular salts. Acta Crystallographica Section C: Structural Chemistry. 2020;76(Pt 8):746-752. [Link]

  • Analogues of 2′-hydroxychalcone with modified C4-substituents as the inhibitors against human acetylcholinesterase. Journal of Enzyme Inhibition and Medicinal Chemistry. 2021;36(1):130-137. [Link]

Sources

Navigating Immunoassay Specificity: A Comparative Guide to the Cross-Reactivity of 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precision of immunoassays is paramount to generating reliable and reproducible data. The specificity of an antibody-antigen interaction is the bedrock of this analytical technique. However, the potential for cross-reactivity, where an antibody binds to non-target molecules that are structurally similar to the intended analyte, can lead to inaccurate quantification and misinterpretation of results. This is a particularly critical consideration in the analysis of small molecules.

This guide provides an in-depth technical comparison of the cross-reactivity of 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid , a substituted aromatic compound, within the context of a competitive immunoassay. As direct experimental data for this specific compound is not widely published, we will explore its potential cross-reactivity through a scientifically grounded, hypothetical scenario involving a panel of structurally related compounds. This approach will illuminate the principles of immunoassay cross-reactivity and provide a robust framework for its assessment.

The Significance of Cross-Reactivity in Small Molecule Immunoassays

Immunoassays for small molecules, or haptens, typically employ a competitive format.[1][2] In this setup, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.

Cross-reactivity in such assays can lead to an overestimation of the target analyte's concentration, as the antibody may bind to structurally similar, non-target molecules.[3] This can have significant consequences in various applications, from therapeutic drug monitoring to environmental analysis. Therefore, a thorough evaluation of an immunoassay's specificity is a critical component of its validation process.[4]

Structural Comparison of the Analyte Panel

To illustrate the principles of cross-reactivity, we will consider a hypothetical competitive immunoassay developed for the quantitative detection of the phenylurea herbicide, Chlortoluron . The rationale for selecting Chlortoluron as our primary analyte is its structural similarity to our compound of interest, This compound , and other phenylurea herbicides like Diuron and Linuron .[1][5][6] The shared chemical moieties across these compounds provide a basis for potential antibody cross-reactivity.

CompoundChemical StructureMolecular FormulaCAS Number
Chlortoluron (Primary Analyte) Chlortoluron structureC₁₀H₁₃ClN₂O15545-48-9
This compound this compound structureC₁₀H₁₁ClN₂O₃59587-01-8
Diuron Diuron structureC₉H₁₀Cl₂N₂O330-54-1
Linuron Linuron structureC₉H₁₀Cl₂N₂O₂330-55-2

A key structural feature in this panel is the substituted phenyl ring and the urea or carbamoyl group. The degree of cross-reactivity is often correlated with the extent of structural similarity to the primary analyte against which the antibodies were raised.[7]

Assessing Cross-Reactivity: A Competitive ELISA Protocol

The following is a detailed, step-by-step protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) designed to assess the cross-reactivity of the selected compounds with a hypothetical anti-Chlortoluron antibody.

I. Reagent Preparation
  • Coating Buffer (Carbonate-Bicarbonate Buffer, pH 9.6): Dissolve 1.59 g of Na₂CO₃ and 2.93 g of NaHCO₃ in deionized water to a final volume of 1 L.

  • Wash Buffer (PBST): Phosphate-Buffered Saline (PBS) with 0.05% Tween-20.

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.

  • Assay Buffer: 0.5% BSA in PBST.

  • Primary Antibody Solution: Dilute the anti-Chlortoluron antibody in Assay Buffer to a pre-determined optimal concentration.

  • Enzyme-Conjugated Secondary Antibody: Dilute an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) in Assay Buffer.

  • Substrate Solution (TMB): Prepare 3,3',5,5'-Tetramethylbenzidine (TMB) substrate solution according to the manufacturer's instructions.

  • Stop Solution: 2 M H₂SO₄.

  • Standard and Test Compound Solutions: Prepare stock solutions of Chlortoluron, this compound, Diuron, and Linuron in a suitable solvent (e.g., DMSO) and create a series of dilutions in Assay Buffer.

II. ELISA Procedure
  • Coating: Coat the wells of a 96-well microtiter plate with 100 µL of a Chlortoluron-protein conjugate (e.g., Chlortoluron-BSA) at an optimized concentration in Coating Buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Competitive Reaction: Add 50 µL of the standard or test compound dilutions to the appropriate wells. Then, add 50 µL of the primary antibody solution to all wells. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Substrate Development: Add 100 µL of TMB Substrate Solution to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Data Analysis and Interpretation

The cross-reactivity of each compound is determined by comparing its half-maximal inhibitory concentration (IC50) to the IC50 of the primary analyte (Chlortoluron). The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal.

Calculation of Percentage Cross-Reactivity:

Cross-Reactivity (%) = (IC50 of Chlortoluron / IC50 of Test Compound) x 100

A higher percentage of cross-reactivity indicates a greater affinity of the antibody for the non-target compound.

Hypothetical Comparative Data

The following table presents hypothetical, yet scientifically plausible, cross-reactivity data for our panel of compounds in the anti-Chlortoluron immunoassay. The data is structured to reflect the anticipated impact of structural differences on antibody binding.

CompoundHypothetical IC50 (ng/mL)Hypothetical Cross-Reactivity (%)
Chlortoluron 10100
This compound 8511.8
Diuron 2540.0
Linuron 1506.7

Discussion of Hypothetical Results

In our hypothetical scenario, Diuron exhibits the highest cross-reactivity after the primary analyte, Chlortoluron. This is plausible due to the high degree of structural similarity, with the only major difference being the substitution pattern on the phenyl ring.

This compound shows moderate cross-reactivity. While it shares the dimethylcarbamoyl group and a chloro-substituted phenyl ring with Chlortoluron, the presence of the benzoic acid moiety introduces a significant structural and electronic difference, likely reducing its affinity for the antibody.

Linuron displays the lowest cross-reactivity. The substitution of a methoxy group on the urea nitrogen creates a distinct structural feature that would likely hinder its binding to an antibody specific for the N,N-dimethylurea structure of Chlortoluron.

These hypothetical results underscore the importance of empirical testing. Even subtle changes in molecular structure can have a profound impact on antibody binding and, consequently, on the accuracy of an immunoassay.

Visualizing the Workflow and Principles

To further clarify the concepts discussed, the following diagrams, generated using Graphviz, illustrate the competitive immunoassay principle and the experimental workflow for assessing cross-reactivity.

G cluster_0 Competitive Immunoassay Principle Immobilized Antigen Immobilized Antigen Primary Antibody Primary Antibody Immobilized Antigen->Primary Antibody Binding Labeled Secondary Antibody Labeled Secondary Antibody Primary Antibody->Labeled Secondary Antibody Binding Free Analyte Free Analyte Free Analyte->Primary Antibody Competition Substrate Substrate Labeled Secondary Antibody->Substrate Enzymatic Reaction Colored Product Colored Product Substrate->Colored Product

Caption: Principle of a competitive immunoassay.

G cluster_1 Cross-Reactivity Assessment Workflow A Plate Coating (Antigen-Protein Conjugate) B Washing & Blocking A->B C Competitive Reaction (Add Standards/Test Compounds + Primary Ab) B->C D Washing C->D E Secondary Antibody Incubation (Enzyme-Labeled) D->E F Washing E->F G Substrate Addition & Development F->G H Stop Reaction & Read Absorbance G->H I Data Analysis (IC50 & % Cross-Reactivity Calculation) H->I

Caption: Experimental workflow for cross-reactivity assessment.

Conclusion

This guide has provided a comprehensive framework for understanding and evaluating the cross-reactivity of This compound in a hypothetical immunoassay. While the presented data is illustrative, the principles and methodologies are universally applicable for the validation of any small molecule immunoassay. Rigorous assessment of cross-reactivity is not merely a procedural step but a fundamental requirement for ensuring the scientific integrity of experimental data. Researchers and drug development professionals must prioritize this aspect of assay validation to make informed decisions based on accurate and reliable quantitative results.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 27343, Chlortoluron. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3120, Diuron. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14651092, this compound. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9502, Linuron. Retrieved from [Link].

  • Creative Diagnostics (2021). Competitive ELISA. Retrieved from [Link].

  • Biomeda Corp. (n.d.). Competitive ELISA Protocol. Retrieved from [Link].

  • Wang, X., Cohen, L., Wang, J., & Walt, D. R. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society, 140(46), 15898–15905. [Link]

  • Andreasson, U., Perret-Liaudet, A., van der Flier, W. M., Lah, J. J., Levitan, E., Teunissen, C. E., ... & Blennow, K. (2015). A Practical Guide to Immunoassay Method Validation. Frontiers in Neurology, 6, 179. [Link]

  • Ismail, A. A. (2009). Interferences in Immunoassay. The Clinical Biochemist Reviews, 30(3), 131–156.
  • Science Gateway (n.d.). How to calculate IC50. Retrieved from [Link].

  • Gee, S. J., Hammock, B. D., & Van Emon, J. M. (2008). A User's Guide to Immunoassay and Other Bioanalytical Methods. CRC press.
  • Quanterix (2022). Types Of Immunoassay - And When To Use Them. Retrieved from [Link].

  • Biocompare (2020). Expert Tips on Optimizing Immunoassay Design and Validation. Retrieved from [Link].

Sources

A Researcher's Guide to Elucidating the Mechanism of Action of 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, multi-pronged strategy for the elucidation and validation of the mechanism of action (MoA) for the novel small molecule, 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid. For the purposes of this guide, we will refer to the compound as "CDBA". Given the current lack of established data on CDBA's specific biological targets, this document outlines a systematic and logical workflow. This workflow is designed to first confirm its cellular activity, then identify its molecular target(s), and finally, to validate the functional consequences of this interaction. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical stages of drug discovery.

Part 1: Initial Phenotypic and Target Agnostic Screening

Before dedicating resources to in-depth target identification, it is crucial to confirm that CDBA elicits a robust and reproducible phenotypic effect in a relevant cellular context. This initial phase will also help to narrow the scope of potential mechanisms.

Comprehensive Cell Viability and Proliferation Assays

The first step is to assess the compound's general effect on cell viability across a panel of diverse cancer cell lines. This provides initial clues as to whether CDBA is broadly cytotoxic or exhibits a degree of selectivity.

Experimental Protocol: Cell Viability Assessment using MTT/XTT Assay

  • Cell Plating: Seed a panel of cancer cell lines (e.g., MCF-7, A549, HCT116) and a non-cancerous control cell line (e.g., HEK293T) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of CDBA (e.g., from 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Staurosporine).

  • MTT/XTT Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals using a solubilization buffer.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

Hypothetical Data Presentation:

Cell LineHistologyCDBA IC50 (µM)Staurosporine IC50 (µM)
MCF-7Breast Adenocarcinoma5.20.01
A549Lung Carcinoma8.70.02
HCT116Colorectal Carcinoma4.50.015
HEK293TEmbryonic Kidney> 1000.5

Interpretation of Hypothetical Data: The hypothetical data suggests that CDBA exhibits selective cytotoxicity towards cancer cell lines over a non-cancerous cell line. This provides a rationale for proceeding with further investigation into its anticancer mechanism.

Target Agnostic Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique to identify direct target engagement in a cellular context without prior knowledge of the target.[1] The principle is that a small molecule binding to its protein target stabilizes the protein against thermal denaturation.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Culture and Treatment: Culture a responsive cell line (e.g., HCT116) to confluence. Treat the cells with CDBA or vehicle control for a specified time.

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short duration.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction.

  • Protein Analysis: Analyze the soluble fractions by Western blotting for a candidate protein or by mass spectrometry for a proteome-wide analysis.

Hypothetical Data Interpretation: A proteome-wide CETSA® experiment might reveal a specific protein that is significantly stabilized in the presence of CDBA, thus identifying it as a primary candidate for direct binding.

Part 2: Unbiased Target Identification Strategies

With evidence of cellular activity and potential target engagement, the next phase focuses on definitively identifying the molecular target(s) of CDBA. Employing multiple orthogonal approaches is critical for robust target identification.[2]

Affinity-Based Chemical Proteomics

This approach involves immobilizing CDBA on a solid support to "pull down" its binding partners from a cell lysate.

Experimental Workflow: Affinity-Based Pull-Down

Caption: Workflow for affinity-based target identification of CDBA.

Considerations for Success: The position of the affinity tag on CDBA is critical and should be chosen to minimize interference with its binding activity. A structurally related but inactive control compound should be used in parallel to distinguish specific from non-specific binders.[1]

Drug Affinity Responsive Target Stability (DARTS)

DARTS is another label-free method that identifies target proteins based on their stabilization by the small molecule, in this case against proteolysis.[2]

Experimental Protocol: DARTS

  • Cell Lysate Preparation: Prepare a cell lysate from a responsive cell line.

  • Compound Incubation: Incubate aliquots of the lysate with varying concentrations of CDBA or a vehicle control.

  • Protease Digestion: Subject the lysates to limited proteolysis with a protease such as thermolysin.

  • Analysis: Analyze the protein fragments by SDS-PAGE and Coomassie staining or by Western blotting for specific candidates. A target protein will show increased resistance to digestion in the presence of CDBA.

Part 3: Target Validation and Downstream Pathway Analysis

Once a putative target is identified, the next critical step is to validate that this target is indeed responsible for the observed cellular phenotype.

Direct Binding Assays

Biophysical techniques are essential to confirm a direct interaction between CDBA and the identified target protein and to quantify the binding affinity.

Orthogonal Binding Assays:

  • Surface Plasmon Resonance (SPR): This technique provides real-time kinetics of the interaction, yielding association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD).[3]

  • Isothermal Titration Calorimetry (ITC): ITC measures the heat change upon binding, providing thermodynamic parameters of the interaction, including the binding affinity (KD) and stoichiometry.[3][4]

Hypothetical Data Comparison:

TechniqueParameterValue
SPRKD250 nM
ITCKD300 nM

Interpretation: Consistent KD values from two orthogonal methods provide strong evidence for a direct and specific interaction between CDBA and its target.

Genetic Target Validation

To causally link the identified target to the cellular effects of CDBA, genetic approaches such as RNA interference (RNAi) or CRISPR-Cas9-mediated gene knockout are indispensable.[3]

Experimental Protocol: siRNA-mediated Knockdown

  • Transfection: Transfect a responsive cell line with siRNA targeting the putative target protein or a non-targeting control siRNA.

  • Knockdown Confirmation: After 48-72 hours, confirm the knockdown of the target protein by Western blotting.

  • CDBA Treatment: Treat the knockdown and control cells with varying concentrations of CDBA.

  • Phenotypic Assay: Perform a cell viability or proliferation assay.

Expected Outcome and Interpretation: If the target protein is essential for the activity of CDBA, cells with reduced levels of the target protein should exhibit a decreased sensitivity to the compound (a rightward shift in the dose-response curve).

Signaling Pathway Validation:

Sources

A Performance Comparison Guide to the Antimicrobial Potential of 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless evolution of antimicrobial resistance necessitates a continuous search for novel chemical entities with therapeutic potential. Benzoic acid and its derivatives have long been recognized for their antimicrobial properties, utilized as preservatives in food, cosmetics, and pharmaceutical products.[1][2] Their mechanism often involves disrupting microbial cell homeostasis and metabolic processes.[1][2] This guide focuses on a specific, potentially novel derivative, 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid (hereafter referred to as "Compound X"), providing a framework for its comprehensive antimicrobial screening and performance comparison against established therapeutic agents.

While specific antimicrobial data for Compound X is not yet prevalent in public literature, this document serves as a detailed roadmap for researchers and drug development professionals. It outlines the requisite experimental protocols, explains the scientific rationale behind methodological choices, and presents a hypothetical data comparison to illustrate how its performance can be benchmarked. The protocols described are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and validity.[3][4]

Section 1: Rationale and Postulated Mechanism of Action

The chemical structure of Compound X, a substituted benzoic acid, suggests a potential for antimicrobial activity. The lipophilicity and electronic effects of the chloro and dimethylcarbamoyl groups on the benzene ring may influence its ability to penetrate microbial cell membranes and interact with intracellular targets.[5]

Postulated Mechanism:

Benzoic acid derivatives can exert their antimicrobial effect by disrupting the cell membrane, leading to an imbalance in cytoplasmic ions and subsequent cell death.[6] The acidic nature of the carboxyl group can also contribute by releasing H+ ions into the cytoplasm, disrupting cellular homeostasis.[1] The specific substituents on Compound X may enhance this activity or introduce novel mechanisms, such as enzyme inhibition, which require empirical investigation.

Postulated_Mechanism cluster_membrane Microbial Cell Membrane cluster_cytoplasm Cytoplasm Compound_X Compound X Membrane Membrane Disruption Compound_X->Membrane Penetration Homeostasis Disrupted Homeostasis (Ion Imbalance, pH drop) Membrane->Homeostasis Increased Permeability Metabolism Metabolic Inhibition Membrane->Metabolism Enzyme Interaction Cell_Death Cell Death Homeostasis->Cell_Death Metabolism->Cell_Death

Caption: Postulated mechanism of Compound X.

Section 2: Experimental Design for Antimicrobial Performance Evaluation

A tiered screening approach is recommended to efficiently evaluate the antimicrobial potential of Compound X. This involves primary screening for a broad overview of activity, followed by quantitative secondary screening to determine potency.

Screening_Workflow Start Compound X Synthesis & Characterization Primary Primary Screening (Agar Disk Diffusion) Start->Primary Test against panel of microbes Secondary Secondary Screening (Broth Microdilution - MIC) Primary->Secondary If active (Zone of Inhibition > 0) Tertiary Advanced Characterization (MBC, Time-Kill Assay) Secondary->Tertiary Quantify potency End Performance Profile Established Tertiary->End

Caption: Tiered antimicrobial screening workflow.

Test Organisms

A representative panel of microorganisms should be selected to determine the spectrum of activity. This panel should include:

  • Gram-positive Bacteria: Staphylococcus aureus (ATCC 25923), Bacillus subtilis (ATCC 6633)

  • Gram-negative Bacteria: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)

  • Fungi (Yeast): Candida albicans (ATCC 90028)

  • Fungi (Mold): Aspergillus niger (ATCC 16404)

Comparator Agents

Performance should be benchmarked against well-characterized, broad-spectrum agents.[7][8]

  • Antibacterial: Ciprofloxacin (targets Gram-negative and some Gram-positive bacteria)[7], Ampicillin (targets Gram-positive and some Gram-negative bacteria).

  • Antifungal: Fluconazole (targets yeasts)[9][10], Amphotericin B (broad-spectrum antifungal).[9]

Section 3: Detailed Experimental Protocols

Adherence to standardized protocols is critical for generating reliable and comparable data. The following methodologies are based on CLSI and EUCAST guidelines.[3][4][11]

Primary Screening: Agar Disk Diffusion Test

This method provides a qualitative assessment of antimicrobial activity and is ideal for initial screening.[12][13]

Protocol:

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) for bacteria and Sabouraud Dextrose Agar (SDA) for fungi, and pour into sterile Petri dishes.

  • Inoculum Preparation: Prepare a microbial suspension in sterile saline, adjusted to a 0.5 McFarland turbidity standard.

  • Plate Inoculation: Evenly swab the microbial suspension across the entire surface of the agar plates to create a lawn.

  • Disk Application: Aseptically place sterile paper disks (6 mm diameter) onto the inoculated agar surface.

  • Compound Loading: Pipette a defined volume (e.g., 20 µL) of Compound X, comparator agents, and a solvent control (e.g., DMSO) onto separate disks.

  • Incubation: Incubate plates at 37°C for 18-24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Data Collection: Measure the diameter (in mm) of the clear zone of inhibition around each disk.

Secondary Screening: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the gold standard for quantitatively determining the lowest concentration of an agent that inhibits visible microbial growth.[13][14]

Protocol:

  • Plate Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of Compound X and comparator agents in the appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Addition: Add the standardized microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth + inoculum, no drug) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates under the same conditions as the disk diffusion test.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).[14]

Section 4: Hypothetical Performance Comparison

To illustrate how the data would be presented, the following tables summarize hypothetical results from the screening assays.

Table 1: Primary Screening - Zone of Inhibition (mm)

Test Agent S. aureus E. coli C. albicans A. niger
Compound X 18 15 12 0
Ciprofloxacin 25 30 0 0
Ampicillin 28 8 0 0
Fluconazole 0 0 22 0
Amphotericin B 0 0 20 18

| Solvent Control | 0 | 0 | 0 | 0 |

Interpretation: In this hypothetical scenario, Compound X shows broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as the yeast C. albicans. Its lack of activity against the mold A. niger suggests a narrower antifungal spectrum compared to Amphotericin B.

Table 2: Secondary Screening - Minimum Inhibitory Concentration (MIC) in µg/mL

Test Agent S. aureus E. coli C. albicans
Compound X 8 16 32
Ciprofloxacin 1 0.25 >128
Ampicillin 0.5 32 >128

| Fluconazole | >128 | >128 | 2 |

Interpretation: The hypothetical MIC data allows for a quantitative comparison. Compound X demonstrates moderate antibacterial potency, being less potent than the dedicated antibiotics Ciprofloxacin and Ampicillin against their respective primary targets. Its anti-candidal activity is present but significantly weaker than that of the dedicated antifungal, Fluconazole.

Section 5: Conclusion and Future Directions

This guide provides a robust framework for the initial evaluation of This compound as a potential antimicrobial agent. The proposed workflow, grounded in established methodologies, ensures that the generated data will be reliable and directly comparable to existing knowledge.

Based on the hypothetical results, Compound X presents an interesting profile with broad-spectrum antibacterial and some antifungal activity. While its potency may not surpass that of specialized, market-leading drugs, its unique structure could be effective against resistant strains or offer a favorable safety profile.

Next Steps would include:

  • Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assays: To determine if the compound is static (inhibits growth) or cidal (kills the organism).

  • Time-Kill Kinetic Assays: To understand the rate at which the compound kills the microbes.[12]

  • Toxicity Assays: In vitro cytotoxicity testing against human cell lines to assess its therapeutic index.

  • Mechanism of Action Studies: Further experiments to confirm the precise cellular targets and mechanisms.[6]

The exploration of novel chemical scaffolds like Compound X is a critical endeavor in the ongoing fight against infectious diseases.

References

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  • Hirai, T., et al. (2020). Synergistic staphylocidal interaction of benzoic acid derivatives (benzoic acid, 4-hydroxybenzoic acid and β-resorcylic acid) and capric acid: mechanism and verification study using artificial skin. Journal of Antimicrobial Chemotherapy, 75(3), 571–575. Available at: [Link]

  • Li, Y., et al. (2024). Compare the efficacy of antifungal agents as primary therapy for invasive aspergillosis: a network meta-analysis. Journal of Medical Microbiology, 73(6). Available at: [Link]

  • Gerber, J. S., et al. (2017). Comparing Broad- and Narrow-Spectrum Antibiotics for Children with Ear, Sinus, and Throat Infections. JAMA, 317(20), 2093–2103. Available at: [Link]

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  • Humphries, R. M., et al. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Journal of Clinical Microbiology, 58(3), e01864-19. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2025). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from [Link]

  • World Organisation for Animal Health (WOAH). (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

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  • Scientific Research Publishing. (2019). Clinical & Laboratory Standards Institute CLSI Guidelines (2019) CLSI M100-ED29 2019 Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

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Navigating the Structure-Activity Landscape of Substituted Benzoic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry, the benzoic acid scaffold serves as a versatile template for the design of novel therapeutic agents. The strategic placement of various functional groups on this fundamental structure can dramatically influence its biological activity, paving the way for the development of potent and selective drugs. This guide delves into the structure-activity relationships (SAR) of a series of benzoic acid analogs, with a particular focus on the impact of substitutions at the 2 and 4 positions, drawing parallels to the structural motifs of 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid. Through an objective comparison of their performance against various biological targets, supported by experimental data, we aim to provide a comprehensive resource for researchers engaged in the discovery and development of new chemical entities.

The Benzoic Acid Core: A Privileged Scaffold in Drug Discovery

The benzoic acid moiety is a recurring structural feature in a multitude of biologically active compounds. Its prevalence can be attributed to its ability to engage in various non-covalent interactions with biological macromolecules, including hydrogen bonding, ionic interactions, and pi-stacking. The carboxyl group, in particular, is a key pharmacophoric element, often involved in critical binding interactions with enzyme active sites or receptor pockets. The aromatic ring provides a rigid framework for the precise orientation of substituents, allowing for the fine-tuning of a compound's pharmacological profile.

Deconstructing the Structure-Activity Relationship: Key Substitutions and Their Impact

The biological activity of benzoic acid analogs is profoundly influenced by the nature and position of substituents on the phenyl ring. Here, we explore the SAR of analogs bearing substitutions that mirror the key features of this compound: a halogen at the 2-position and a substituted amino group at the 4-position.

The Influence of Halogenation at the 2-Position

The introduction of a chlorine atom at the 2-position of the benzoic acid ring can have a significant impact on the molecule's physicochemical properties and biological activity. The electron-withdrawing nature of the chlorine atom can modulate the acidity of the carboxylic acid, influencing its ionization state at physiological pH. Furthermore, the steric bulk of the chlorine atom can impose conformational constraints on the molecule, potentially favoring a bioactive conformation.

Studies on 2-chlorobenzoic acid derivatives have revealed their potential as antimicrobial agents.[1] For instance, the synthesis and evaluation of a series of 2-chlorobenzoic acid derivatives demonstrated greater antibacterial potential against Gram-negative bacteria, such as Escherichia coli, compared to Gram-positive bacteria.[1] Quantitative structure-activity relationship (QSAR) studies on these derivatives indicated that their antimicrobial activities were governed by topological parameters, highlighting the importance of molecular shape and connectivity.[1]

The Role of the 4-Amino Group and its Analogs

The amino group at the 4-position of the benzoic acid ring is another critical determinant of biological activity. This group can act as a hydrogen bond donor and can be readily modified to introduce a variety of substituents, thereby enabling the exploration of a vast chemical space. Para-aminobenzoic acid (PABA) itself is a crucial building block in the synthesis of numerous pharmaceuticals and is known to possess a wide range of biological properties, including antimicrobial and cytotoxic activities.[2][3]

The derivatization of the 4-amino group has been a successful strategy in the development of potent therapeutic agents. For example, the synthesis of 4-amino-3-chloro benzoate ester derivatives has led to the identification of promising inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy.[4] In silico analysis of these compounds revealed that hydrazine-1-carbothioamide derivatives exhibited the best matching pattern with EGFR pharmacophoric queries compared to the known inhibitor erlotinib.[4]

Comparative Performance of Benzoic Acid Analogs: A Data-Driven Analysis

To provide a clear and objective comparison of the performance of various benzoic acid analogs, the following table summarizes key experimental data from the literature. This data highlights the impact of different structural modifications on their biological activity against various targets.

Compound/Analog Target/Activity Key Structural Features Performance Metric (IC50/MIC) Reference
2-Chlorobenzoic acid derivative (Compound 6)Antibacterial (E. coli)2-chloro, Schiff's basepMIC = 2.27 µM/ml[1]
4-((bis(4-hydroxyphenyl)methylene)amino)benzoic acidCholinesterase Inhibition4-substituted aminoIC50 = 7.49 ± 0.16 µM (AChE)[2]
Benzylaminobenzoic acidCholinesterase Inhibition4-substituted aminoIC50 = 2.67 ± 0.05 µM (BChE)[2]
4-amino-3-chloro benzoate ester derivative (N5a)Anticancer (A549, HepG2, HCT-116)4-amino, 3-chloro, hydrazine-1-carbothioamideCytotoxic, EGFR inhibitor[4]
2-hydroxy-3-[2-(2,6-dimethoxyphenoxy)ethylamino]-propyl 4-(butoxycarbonylamino)benzoate hydrochlorideAntimycobacterial4-substituted aminoHigher activity than ciprofloxacin[5]
2-phenoxybenzamide derivative (para-substituted)Antiplasmodial (P. falciparum)2-phenoxy, 4-N-Boc-piperazinylIC50 = 0.2690 µM[6]

Visualizing Structure-Activity Relationships

The following diagrams illustrate the key structural modifications and their influence on the biological activity of benzoic acid analogs.

Caption: Key substitution points on the benzoic acid scaffold and their associated biological activities.

Experimental Protocols: A Guide to Assessing Biological Activity

The evaluation of the biological activity of benzoic acid analogs requires robust and validated experimental protocols. Below are detailed, step-by-step methodologies for key assays frequently employed in the study of these compounds.

Antimicrobial Susceptibility Testing: Tube Dilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.[1]

Principle: A serial dilution of the test compound is prepared in a liquid growth medium, which is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism after incubation.

Protocol:

  • Preparation of Test Compound Stock Solution: Dissolve the compound in a suitable solvent (e.g., DMSO) to a known concentration.

  • Serial Dilution: Prepare a series of twofold dilutions of the stock solution in sterile Mueller-Hinton broth in test tubes.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., E. coli) equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each tube with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the tubes at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

In Vitro Poly(ADP-ribose) Polymerase (PARP) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of PARP, a key enzyme in DNA repair.[7][8]

Principle: The assay measures the incorporation of biotinylated ADP-ribose into a histone substrate by recombinant PARP enzyme. The amount of incorporated biotin is then detected using a streptavidin-conjugated reporter.

Protocol:

  • Assay Buffer Preparation: Prepare an assay buffer containing Tris-HCl, MgCl2, DTT, and activated DNA.

  • Compound Dilution: Prepare serial dilutions of the test compound in the assay buffer.

  • Enzyme and Substrate Preparation: Prepare a solution of recombinant human PARP1 enzyme and biotinylated NAD+ in the assay buffer.

  • Reaction Initiation: In a 96-well plate, add the compound dilutions, PARP1 enzyme, and histone-coated plate. Initiate the reaction by adding the biotinylated NAD+.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Washing: Wash the plate to remove unincorporated reagents.

  • Detection: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate. After another wash step, add a chemiluminescent HRP substrate.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

PARP_Assay_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_detection Detection Compound Test Compound Dilutions Incubation Incubate at RT Compound->Incubation Enzyme PARP Enzyme Solution Enzyme->Incubation Substrate Biotinylated NAD+ & Histone Plate Substrate->Incubation Wash1 Wash Plate Incubation->Wash1 Add_Strep_HRP Add Streptavidin-HRP Wash1->Add_Strep_HRP Wash2 Wash Plate Add_Strep_HRP->Wash2 Add_Substrate Add Chemiluminescent Substrate Wash2->Add_Substrate Read Read Luminescence Add_Substrate->Read

Caption: Workflow for an in vitro PARP inhibition assay.

Conclusion

The structure-activity relationship of benzoic acid analogs is a rich and complex field of study. The strategic manipulation of substituents on the benzoic acid scaffold has proven to be a highly effective approach for the development of novel therapeutic agents with diverse biological activities. This guide has provided a comparative overview of the SAR of key analogs, highlighting the critical roles of the 2-chloro and 4-amino functionalities. The presented experimental data and protocols offer a valuable resource for researchers in the field, facilitating the rational design and evaluation of the next generation of benzoic acid-based drugs. As our understanding of the intricate interactions between small molecules and their biological targets continues to grow, the benzoic acid scaffold is poised to remain a cornerstone of medicinal chemistry for years to come.

References

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  • El-Gamal, M. I., et al. (2022). Identification and Characterization of Novel Inhibitors of Human Poly(ADP-Ribose) Polymerase-1. International Journal of Molecular Sciences, 23(13), 7234. [Link]

  • O'Connor, M. J. (2015). Poly (ADP-Ribose) Polymerase Inhibitors in the Clinic. Journal of Clinical Oncology, 33(12), 1301–1314. [Link]

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  • Pojer, F., et al. (2006). Structure-activity relationships of aminocoumarin-type gyrase and topoisomerase IV inhibitors obtained by combinatorial biosynthesis. Antimicrobial agents and chemotherapy, 50(4), 1136-1142. [Link]

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  • Smith, G., Wermuth, U. D., & White, J. M. (2011). Synthesis, characterization, and molecular modeling of a pharmaceutical co-crystal:(2-chloro-4-nitrobenzoic acid):(nicotinamide). Crystal Growth & Design, 11(10), 4598-4605. [Link]

  • Ghorab, M. M., et al. (2022). Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. Scientific reports, 12(1), 1-17. [Link]

  • Hall, S. E., et al. (2013). Discovery of substituted-2, 4-dimethyl-(naphthalene-4-carbonyl) amino-benzoic acid as potent and selective EP4 antagonists. Bioorganic & medicinal chemistry letters, 23(21), 5844-5848. [Link]

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  • Kos, J., et al. (2013). Synthesis and biological evaluation of 2-hydroxy-3-[(2-aryloxyethyl) amino] propyl 4-[(alkoxycarbonyl) amino] benzoates. Molecules, 18(11), 13648-13670. [Link]

  • Pojer, F., et al. (2006). Structure-Activity Relationships of Aminocoumarin-Type Gyrase and Topoisomerase IV Inhibitors Obtained by Combinatorial Biosynthesis. Antimicrobial Agents and Chemotherapy, 50(4), 1136-1142. [Link]

  • Schalk, V., et al. (2019). Synthesis and Structure–Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules, 24(12), 2296. [Link]

  • Pisano, S., et al. (2019). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Molecules, 24(10), 1800. [Link]

  • Al-Omaari, G. M., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2431478. [Link]

  • Sasso, O., et al. (2013). Synthesis and structure-activity relationship (SAR) of 2-methyl-4-oxo-3-oxetanylcarbamic acid esters, a class of potent N-acylethanolamine acid amidase (NAAA) inhibitors. Journal of medicinal chemistry, 56(19), 7661-7675. [Link]

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A Comparative Guide to the Synthetic Routes of 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid is a valuable substituted benzoic acid derivative that serves as a key intermediate in the synthesis of various pharmacologically active compounds and other fine chemicals. Its structural complexity, featuring a chlorinated aromatic ring, a carboxylic acid, and a dimethylurea moiety, necessitates a carefully considered synthetic strategy to ensure high yield, purity, and scalability. This guide provides an in-depth comparative analysis of plausible synthetic routes to this target molecule, offering field-proven insights into the rationale behind experimental choices and detailed protocols for researchers, scientists, and drug development professionals.

Two primary retrosynthetic disconnections are considered for the synthesis of this compound. The first approach (Route 1) involves the initial establishment of the chloro and nitro functionalities on the benzoic acid core, followed by reduction of the nitro group and subsequent acylation. The second approach (Route 2) considers the acylation of a readily available aminobenzoic acid, followed by a late-stage chlorination of the aromatic ring. This guide will demonstrate that while both routes are theoretically plausible, Route 1 offers a significantly more practical and efficient pathway due to predictable regioselectivity.

Route 1: A Regioselective Approach via Nitro Group Reduction and Subsequent Acylation

This synthetic pathway commences with the commercially available 2-chloro-4-nitrobenzoic acid, leveraging the well-established chemistry of nitro group reduction and subsequent amine functionalization. This route is generally preferred due to the high regioselectivity and yields of each step.

Figure 1: Synthetic pathway for Route 1.

Step 1: Reduction of 2-Chloro-4-nitrobenzoic acid to 4-Amino-2-chlorobenzoic acid

The initial step involves the reduction of the nitro group of 2-chloro-4-nitrobenzoic acid to an amine. This transformation is a cornerstone of aromatic chemistry, with several reliable and scalable methods available. The choice of reducing agent is critical to ensure high conversion while preserving the chloro and carboxylic acid functionalities.

Method A: Reduction with Tin(II) Chloride (Stannous Chloride)

This classic and effective method is well-suited for laboratory-scale synthesis due to its operational simplicity and high yields.[1]

  • Experimental Protocol:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-chloro-4-nitrobenzoic acid (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.

    • Add a solution of tin(II) chloride dihydrate (4-5 equivalents) in concentrated hydrochloric acid.[1]

    • Heat the reaction mixture to reflux (typically 70-110°C) and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[1]

    • Cool the reaction mixture to room temperature and carefully neutralize the excess acid by the slow addition of a concentrated sodium hydroxide solution until the pH is basic. This will precipitate tin salts.[1]

    • Extract the product into an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-Amino-2-chlorobenzoic acid. Further purification can be achieved by recrystallization.

  • Causality of Experimental Choices:

    • The use of an acidic medium is crucial for the activity of SnCl₂ as a reducing agent for nitro groups.

    • A significant excess of SnCl₂ is employed to drive the reaction to completion.

    • Neutralization is a critical step to deprotonate the amino and carboxylic acid groups and to precipitate the tin salts, facilitating the extraction of the product.

Method B: Catalytic Hydrogenation

For larger-scale syntheses and processes where the use of heavy metals is a concern, catalytic hydrogenation is a cleaner and highly efficient alternative.

  • Experimental Protocol:

    • In a hydrogenation vessel, dissolve or suspend 2-chloro-4-nitrobenzoic acid (1 equivalent) in a suitable solvent like ethanol, methanol, or ethyl acetate.

    • Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

    • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.

    • Monitor the reaction by observing hydrogen uptake or by TLC.

    • Upon completion, carefully vent the hydrogen and filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain 4-Amino-2-chlorobenzoic acid.

  • Causality of Experimental Choices:

    • Palladium on carbon is a highly effective and widely used catalyst for the reduction of aromatic nitro groups.

    • The reaction is typically run at or near room temperature, making it energetically favorable.

    • Filtration to remove the catalyst is a straightforward workup procedure, yielding a product of high purity.

Step 2: Acylation of 4-Amino-2-chlorobenzoic acid

The final step in this route is the formation of the urea linkage by acylating the amino group of 4-Amino-2-chlorobenzoic acid with dimethylcarbamoyl chloride. This reaction requires a base to neutralize the hydrochloric acid byproduct.

  • Experimental Protocol:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-Amino-2-chlorobenzoic acid (1 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile.

    • Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA) (2-3 equivalents).

    • Cool the mixture in an ice bath and add dimethylcarbamoyl chloride (1.1-1.5 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

    • Upon completion, quench the reaction with water and acidify with dilute HCl to a pH of 2-3 to precipitate the product.

    • Filter the precipitate, wash with water, and dry under vacuum to obtain this compound. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

  • Causality of Experimental Choices:

    • Anhydrous conditions are necessary as dimethylcarbamoyl chloride is moisture-sensitive.

    • The use of a non-nucleophilic base is crucial to prevent it from reacting with the dimethylcarbamoyl chloride. An excess of the base is used to scavenge the HCl produced during the reaction and to deprotonate the carboxylic acid, which can improve solubility.

    • Acidification during workup protonates the carboxylic acid, causing the final product to precipitate out of the aqueous solution.

Route 2: A Challenging Pathway via Late-Stage Chlorination

This alternative synthetic route begins with the readily available 4-aminobenzoic acid, involves an initial acylation step, and concludes with the chlorination of the aromatic ring. While seemingly straightforward, this route is hampered by significant challenges in controlling the regioselectivity of the chlorination step.

Figure 2: Synthetic pathway for Route 2, highlighting the problematic chlorination step.

Step 1: Acylation of 4-Aminobenzoic acid

The initial acylation of 4-aminobenzoic acid with dimethylcarbamoyl chloride would proceed under similar conditions as described in Route 1, Step 2, to yield 4-[(dimethylcarbamoyl)amino]benzoic acid.

Step 2: Electrophilic Chlorination of 4-[(Dimethylcarbamoyl)amino]benzoic acid

This step represents the major drawback of Route 2. The regiochemical outcome of electrophilic aromatic substitution is governed by the directing effects of the existing substituents. In the intermediate, 4-[(dimethylcarbamoyl)amino]benzoic acid, we have two key groups:

  • The 4-[(dimethylcarbamoyl)amino] group: This is an ortho-, para-directing and strongly activating group.

  • The 1-carboxylic acid group: This is a meta-directing and deactivating group.

The powerful activating and ortho-directing effect of the amino-derived group would strongly favor chlorination at positions 3 and 5 (ortho to the activating group). Chlorination at the desired position 2 is disfavored as it is ortho to the deactivating carboxylic acid group. Direct chlorination of 4-aminobenzoic acid itself is known to be problematic, often leading to polychlorination and even dearomatization.[2][3] While protecting the amino group can mitigate some side reactions, the directing effect remains a significant hurdle for achieving the desired 2-chloro isomer in a reasonable yield. Therefore, this route is not synthetically viable for the preparation of the target molecule.

Comparative Analysis

The following table summarizes the key comparative aspects of the two proposed synthetic routes.

FeatureRoute 1: Reduction then AcylationRoute 2: Acylation then Chlorination
Number of Steps 22
Starting Material 2-Chloro-4-nitrobenzoic acid4-Aminobenzoic acid
Overall Yield HighVery Low to Negligible
Regioselectivity ExcellentPoor
Feasibility HighLow
Key Advantage Predictable and high-yielding reactions.Starts from a simpler, more common reagent.
Key Disadvantage Requires a more functionalized starting material.The chlorination step is not regioselective for the desired product.

Conclusion

Based on a thorough analysis of fundamental principles of organic synthesis and available literature on related transformations, Route 1 is unequivocally the superior and recommended synthetic strategy for the preparation of this compound. This route offers a predictable, high-yielding, and scalable pathway by leveraging well-established and regioselective reactions. In contrast, the late-stage chlorination required in Route 2 is highly problematic due to unfavorable directing group effects, which would lead to a mixture of isomers and a very low yield of the desired product, rendering it synthetically impractical. For researchers and drug development professionals, the selection of a robust and reliable synthetic route is paramount, and in this case, the evidence strongly supports the adoption of the reduction-then-acylation strategy.

References

  • The chlorination of 4‐aminobenzoic acid and its methyl ester. ResearchGate. Available at: [Link]

  • The chlorination of 4-aminobenzoic acid and its methyl ester. Semantic Scholar. Available at: [Link]

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A Senior Application Scientist's Guide to Bioassay Validation for Novel PARP Inhibitors: A Comparative Analysis Featuring 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel PARP Inhibitors and the Imperative of Rigorous Bioassay Validation

The landscape of targeted cancer therapy has been revolutionized by the advent of Poly (ADP-ribose) polymerase (PARP) inhibitors. These agents have shown remarkable efficacy, particularly in tumors harboring defects in the homologous recombination (HR) DNA repair pathway, a concept known as synthetic lethality. The discovery and development of new, more potent, and selective PARP inhibitors is an ongoing endeavor in oncology research.

This guide provides a comprehensive framework for the validation of bioassays to characterize the activity of novel chemical entities as potential PARP inhibitors. For the purpose of this guide, we will use the hypothetical compound, 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid , as our candidate molecule. While there is no publicly available data on the biological activity of this specific compound, its structural motifs share features with other known kinase inhibitors, making it a plausible candidate for investigation as a PARP inhibitor.

This document is intended for researchers, scientists, and drug development professionals. It will not only detail the step-by-step protocols for various pertinent assays but will also delve into the critical rationale behind experimental choices, ensuring a deep understanding of the validation process. Our approach is grounded in the principles of scientific integrity, adhering to the stringent guidelines set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[1][2][3][4][5][6][7][8][9][10]

The Triumvirate of Bioassays for PARP Inhibitor Characterization: A Comparative Overview

The journey of characterizing a novel PARP inhibitor involves a multi-faceted approach, employing a suite of bioassays that progressively build a comprehensive profile of the compound's activity. We will focus on three key classes of assays:

  • Biochemical Assays: These cell-free assays provide the most direct measure of a compound's ability to inhibit the enzymatic activity of PARP. They are essential for initial high-throughput screening and for determining the intrinsic potency of an inhibitor.

  • Cell-Based Assays: Moving into a more physiologically relevant context, these assays assess the compound's activity within a living cell. They provide insights into cell permeability, target engagement in a cellular environment, and the downstream consequences of PARP inhibition.

  • Functional Assays for DNA Damage and Repair: These assays evaluate the ultimate biological consequence of PARP inhibition – the impairment of DNA repair. They are crucial for confirming the mechanism of action and for understanding the functional impact of the inhibitor on cellular processes.

The choice of assay is dictated by the stage of drug discovery and the specific questions being addressed.[11][12][13][14][15] A logical progression, as we will explore, often starts with the simplicity and high-throughput nature of biochemical assays, followed by the greater physiological relevance of cell-based assays, and culminating in the mechanistic confirmation provided by functional assays.

Primary Bioassay: Cell-Based PARP Activity Assay (PAR-Measurement)

For a robust initial assessment of a novel compound like this compound in a cellular context, a cell-based assay measuring the levels of poly(ADP-ribose) (PAR) is a highly effective primary choice. This assay directly measures the product of PARP enzyme activity within the cell, providing a clear indication of target engagement and inhibition.

Rationale for Selection
  • Physiological Relevance: Unlike biochemical assays, this method assesses the inhibitor's ability to penetrate the cell membrane and inhibit PARP in its native environment.[14]

  • Direct Readout of Target Activity: Measuring PAR levels is a direct downstream indicator of PARP enzymatic activity.

  • Quantitative and High-Throughput Amenable: This assay can be adapted to a 96-well or 384-well plate format, making it suitable for dose-response studies and for screening multiple compounds.

Experimental Workflow

Caption: Workflow for a cell-based PARP activity assay.

Detailed Protocol: ELISA-based PAR Measurement
  • Cell Culture and Seeding:

    • Culture a suitable cancer cell line (e.g., HeLa or a BRCA-deficient line like CAPAN-1) in appropriate media.

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and known PARP inhibitors (e.g., Olaparib, Rucaparib) in cell culture media.

    • Treat the cells with the compounds for a predetermined incubation period (e.g., 1-4 hours). Include a vehicle control (e.g., DMSO).

  • Induction of DNA Damage:

    • Following compound incubation, treat the cells with a DNA damaging agent such as hydrogen peroxide (H₂O₂) or methyl methanesulfonate (MMS) for a short period (e.g., 15-30 minutes) to stimulate PARP activity.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer containing protease inhibitors.

  • ELISA for PAR Detection:

    • Use a commercially available PAR ELISA kit.

    • Coat a 96-well ELISA plate with an anti-PAR antibody.

    • Add cell lysates to the wells and incubate to allow PAR to bind to the antibody.

    • Wash the wells to remove unbound material.

    • Add a detection antibody (e.g., a biotinylated anti-PAR antibody), followed by a streptavidin-HRP conjugate.

    • Add a chromogenic substrate (e.g., TMB) and measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Generate a standard curve using known concentrations of PAR.

    • Quantify the amount of PAR in each sample.

    • Plot the percentage of PARP inhibition against the concentration of the inhibitor.

    • Calculate the IC50 value using a non-linear regression model (e.g., four-parameter logistic fit).

Validation Parameters and Acceptance Criteria

The validation of this cell-based potency assay should be conducted in accordance with ICH Q2(R1) and FDA guidelines.[1][2][4][7][8][10][16]

Validation ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte in the presence of other components.The assay signal should be dependent on PARP activity. This can be demonstrated by using PARP knockout cells or by showing that known inactive analogs of the test compound do not inhibit PAR formation.
Linearity & Range The ability to obtain results that are directly proportional to the concentration of the analyte.The assay should demonstrate linearity over a defined range of inhibitor concentrations, typically covering 20-80% inhibition. The R² value of the linear portion of the dose-response curve should be ≥ 0.95.[17][18]
Accuracy The closeness of the measured value to the true value.The mean calculated concentration should be within ±20% of the nominal concentration for at least 80% of the concentrations tested.[17][18]
Precision The degree of agreement among individual test results.Repeatability (Intra-assay precision): The coefficient of variation (%CV) for replicate measurements within the same assay should be ≤ 15%.Intermediate Precision (Inter-assay precision): The %CV for measurements across different days, analysts, or equipment should be ≤ 20%.[17][18][19]
Robustness The capacity of the assay to remain unaffected by small, deliberate variations in method parameters.The assay performance should not be significantly affected by minor changes in parameters such as incubation times, cell seeding density, or reagent concentrations.
System Suitability Ensures the assay is performing as expected on a given day.A positive control (known PARP inhibitor) should yield an IC50 within a predefined range. The Z'-factor, a measure of assay quality, should be ≥ 0.5.

Alternative and Complementary Bioassays: A Comparative Analysis

While the cell-based PAR measurement assay is a robust primary choice, a comprehensive validation package should include data from alternative and complementary assays. These assays provide a more complete picture of the compound's mechanism of action and its functional consequences.

Alternative Assay 1: PARP Trapping Assay

A key mechanism of action for many potent PARP inhibitors is their ability to "trap" PARP enzymes on DNA, leading to the formation of cytotoxic PARP-DNA complexes.[20][21][22][23][24][25][26][27][28] Therefore, an assay that specifically measures PARP trapping is a critical alternative to the simple measurement of PARP activity inhibition.

  • Mechanistic Insight: This assay directly assesses a critical and distinct mechanism of action for many clinically successful PARP inhibitors. A compound that is a potent PARP trapper may have a different therapeutic profile than one that only inhibits PARP catalytic activity.[20][21][22][24]

  • Differentiation from other PARP inhibitors: The trapping efficiency varies among different PARP inhibitors, and this assay can differentiate our test compound from others on this basis.[20][24]

Caption: Workflow for a PARP trapping assay.

  • Cell Treatment: Treat cells with this compound and control inhibitors at various concentrations.

  • DNA Damage Induction: Induce DNA damage with an agent like MMS.

  • Cell Fractionation: Perform subcellular fractionation to separate the chromatin-bound proteins from the soluble nuclear proteins.

  • Western Blotting: Analyze the chromatin-bound fraction by SDS-PAGE and Western blotting using an antibody specific for PARP1.

  • Quantification: Quantify the amount of PARP1 in the chromatin fraction relative to a loading control (e.g., histone H3). An increase in chromatin-bound PARP1 in the presence of the inhibitor indicates PARP trapping.

Alternative Assay 2: γ-H2AX Assay for DNA Double-Strand Breaks

The ultimate consequence of effective PARP inhibition in HR-deficient cells is the accumulation of DNA double-strand breaks (DSBs). The phosphorylation of the histone variant H2AX to form γ-H2AX is a well-established biomarker for DSBs.[29][30][31][32]

  • Functional Endpoint: This assay measures a key functional outcome of PARP inhibition, confirming that the compound's activity translates into the desired biological effect.

  • Biomarker for Efficacy: Increased γ-H2AX levels are a surrogate marker for the cytotoxic DNA damage that underlies the therapeutic effect of PARP inhibitors.

  • High-Content Imaging Amenable: The assay can be performed using immunofluorescence and automated microscopy, allowing for high-throughput and quantitative analysis of individual cells.[30]

Caption: Workflow for a γ-H2AX immunofluorescence assay.

  • Cell Culture and Treatment: Seed cells on coverslips or in imaging-compatible plates and treat with the test compound and controls.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent like Triton X-100.

  • Immunostaining: Incubate the cells with a primary antibody against γ-H2AX, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

  • Image Acquisition: Acquire images using a fluorescence microscope or a high-content imaging system.

  • Image Analysis: Use image analysis software to automatically identify nuclei and quantify the number, intensity, and area of γ-H2AX foci within each nucleus.

Comparative Performance Data of Bioassays for PARP Inhibitors

The following table provides a comparative summary of the expected performance of the described bioassays, with illustrative data for known PARP inhibitors. This data serves as a benchmark for evaluating the performance of a novel compound like this compound.

Assay TypeKey ParameterThis compound (Hypothetical)Olaparib (Reference)Rucaparib (Reference)Talazoparib (Reference)
Cell-Based PARP Activity (ELISA) IC50 (nM) To be determined~5-10~1-5[33][34][35]~1-2[21]
PARP Trapping (Chromatin Fractionation) Relative Trapping Potency To be determinedModerate[20][24]Moderate[20][24]High (~100-fold > Olaparib)[21][22][23]
γ-H2AX Assay (Immunofluorescence) Fold Increase in Foci To be determinedSignificant increase in HR-deficient cellsSignificant increase in HR-deficient cellsPotent induction of foci in HR-deficient cells
Validation Parameter
Z'-factor (for plate-based assays) Expected > 0.5> 0.5> 0.5> 0.5
Intra-assay Precision (%CV) Expected < 15%< 15%< 15%< 15%
Inter-assay Precision (%CV) Expected < 20%< 20%< 20%< 20%

Conclusion: A Roadmap for Confident Bioassay Validation

The successful development of a novel PARP inhibitor such as the hypothetical this compound hinges on a robust and well-validated bioassay cascade. This guide has provided a comprehensive framework for this process, emphasizing not just the "how" but also the "why" behind each experimental choice.

By systematically employing a primary cell-based PARP activity assay and complementing it with mechanistic (PARP trapping) and functional (γ-H2AX) assays, researchers can build a compelling data package that thoroughly characterizes the compound's potency, mechanism of action, and cellular effects. Adherence to the validation principles outlined by regulatory authorities like the FDA and ICH is paramount to ensure the reliability and reproducibility of the data, which is the bedrock of successful drug development.

This comparative guide serves as a dynamic roadmap, empowering researchers to navigate the complexities of bioassay validation with confidence and scientific rigor, ultimately accelerating the journey of promising new cancer therapeutics from the laboratory to the clinic.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work demands not only innovation but also an unwavering commitment to safety and environmental stewardship. The proper management of chemical waste is a critical component of this responsibility. This guide provides a detailed, step-by-step framework for the safe disposal of 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid (CAS No. 59587-01-8), moving beyond mere procedure to explain the scientific rationale behind each step.

The foundational principle for disposing of this and similar research chemicals is straightforward: it must be treated as regulated hazardous waste. Under no circumstances should this compound or its containers be disposed of in the regular trash or via drain disposal.[1] Its chemical structure—a halogenated aromatic acid—suggests potential for environmental persistence and aquatic toxicity, a common trait among related compounds.

Hazard Profile and Risk Assessment: The "Why" Behind the Procedure

Understanding the potential hazards of this compound is fundamental to handling it safely. While comprehensive toxicological data for this specific compound is not widely published, we can infer a likely hazard profile from its chemical class and available data on structurally similar chlorobenzoic acids. This proactive assessment is the cornerstone of a self-validating safety protocol.

Inferred Hazard Profile:

Hazard CategoryAnticipated Risk and Scientific RationaleSupporting Evidence from Analogous Compounds
Skin & Eye Irritation The acidic carboxyl group and the chlorinated aromatic ring are structural alerts for irritant properties. Direct contact can cause inflammation and discomfort.2-Amino-4-chlorobenzoic acid and 3-Chlorobenzoic acid are classified as skin and eye irritants.[2][3]
Respiratory Irritation As a solid powder, inhalation of dust can irritate the respiratory tract.[4]2-Amino-4-chlorobenzoic acid is known to cause respiratory irritation.[2][5]
Aquatic Toxicity Chlorinated organic compounds can be harmful to aquatic life and may persist in the environment. Drain disposal could contaminate waterways.4-Aminobenzoic acid and 2-chlorobenzoic acid are recognized as being harmful to aquatic life.[6]
Hazardous Combustion In the event of a fire, thermal decomposition is expected to release toxic and corrosive gases.Combustion of similar compounds liberates Nitrogen oxides (NOx), Carbon oxides (CO, CO₂), and Hydrogen chloride gas.[5][7]

This risk profile dictates that all waste streams containing this compound—whether pure solid, in solution, or as residue on labware—must be captured and managed through a licensed hazardous waste handler.

Waste Characterization and Segregation: A Decision Framework

Proper segregation is the most critical step in preventing dangerous chemical reactions within a waste container.[8][9] this compound is a chlorinated (halogenated) organic acid . This classification determines its designated waste stream.

Primary Segregation Principles:

  • Keep Halogenated and Non-Halogenated Waste Separate: The chlorine atom requires specific disposal methods, often high-temperature incineration, and mixing it with non-halogenated waste increases disposal costs and complexity.

  • Acids and Bases Must Be Segregated: Never mix acidic waste with basic waste to avoid violent neutralization reactions.

  • Oxidizers and Reducers Must Be Segregated: Keep this compound away from strong oxidizing agents to prevent potentially reactive mixtures.[8]

The following decision tree illustrates the proper segregation workflow for waste generated in your laboratory.

G cluster_type 1. Determine Waste Form cluster_solid 2a. Solid Waste Stream cluster_liquid 2b. Liquid Waste Stream start Waste Generation Point (Containing 2-Chloro-4-...-benzoic acid) is_solid Solid Waste? start->is_solid solid_pure Unused/Off-Spec Solid is_solid->solid_pure Yes (Pure) solid_cont Contaminated PPE, Weigh Boats, Wipes, etc. is_solid->solid_cont Yes (Contaminated) is_aqueous Aqueous Solution? is_solid->is_aqueous No (Liquid) solid_dest Container: "Solid Halogenated Organic Acid Waste" solid_pure->solid_dest solid_cont->solid_dest final_step 3. Store Securely in Satellite Accumulation Area (SAA) solid_dest->final_step liquid_aq Container: "Aqueous Halogenated Organic Acid Waste" is_aqueous->liquid_aq Yes liquid_org Container: "Solvent Halogenated Organic Acid Waste" is_aqueous->liquid_org No (Organic Solvent) liquid_aq->final_step liquid_org->final_step pickup 4. Request Pickup from Environmental Health & Safety (EHS) final_step->pickup

Caption: Waste Segregation Workflow for this compound.

Step-by-Step Disposal Protocols

Follow these detailed procedures to ensure safe and compliant disposal for all waste streams.

Protocol 3.1: Disposal of Unused or Off-Specification Product
  • Container Selection: Keep the chemical in its original, clearly labeled container whenever possible.[6][10] If the original container is compromised, transfer the solid to a new, sturdy, leak-proof container that is chemically compatible (e.g., a high-density polyethylene - HDPE - bottle).

  • Labeling: Attach a fully completed hazardous waste label from your institution's EHS department.[9] The label must include:

    • The full chemical name: "this compound"

    • CAS Number: "59587-01-8"

    • The words "Hazardous Waste"

    • An accurate list of all components (in this case, it is 100% of the product).

    • The date accumulation started.

  • Storage: Ensure the container lid is tightly sealed.[11] Store the container in your lab's designated Satellite Accumulation Area (SAA), away from incompatible materials.[12]

Protocol 3.2: Disposal of Contaminated Labware and Personal Protective Equipment (PPE)

This protocol applies to items such as gloves, disposable weigh boats, and paper towels with gross solid contamination.

  • Collection: Place all contaminated solid waste into a designated, durable plastic bag (double-bagging is recommended) or a labeled, rigid container.

  • Labeling: Clearly label the bag or container as "Solid Halogenated Organic Acid Waste" and list the contaminant: "this compound".

  • Storage: Keep the waste bag/container sealed and store it in the SAA. Do not dispose of these materials in the regular or biohazardous trash.[1]

Protocol 3.3: Disposal of Contaminated Glassware
  • Initial Rinse: Perform an initial rinse of the contaminated glassware with a suitable solvent (e.g., acetone, ethanol) to dissolve the residue.

  • Rinsate Collection: This first rinsate is considered hazardous waste.[9] Decant it into the appropriate "Solvent Halogenated Organic Acid Waste" container.

  • Subsequent Rinsing: Subsequent rinses (typically two more) should also be collected as hazardous waste to ensure the container is truly empty and decontaminated.[9]

  • Final Cleaning: After the triple rinse, the glassware can be washed normally.

Spill Management and Decontamination

Accidental spills must be managed promptly and correctly to prevent exposure and environmental release.

  • Alert Personnel: Notify others in the immediate area of the spill.[13]

  • Don PPE: Ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and nitrile gloves. For large spills, a respirator may be necessary.[13]

  • Containment: For a solid spill, carefully sweep or scoop the material to prevent dust generation.[6][13] Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.

  • Collection: Place the swept-up solid and any contaminated cleaning materials (e.g., absorbent pads) into a sealed container.[13]

  • Labeling: Label the container as "Spill Debris containing this compound" and manage it as hazardous waste.

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department, as per institutional policy.

Final Disposal Logistics: The EHS Hand-Off

The final step is the safe and compliant transfer of waste to your institution's EHS department or a licensed contractor.

RequirementSpecificationRationale & Causality
Container Integrity Must be a sturdy, leak-proof container with a tightly sealing lid.[9]Prevents spills and personnel exposure during transport and storage.
Accurate Labeling Must have a completed EHS hazardous waste tag affixed. All constituents must be listed.[11]Ensures waste is routed to the correct disposal facility and informs handlers of the contents, preventing dangerous consolidation errors.
Secure Storage Store in the designated, secure Satellite Accumulation Area (SAA) within the lab.[12]Confines hazardous materials to a known area, preventing accidental use or improper disposal and facilitating efficient pickup.
Pickup Request Contact your EHS department for a waste pickup as soon as a container is full or you no longer need to accumulate that waste stream.[9]Minimizes the volume of hazardous waste stored in the laboratory, reducing overall risk.

By adhering to these scientifically grounded procedures, you not only ensure the safety of yourself and your colleagues but also uphold the integrity of your research and protect the environment.

References

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  • University of Nevada, Reno. (n.d.). Chapter 20: Chemical Waste Management.
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A Researcher's Guide to the Safe Handling of 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on Personal Protective Equipment and Disposal

Understanding the Risks: An Inferred Hazard Profile

Based on the hazard classifications of analogous compounds such as 2-amino-4-chlorobenzoic acid and 4-chlorobenzoic acid, we can infer the potential hazards of 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid. These related compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[1][2][3][4]. Therefore, it is prudent to handle this compound as a hazardous substance with similar properties.

Table 1: Inferred Hazard Identification

Hazard StatementClassificationPrecautionary Action
Causes skin irritationSkin Irritant, Category 2Avoid contact with skin. Wear protective gloves.
Causes serious eye irritationEye Irritant, Category 2Avoid contact with eyes. Wear safety goggles or a face shield.[1][2][5]
May cause respiratory irritationSpecific Target Organ Toxicity (Single Exposure), Category 3Avoid breathing dust. Use in a well-ventilated area or with respiratory protection.[1][2][6]
Harmful if swallowedAcute Toxicity, Oral (Potential)Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2]

The causality behind these recommendations stems from the chemical nature of benzoic acid derivatives. The acidic carboxyl group and the presence of a halogen can lead to irritation of biological tissues upon contact. The fine, powdered form of many such compounds also presents an inhalation hazard.

Core Directive: Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following provides a step-by-step guide to selecting and using the appropriate PPE.

1. Eye and Face Protection: The First Line of Defense

  • Mandatory Equipment: Chemical safety goggles with indirect ventilation are required at all times when handling the solid compound or its solutions.[7] This design protects against splashes and dust while allowing for air circulation to reduce fogging.

  • Enhanced Protection: For procedures with a higher risk of splashing, such as when transferring large volumes of solutions or during vigorous reactions, a full-face shield should be worn in addition to safety goggles.[8]

2. Hand Protection: Preventing Dermal Exposure

  • Glove Selection: Nitrile or butyl rubber gloves are recommended for handling this compound.[7] Nitrile gloves offer good resistance to a variety of chemicals and provide excellent dexterity.[8][9] For prolonged contact or when handling concentrated solutions, butyl rubber gloves may offer superior protection.

  • Proper Glove Use: Always inspect gloves for tears or punctures before use. When removing gloves, use a technique that avoids touching the outer surface with bare skin. Dispose of contaminated gloves as hazardous waste.

3. Body Protection: Shielding from Spills and Contamination

  • Laboratory Coat: A standard, long-sleeved laboratory coat should be worn and fully fastened to protect the skin and personal clothing.

  • Chemical-Resistant Apron: For tasks involving larger quantities of the compound or its solutions, a chemical-resistant apron worn over the lab coat is advised.

4. Respiratory Protection: Safeguarding Against Inhalation

  • Engineering Controls: The primary method for controlling respiratory hazards is to handle the compound in a certified chemical fume hood.

  • Respirator Use: If engineering controls are not sufficient to prevent the generation of dust, a NIOSH-approved N95 dust mask or a respirator with appropriate cartridges for organic vapors and particulates should be used.[6][7] Fit testing is crucial to ensure the effectiveness of any respirator.[7]

Experimental Workflow: PPE Selection

PPE_Selection cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action Start Handling This compound Task Assess Task: Weighing, Dissolving, Reaction? Start->Task Quantity Assess Quantity: Small vs. Large Scale? Task->Quantity Base_PPE Standard Lab Attire: Lab Coat, Closed-toe Shoes Quantity->Base_PPE Eye_Protection Eye Protection: Safety Goggles Base_PPE->Eye_Protection Hand_Protection Hand Protection: Nitrile Gloves Eye_Protection->Hand_Protection Enhanced_Protection Enhanced Protection: Face Shield, Apron Hand_Protection->Enhanced_Protection If splash risk is high Respiratory_Protection Respiratory Protection: Fume Hood or Respirator Hand_Protection->Respiratory_Protection If dust is generated Proceed Proceed with Experiment Hand_Protection->Proceed If low risk Enhanced_Protection->Proceed Respiratory_Protection->Proceed

Caption: A workflow diagram illustrating the decision-making process for selecting appropriate PPE.

Operational and Disposal Plans: A Step-by-Step Guide

Handling and Storage:

  • Receiving: Upon receipt, inspect the container for any damage.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]

  • Weighing: Conduct all weighing operations of the solid powder within a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.

  • Dissolution: When dissolving the solid, add it slowly to the solvent to avoid splashing.

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[4][5] Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][2] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[1][2] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Decontamination and Disposal:

  • Spill Cleanup: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled, sealed container for disposal.[6] Clean the spill area with an appropriate solvent and then with soap and water.

  • Waste Disposal: All waste materials, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[2] Do not dispose of this chemical down the drain.

Logical Relationship: Emergency Response

Emergency_Response cluster_exposure Exposure Event cluster_response Immediate Response cluster_action Follow-up Action Exposure Exposure to This compound Skin_Contact Skin Contact: Wash with soap & water Exposure->Skin_Contact Eye_Contact Eye Contact: Flush with water Exposure->Eye_Contact Inhalation Inhalation: Move to fresh air Exposure->Inhalation Ingestion Ingestion: Rinse mouth Exposure->Ingestion Medical_Attention Seek Medical Attention Skin_Contact->Medical_Attention If irritation persists Eye_Contact->Medical_Attention Inhalation->Medical_Attention Ingestion->Medical_Attention Report Report Incident Medical_Attention->Report

Caption: A diagram outlining the immediate steps to take in the event of an exposure.

By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring a secure environment for groundbreaking scientific discovery.

References

  • Carl ROTH. (2024, March 1). Safety Data Sheet: 2-Amino-4-chlorobenzoic acid. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid. Retrieved from [Link]

  • LeelineWork. (2026). What PPE Should You Wear When Handling Acid 2026?. Retrieved from [Link]

  • MSDS of 2-amino-3-chloro-4-methylbenzoic acid. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4-(methylsulfonyl)benzoic acid. Retrieved from [Link]

  • Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.